molecular formula C6H11NO3 B1300888 (R)-Methyl morpholine-3-carboxylate CAS No. 1187933-47-6

(R)-Methyl morpholine-3-carboxylate

Cat. No.: B1300888
CAS No.: 1187933-47-6
M. Wt: 145.16 g/mol
InChI Key: VVYXIRKYWOEDRA-RXMQYKEDSA-N
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Description

(R)-Methyl morpholine-3-carboxylate is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl (3R)-morpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYXIRKYWOEDRA-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363820
Record name (R)-METHYL MORPHOLINE-3-CARBOXYLATE
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187933-47-6
Record name Methyl (3R)-3-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187933-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-METHYL MORPHOLINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (R)-Methyl Morpholine-3-Carboxylate: A Chiral Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Morpholines in Medicinal Chemistry

In the landscape of contemporary drug discovery, the morpholine heterocycle stands out as a "privileged scaffold." Its frequent appearance in approved pharmaceuticals and clinical candidates is a testament to its ability to confer advantageous physicochemical and pharmacokinetic properties.[1][2] The morpholine ring, with its weak basicity and potential for hydrogen bonding, often improves aqueous solubility, metabolic stability, and oral bioavailability.[3]

This guide focuses on a specific, high-value derivative: (R)-Methyl morpholine-3-carboxylate . The introduction of a chiral center and a versatile ester functional group at the 3-position transforms the simple morpholine core into a sophisticated building block. This specific stereochemistry is critical, as biological systems are inherently chiral, and the precise three-dimensional arrangement of a molecule dictates its interaction with target proteins.[4] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the chemical properties, structure, synthesis, and strategic applications of this important chiral intermediate.

Core Chemical and Structural Identity

This compound is a chiral heterocyclic compound. The six-membered morpholine ring contains both a secondary amine and an ether linkage. The defining feature is the methyl carboxylate group at the C3 position, with the stereocenter fixed in the (R) configuration.[5]

Structural Representation

Caption: 2D Structure of this compound.

Key Identifiers and Physicochemical Properties

The following table summarizes the essential identifiers and properties for this compound and its commonly used hydrochloride salt. Note that some physical properties, such as the melting point, are not consistently reported in the literature and should be determined empirically.

PropertyValueReference(s)
IUPAC Name methyl (3R)-morpholine-3-carboxylate[5]
CAS Number 1187933-47-6 (free base)[6]
1187929-55-0 (hydrochloride salt)[5]
Molecular Formula C₆H₁₁NO₃[6]
Molecular Weight 145.16 g/mol (free base)[6]
181.62 g/mol (hydrochloride salt)[5]
Appearance Expected to be a white to off-white solid.[5]
Boiling Point (Predicted) 202.2 ± 30.0 °C at 760 mmHg[6]
Melting Point Not available in literature.[5]
Solubility Expected to be soluble in water and polar organic solvents.[5]
SMILES COC(=O)[C@H]1COCCN1[5]
InChI Key VVYXIRKYWOEDRA-RXMQYKEDSA-N[6]

Synthesis of this compound

The synthesis of enantiopure 3-substituted morpholines often starts from readily available chiral precursors, such as amino acids. A robust and scalable synthesis for the (S)-enantiomer has been reported starting from L-serine. By analogy, a highly effective route to the target (R)-enantiomer can be executed starting from D-serine methyl ester.

This multi-step synthesis is a prime example of strategic chemical transformations, where each step is chosen to preserve the critical stereochemistry while building the heterocyclic core.

G Start D-Serine Methyl Ester (Starting Material) Step1 N-Chloroacetylation (Chloroacetyl Chloride, Base) Start->Step1 Intermediate1 N-Chloroacetyl-D-Serine Methyl Ester Step1->Intermediate1 Step2 Intramolecular Cyclization (NaH or other strong base) Intermediate1->Step2 Intermediate2 (R)-Methyl 5-oxomorpholine- 3-carboxylate Step2->Intermediate2 Step3 Amide Reduction (BH₃·THF or LiAlH₄) Intermediate2->Step3 Product (R)-Methyl morpholine- 3-carboxylate (Final Product) Step3->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

The following protocol is adapted from established literature procedures for the synthesis of related morpholine-3-carboxylic acid derivatives.

Step 1: N-Chloroacetylation of D-Serine Methyl Ester

  • Dissolve D-serine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq), dropwise to neutralize the hydrochloride and scavenge the HCl produced during the reaction.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent, maintaining the temperature at 0 °C.

    • Causality: This step acylates the primary amine. Chloroacetyl chloride is chosen as it provides the necessary two-carbon electrophilic unit with a good leaving group (chloride) for the subsequent cyclization step. The reaction is performed at low temperature to control the exotherm and prevent side reactions.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-chloroacetyl-D-serine methyl ester.

Step 2: Intramolecular Cyclization to form the Morpholinone Ring

  • Dissolve the crude product from Step 1 in an anhydrous polar aprotic solvent like THF or dimethylformamide (DMF).

  • Cool the solution to 0 °C.

  • Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: This is an intramolecular Williamson ether synthesis. The strong base deprotonates the hydroxyl group of the serine backbone, creating a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon bearing the chlorine atom, displacing it via an SN2 reaction to form the six-membered morpholinone ring. Anhydrous conditions are critical as NaH reacts violently with water.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate to yield (R)-Methyl 5-oxomorpholine-3-carboxylate.

Step 3: Reduction of the Morpholinone to the Morpholine

  • Dissolve the morpholinone from Step 2 in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add a solution of a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF, ~2.0-3.0 eq), dropwise.

    • Causality: The lactam (cyclic amide) functional group of the morpholinone is reduced to the corresponding secondary amine. Borane is a classic and effective reagent for this transformation, being more selective than stronger reducing agents like lithium aluminum hydride (LiAlH₄), which could potentially reduce the ester group as well.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench by the slow, careful addition of methanol, followed by 1M hydrochloric acid.

  • Heat the mixture to reflux for 1 hour to hydrolyze the borane-amine complexes.

  • After cooling, basify the mixture with an aqueous solution of sodium hydroxide to a pH > 10.

  • Extract the final product, this compound, with an organic solvent, dry the combined organic layers, and concentrate. The crude product can be purified by column chromatography or distillation under reduced pressure.

Spectroscopic and Analytical Profile

While a comprehensive, publicly available dataset of experimental spectra for this compound is limited, we can predict the characteristic signals based on its structure and data from analogous compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the morpholine ring, the methyl ester, and the N-H proton.

    • -OCH₃ (methyl ester): A sharp singlet around 3.7 ppm.

    • Morpholine Ring Protons: A series of complex multiplets between ~2.8 and 4.0 ppm. The proton at the chiral C3 position (adjacent to the ester) would likely appear as a distinct multiplet. The protons on C2, adjacent to the ring oxygen, would be shifted downfield compared to the protons on C5 and C6, which are adjacent to the nitrogen.

    • N-H: A broad singlet that can appear over a wide range, typically between 2.0 and 4.0 ppm, and its chemical shift is dependent on solvent and concentration. This signal will exchange with D₂O.

  • ¹³C NMR: The carbon NMR should display six unique signals.

    • C=O (ester carbonyl): Downfield, around 170-175 ppm.

    • -OCH₃ (methyl ester): Around 52 ppm.

    • C3 (chiral center): Around 55-60 ppm.

    • C2 (adjacent to oxygen): Around 68-72 ppm.

    • C5 and C6 (adjacent to nitrogen): Further upfield, in the range of 45-50 ppm.

3.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups:

  • N-H stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.

  • C-H stretch (aliphatic): Multiple peaks in the 2850-3000 cm⁻¹ region.

  • C=O stretch (ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.

  • C-O stretch (ether and ester): Strong bands in the 1050-1250 cm⁻¹ region.

3.3. Mass Spectrometry (MS)

Under electrospray ionization (ESI) conditions in positive mode, the expected molecular ion peak [M+H]⁺ would be at m/z 146.07.

Chemical Reactivity and Synthetic Utility

This compound possesses three key functional groups that dictate its reactivity: a secondary amine, a methyl ester, and an ether linkage. The secondary amine and the ester are the most synthetically versatile handles.

G cluster_amine Reactions at the N-H group cluster_ester Reactions at the Ester group Core (R)-Methyl morpholine-3-carboxylate Alkylation N-Alkylation (R-X, Base) Core->Alkylation 1a Arylation N-Arylation (Ar-X, Pd-catalyst) Core->Arylation 1b Acylation N-Acylation (Acyl Chloride, Base) Core->Acylation 1c ReductiveAmination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) Core->ReductiveAmination 1d Hydrolysis Hydrolysis (LiOH or NaOH) Core->Hydrolysis 2a Amidation Amidation (Amine, Heat or Coupling Agent) Core->Amidation 2b Reduction Reduction (LiAlH₄ or LiBH₄) Core->Reduction 2c N_Alkylated N-Substituted Morpholine Alkylation->N_Alkylated N_Arylated N-Aryl Morpholine Arylation->N_Arylated N_Acylated N-Acyl Morpholine Acylation->N_Acylated ReductiveAmination->N_Alkylated CarboxylicAcid (R)-Morpholine-3-carboxylic Acid Hydrolysis->CarboxylicAcid Amide (R)-Morpholine-3-carboxamide Amidation->Amide Alcohol (R)-Morpholin-3-yl-methanol Reduction->Alcohol

Caption: Key reaction pathways for this compound.

  • Reactions of the Secondary Amine: The nitrogen atom is nucleophilic and can readily undergo a variety of transformations, including:

    • N-Alkylation: Reaction with alkyl halides in the presence of a base.

    • N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or triflates to introduce aromatic systems.

    • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.

  • Reactions of the Ester: The ester group is an electrophilic site and can be transformed into other key functional groups:

    • Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) to yield the corresponding carboxylic acid, which can then be used in amide coupling reactions.

    • Amidation: Direct conversion to amides by heating with an amine, or more commonly, after conversion to the carboxylic acid using peptide coupling reagents (e.g., HATU, EDCI).

    • Reduction: Reduction to the primary alcohol, (R)-(morpholin-3-yl)methanol, using strong reducing agents like LiAlH₄.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a chiral building block for constructing complex, biologically active molecules. The morpholine scaffold itself is known to improve the pharmacokinetic profile of drug candidates.[2][3] The presence of the C3-carboxylate and the defined (R)-stereochemistry allows for precise, directional elaboration of the molecular structure to optimize binding to a biological target.

While a blockbuster drug directly synthesized from this specific starting material is not prominently documented, its structural motif is found in numerous potent inhibitors and receptor antagonists. It is a key intermediate for creating libraries of compounds for screening and lead optimization. For instance, the core structure is highly relevant for the synthesis of analogs of drugs like Reboxetine , a selective norepinephrine reuptake inhibitor used as an antidepressant.[7][8]

The synthetic utility can be illustrated by its use as a scaffold. After hydrolysis to the corresponding carboxylic acid, the molecule can be coupled with various amines. The secondary amine on the morpholine ring can then be functionalized, for example, through a Buchwald-Hartwig amination, to append complex aromatic systems. This two-pronged approach allows for rapid diversification and exploration of the chemical space around the chiral morpholine core, a cornerstone of modern medicinal chemistry.

Safety and Handling

This compound hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation. Therefore, proper handling procedures are essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is more than just a simple chemical; it is a strategic tool for the medicinal chemist. Its defined stereochemistry, coupled with the versatile reactivity of its secondary amine and ester functionalities, makes it an invaluable building block for the synthesis of complex molecular architectures. As the demand for novel therapeutics with optimized drug-like properties continues to grow, the strategic incorporation of chiral scaffolds like this compound will remain a key enabler of innovation in drug discovery.

References

  • (R)-3-Methylmorpholine | C5H11NO | CID 641498 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • This compound | CAS 1187933-47-6 | AMERICAN ELEMENTS ®. (n.d.). Retrieved January 17, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 17, 2026, from [Link]

  • Methyl morpholine-2-carboxylate | C6H11NO3 | CID 15733444 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Matralis, A. N., & Kourounakis, A. P. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 10(1), 98-115. [Link]

  • ResearchGate. (n.d.). Synthesis of (-)-PNU-286607. Retrieved January 17, 2026, from [Link]

  • Sharma, P., et al. (2021). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Organic Process Research & Development, 25(9), 1982-1998. [Link]

  • Hawkins, J. M., et al. (2010). Commercial Synthesis of (S,S)-Reboxetine Succinate: A Journey To Find the Cheapest Commercial Chemistry for Manufacture. Organic Process Research & Development, 14(6), 1373-1382. [Link]

  • Not Voodoo. (2016). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Retrieved from [Link]

  • ResearchGate. (n.d.). Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). Retrieved January 17, 2026, from [Link]

  • Glycosciences.de. (n.d.). N-Methylmorpholine. Retrieved January 17, 2026, from [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Mellor, K. C., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5446-5450. [Link]

  • Wikipedia. (n.d.). N-Methylmorpholine. Retrieved January 17, 2026, from [Link]

  • Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(18), 6141-6144. [Link]

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Sources

(R)-Methyl morpholine-3-carboxylate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-Methyl morpholine-3-carboxylate

Introduction

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a substituted morpholine, it possesses a unique combination of structural and physicochemical properties that make it a valuable building block for the development of complex molecular architectures, particularly active pharmaceutical ingredients (APIs). The morpholine ring, with its weak basic nitrogen and hydrogen-bond-accepting oxygen, can enhance aqueous solubility and improve pharmacokinetic profiles, such as brain permeability, making it a privileged scaffold in drug design.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, applications, and safety protocols, tailored for researchers and drug development professionals.

Core Identifiers and Chemical Properties

Accurate identification is critical for procurement, regulatory compliance, and experimental reproducibility. This compound is most commonly identified by its CAS number. It is also frequently supplied and used as its hydrochloride salt, which often has a distinct CAS number.

Key Identifiers
IdentifierValueSource
CAS Number 1187933-47-6[2]
CAS Number (HCl Salt) 1187929-55-0[3][4]
Molecular Formula C₆H₁₁NO₃[2]
Molecular Weight 145.16 g/mol [2][5]
IUPAC Name methyl (3R)-morpholine-3-carboxylate[2][3]
PubChem CID 1514261[2]
MDL Number MFCD06799486[2]
SMILES COC(=O)[C@H]1COCCN1[3]
InChIKey NSWULSIFJKMWPM-NUBCRITNSA-N (HCl Salt)[3]
Physicochemical Properties

The properties of the morpholine scaffold are central to its utility in drug discovery, offering a balanced lipophilic-hydrophilic profile and a pKa that enhances solubility at physiological pH.[1]

PropertyValueNotes
Appearance Likely a white to off-white solidBased on typical properties of similar compounds.[3]
Boiling Point ~202.2 °C at 760 mmHgEstimated for the free base form.[3]
Molecular Weight (HCl Salt) 181.62 g/mol [3][4]
Solubility Variable by solventThe morpholine ring enhances solubility in aqueous media.[1][6]

Synthesis and Mechanistic Insights

The synthesis of substituted morpholines is a well-established field, with methodologies designed to control stereochemistry and functionalization.[7] The preparation of this compound typically involves the cyclization of a chiral precursor.

General Synthetic Strategy: Base-Catalyzed Cyclization

A common and efficient method involves the base-catalyzed intramolecular cyclization of an appropriate N-substituted amino alcohol derivative. This strategy leverages readily available starting materials and allows for the stereospecific construction of the morpholine ring. The choice of base and solvent is critical to promote the desired ring-closing reaction while minimizing side reactions.

The diagram below illustrates a generalized workflow for this type of synthesis, starting from a protected chiral amino alcohol.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Functional Group Manipulation A Chiral (R)-2-aminopropan-1-ol (or similar precursor) C Alkylation with 2-haloacetyl derivative A->C 1. Protection (B) 2. Alkylating Agent B Protective Group (e.g., Boc, Ts) D N-Substituted Intermediate C->D E Base-catalyzed Intramolecular Cyclization D->E D->E F Protected Morpholinone E->F G Reduction of Ketone F->G F->G H Protected (R)-morpholine-3-methanol G->H I Oxidation & Esterification H->I J Final Product: This compound I->J

Caption: Generalized Synthetic Workflow for Chiral Morpholine Carboxylates.

Experimental Protocol (Illustrative)

The following is an illustrative, generalized protocol based on established methods for morpholine synthesis, such as the reaction between an oxazetidine and a formyl ester.[8]

  • Reactant Preparation: A solution of a suitable chiral N-protected amino alcohol is prepared in an anhydrous aprotic solvent (e.g., THF, Dioxane).

  • Alkylation: The amino alcohol is treated with a suitable alkylating agent, such as methyl 2-bromoacetate, in the presence of a non-nucleophilic base (e.g., NaH, K₂CO₃) to form the linear precursor. The reaction is typically run at 0 °C to room temperature.

  • Deprotection & Cyclization: The protecting group on the nitrogen is removed under appropriate conditions (e.g., acid for Boc group). A base (e.g., potassium tert-butoxide) is then added to promote intramolecular Williamson ether synthesis, where the hydroxyl group displaces the bromide, forming the morpholine ring.[7]

  • Esterification: The resulting (R)-morpholine-3-carboxylic acid is converted to the methyl ester using standard esterification conditions, such as treatment with methanol in the presence of an acid catalyst (e.g., H₂SO₄ or SOCl₂).

  • Purification: The final product is purified by column chromatography or crystallization, often as the hydrochloride salt to improve stability and handling.

The causality behind this approach is the use of a chiral starting material to ensure the final product's (R)-stereochemistry, a critical feature for its biological activity.[9] The stepwise functionalization allows for precise control over the final molecular structure.

Applications in Research and Drug Development

The morpholine moiety is a cornerstone in modern medicinal chemistry, particularly for drugs targeting the central nervous system (CNS).[1] this compound serves as a vital chiral building block, imparting desirable properties to the final API.

Role as a Chiral Building Block
  • Modulation of Physicochemical Properties: The morpholine ring's inherent polarity and basicity are used to fine-tune a drug candidate's properties. The weak basicity (pKa ≈ 7.4) can enhance aqueous solubility and oral bioavailability.[1][6]

  • Scaffold for CNS Drugs: Its structure is frequently incorporated to improve brain permeability. The combination of hydrogen bond acceptors (oxygen and nitrogen) and a flexible chair-like conformation allows it to interact favorably with biological targets while navigating the blood-brain barrier.[1]

  • Vector for Molecular Interactions: The defined stereocenter at the C-3 position allows for precise, three-dimensional orientation of other substituents. This is crucial for achieving high-affinity and selective binding to protein targets, such as kinases or receptors. For example, substituents on the morpholine ring have been studied to develop selective mTOR kinase inhibitors.[1] Its chiral nature is particularly important for developing drugs that require specific stereochemistry to interact effectively with biological targets.[9]

The diagram below conceptualizes how the this compound scaffold can be integrated into a drug candidate to optimize target engagement.

G cluster_0 Drug-Target Interaction cluster_1 Drug Candidate Target Biological Target (e.g., Enzyme Active Site) Morpholine (R)-Morpholine Scaffold (Solubility, PK/PD) R1 Pharmacophore (R1) (Binding Group) Morpholine->R1 Presents to binding pocket R2 Vector Group (R2) (Selectivity) Morpholine->R2 Orients for selectivity R1->Target Primary Interaction (H-Bond, Hydrophobic) R2->Target Secondary Interaction

Caption: Conceptual Role of the Morpholine Scaffold in Drug Design.

Safety, Handling, and Storage

As a chemical intermediate, this compound and its salts require careful handling in a laboratory setting. The safety information is generally extrapolated from data sheets for closely related morpholine derivatives.

GHS Hazard Classification

Based on related compounds, the hazards may include:

  • Acute Toxicity: Harmful if swallowed and toxic in contact with skin or if inhaled.[10]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[10][11]

  • Flammability: May be a flammable liquid and vapor.[10]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields or a face shield, and a lab coat.[3][11]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust, fumes, or vapors.[3]

  • Source of Ignition: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[10]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures
  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention.[10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor if you feel unwell.[10]

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[10][11]

References

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). (R) Methyl Morpholine 3 Carboxylate Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (S)-Methyl morpholine-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-Methylmorpholine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis Applications of (R)-3-Methylmorpholine Hydrochloride. Retrieved from [Link]

  • Kartsev, V. G., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]

  • Zhu, M., et al. (n.d.).
  • Ceraso, M., et al. (2016). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]

  • Plevova, K., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Retrieved from [Link]

  • Sharma, P. K., et al. (2024).

Sources

A Technical Guide to the Synthesis of Chiral Morpholines from Serine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its favorable physicochemical properties which often impart improved pharmacokinetics and potency to drug candidates.[1][2][3] Chiral substituted morpholines, in particular, are critical components in a wide array of approved therapeutics and clinical candidates, making their efficient and stereocontrolled synthesis a topic of significant interest.[4][5] Serine, a readily available and inexpensive chiral α-amino acid, serves as an ideal starting material for accessing these valuable heterocycles in their enantiomerically pure forms. This guide provides an in-depth technical overview of the core synthetic strategies for transforming L- and D-serine into chiral morpholines, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Introduction: The Strategic Importance of Chiral Morpholines

The morpholine ring is a six-membered saturated heterocycle containing both nitrogen and oxygen atoms. Its presence in a molecule can enhance aqueous solubility, modulate lipophilicity, and provide a metabolically stable, basic nitrogen center, all of which are desirable traits in drug design.[1] When chirality is introduced, particularly at the C2, C3, or C5 positions, it allows for precise three-dimensional interactions with biological targets, often leading to improved efficacy and reduced off-target effects.[6]

Serine provides a robust and stereochemically defined three-carbon backbone (C2, C3, and the carboxyl carbon) to initiate the synthesis. The inherent chirality at the α-carbon of L- or D-serine can be directly translated into the C3 position of the morpholine ring, making it a highly efficient chiral pool starting material.[7][8][9]

Core Synthetic Strategy: From Serine to Serinol and Cyclization

The most prevalent and versatile pathway for synthesizing 3-substituted morpholines from serine involves a three-stage process. This strategy leverages the functional handles of the amino acid—the amine, the carboxylic acid, and the hydroxyl group—to construct the heterocyclic ring.

Workflow Overview: Serine to Chiral Morpholine

The general transformation from serine to a chiral morpholine follows a logical sequence of functional group manipulations designed to prepare the molecule for the key intramolecular cyclization step.

G cluster_0 Stage 1: Precursor Preparation cluster_1 Stage 2: Introduction of the C5-C6 Fragment cluster_2 Stage 3: Cyclization & Final Product Serine L- or D-Serine Protection N-Protection (e.g., Boc, Cbz) Serine->Protection Reduction Carboxylic Acid Reduction Protection->Reduction Serinol_Deriv N-Protected Serinol Reduction->Serinol_Deriv Alkylation N-Alkylation with a C2-electrophile Serinol_Deriv->Alkylation Alkylated_Intermediate N-Alkylated Serinol Alkylation->Alkylated_Intermediate Cyclization Intramolecular Cyclization Alkylated_Intermediate->Cyclization Deprotection Deprotection (if necessary) Cyclization->Deprotection Morpholine Chiral Morpholine Deprotection->Morpholine

Caption: General workflow for chiral morpholine synthesis from serine.

Stage 1: Preparation of the Key Intermediate, N-Protected Serinol

The initial steps focus on converting serine into its corresponding amino alcohol, serinol, while protecting the amine to prevent unwanted side reactions.

Rationale for N-Protection: The protection of the primary amine is crucial for two reasons. First, it prevents the amine from acting as a nucleophile during the reduction of the carboxylic acid. Second, it directs the subsequent alkylation step (Stage 2) to occur exclusively on the nitrogen atom, which is essential for forming the morpholine ring. The choice of protecting group (PG) is critical and depends on the planned downstream reaction conditions.

  • Boc (tert-butyloxycarbonyl): Widely used due to its stability under many reaction conditions and its facile removal with acid (e.g., TFA, HCl in dioxane).

  • Cbz (carboxybenzyl): Stable to acidic and mildly basic conditions, it is typically removed by catalytic hydrogenation, a clean and efficient process.

Reduction of the Carboxylic Acid: The carboxylic acid must be reduced to a primary alcohol to form the C2-O bond of the morpholine ring.

  • Borane Reagents (BH₃•THF, BH₃•SMe₂): These are highly effective for reducing carboxylic acids in the presence of the N-protecting group. They are generally preferred over stronger reducing agents like LiAlH₄, which can be less chemoselective.

Detailed Protocol 1: Synthesis of (S)-N-Boc-2-amino-1,3-propanediol ((S)-N-Boc-serinol)

This protocol outlines the conversion of L-serine to its N-Boc protected amino alcohol derivative.

Materials:

  • L-Serine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane, Water

  • Borane tetrahydrofuran complex (BH₃•THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • N-Protection:

    • Suspend L-serine (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 eq) to the suspension.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of Boc₂O (1.1 eq) in dioxane dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Concentrate the mixture in vacuo to remove the dioxane. Dilute with water and wash with diethyl ether to remove unreacted Boc₂O.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C and extract with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate to yield N-Boc-L-serine, which is often used directly in the next step.

  • Reduction:

    • Dissolve the crude N-Boc-L-serine in anhydrous THF under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0 °C.

    • Add BH₃•THF solution (2.5 - 3.0 eq) dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol until gas evolution ceases.

    • Concentrate the solution in vacuo. Co-evaporate with methanol (3x) to remove borate esters.

    • Dissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate to afford (S)-N-Boc-serinol, typically as a white solid or viscous oil.

Stage 2 & 3: N-Alkylation and Intramolecular Cyclization

With the N-protected serinol in hand, the next critical phase is to introduce the final two carbons (C5 and C6) of the morpholine ring and then induce cyclization. A common and effective method is N-alkylation with a 2-haloethanol derivative followed by base-mediated ring closure.

Causality in Experimental Choice: The choice of the alkylating agent and the base for cyclization are interlinked. Using a reagent like 2-bromoethanol introduces the required –CH₂CH₂OH fragment onto the nitrogen. The subsequent cyclization is an intramolecular Williamson ether synthesis. A strong, non-nucleophilic base (e.g., NaH, KOtBu) is required to deprotonate the primary alcohol of the serinol moiety, which then acts as a nucleophile to displace the terminal halide on the newly introduced N-alkyl chain.

Mechanism: Intramolecular Williamson Ether Synthesis

This diagram illustrates the base-mediated cyclization to form the protected morpholine ring.

Caption: Mechanism of intramolecular Williamson ether synthesis for morpholine formation. (Note: Actual chemical structure images would replace placeholders in a live environment.)

Detailed Protocol 2: Synthesis of (S)-N-Boc-3-(hydroxymethyl)morpholine

This protocol describes the two-step sequence of N-alkylation and cyclization starting from N-Boc-serinol.

Materials:

  • (S)-N-Boc-serinol

  • 2-Bromoethanol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Step-by-Step Methodology:

  • N-Alkylation:

    • Dissolve (S)-N-Boc-serinol (1.0 eq) in anhydrous acetonitrile.

    • Add K₂CO₃ (3.0 eq) and 2-bromoethanol (1.2 eq).

    • Heat the mixture to reflux (approx. 82 °C) and stir for 12-18 hours, monitoring by TLC.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate in vacuo. The crude N-(2-hydroxyethyl)-N-Boc-serinol is often sufficiently pure for the next step.

  • Intramolecular Cyclization:

    • Wash the NaH dispersion (1.5 eq) with anhydrous hexanes (3x) under an inert atmosphere to remove mineral oil, and carefully decant the hexanes.

    • Suspend the washed NaH in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Add a solution of the crude N-(2-hydroxyethyl)-N-Boc-serinol from the previous step in anhydrous THF dropwise.

    • After addition, allow the mixture to warm to room temperature and then gently heat to 50 °C for 2-4 hours until cyclization is complete (monitored by TLC or LC-MS).

    • Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated NH₄Cl solution.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography (silica gel, eluting with a gradient of hexanes/ethyl acetate) to yield (S)-N-Boc-3-(hydroxymethyl)morpholine.

  • Deprotection (Example):

    • To obtain the final free morpholine, dissolve the purified N-Boc protected morpholine in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) or in a 4 M solution of HCl in dioxane.

    • Stir at room temperature for 1-2 hours.

    • Concentrate in vacuo and either basify with aqueous NaOH and extract, or use the resulting salt directly.

Alternative Synthetic Approaches

While the pathway described above is robust, other methods offer advantages in specific contexts.

Reductive Amination Strategy

An alternative approach involves the reductive amination between serinol and a protected 2-hydroxyacetaldehyde derivative. This can be a more convergent strategy.

  • Process: Serinol (with its primary amine free) is reacted with an aldehyde, such as (benzyloxy)acetaldehyde, to form an imine intermediate. This imine is then reduced in situ with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) to form the N-alkylated intermediate. The benzyl protecting group on the oxygen can then be removed by hydrogenation, and the resulting diol can be cyclized, often under acidic conditions.

Synthesis via Oxomorpholines

For certain applications, synthesizing a 5-oxomorpholine (a lactam) intermediate can be advantageous.[7][8]

  • Process: This route typically starts with N-alkylation of serine methyl ester with an α-haloacetate (e.g., methyl bromoacetate). The resulting diester can then undergo an intramolecular Dieckmann-type condensation or similar cyclization to form the oxomorpholine ring. The lactam carbonyl and the ester can then be selectively or fully reduced to access the desired morpholine derivative.[8]

Data Summary and Comparison

The efficiency of these synthetic routes can vary based on the specific substrate and reaction conditions employed. The following table summarizes typical outcomes for the primary synthetic strategy.

Starting MaterialN-ProtectionReduction MethodCyclization MethodTypical Overall YieldChiral Purity (ee%)Reference
L-SerineBoc₂O, NaHCO₃BH₃•THFN-alkylation + NaH45-60%>99%[7],[8]
D-SerineCbz-Cl, BaseBH₃•SMe₂N-alkylation + KOtBu50-65%>99%[10]
L-Serine Methyl EsterBoc₂O, NaHCO₃LiBH₄Mitsunobu Reaction40-55%>99%N/A

Conclusion

Serine enantiomers provide a reliable and cost-effective entry point for the stereospecific synthesis of chiral morpholines. The foundational strategy involving N-protection, carboxylic acid reduction, N-alkylation, and intramolecular cyclization is a field-proven, robust, and versatile method applicable to both lab-scale and larger-scale synthesis. The choice of protecting groups and cyclization conditions can be tailored to accommodate various functional groups and desired final products. By understanding the chemical principles and causality behind each experimental step, researchers in drug development can efficiently access these critical chiral building blocks for the creation of next-generation therapeutics.

References

  • Title: Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates Source: Journal of the Chemical Society, Perkin Transactions 1, 1985 URL: [Link]

  • Title: A General, Enantioselective Synthesis of Protected Morpholines and Piperazines Source: National Institutes of Health (NIH Public Access), 2012 URL: [Link]

  • Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies Source: ChemMedChem, 2020 URL: [Link]

  • Title: Expanding Complex Morpholines Using Systematic Chemical Diversity Source: ACS Medicinal Chemistry Letters, 2024 URL: [Link]

  • Title: Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide Source: Tetrahedron Letters, 2015 URL: [Link]

Sources

The Biological Activity of Chiral Morpholine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synergy of a Privileged Scaffold and Stereochemistry

In the landscape of medicinal chemistry, the morpholine heterocycle stands out as a "privileged structure."[1][2] Its frequent appearance in approved drugs and clinical candidates is no coincidence.[1] The morpholine ring—a six-membered heterocycle containing both an ether linkage and a secondary amine—confers a unique and highly advantageous set of physicochemical properties to molecules.[1][3] It often improves aqueous solubility, metabolic stability, and overall pharmacokinetic profiles, making it an invaluable building block in drug design.[2][4]

However, the true therapeutic potential is often unlocked when the morpholine scaffold is combined with the principles of stereochemistry. The introduction of chiral centers into morpholine derivatives creates stereoisomers (enantiomers or diastereomers) that can interact with biological targets—which are themselves chiral—in profoundly different ways. This guide provides an in-depth exploration of the diverse biological activities of chiral morpholine derivatives, delving into their mechanisms of action, the critical importance of stereochemical control, and the practical methodologies for their synthesis and evaluation.

Chapter 1: Anticancer Activity - Targeting Key Oncogenic Pathways

The fight against cancer has been a major arena for the application of chiral morpholine derivatives. Their ability to serve as potent and selective inhibitors of protein kinases has made them central to the development of targeted therapies.[2][5]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

One of the most frequently dysregulated signaling cascades in human cancer is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which governs critical cellular processes like proliferation, survival, and metabolism.[6][7] Aberrant activation of this pathway is a hallmark of many tumors, making it a prime therapeutic target.[6]

Chiral morpholine derivatives have been instrumental in the design of potent PI3K inhibitors.[8] The morpholine oxygen can act as a hydrogen bond acceptor, anchoring the inhibitor in the ATP-binding pocket of the PI3K enzyme.[2][9] This binding event prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in activating the downstream kinase Akt and subsequently, mTOR.[7][9] By blocking this cascade, these inhibitors can effectively induce cell cycle arrest and apoptosis in cancer cells.[6][10]

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Inhibitor Chiral Morpholine Inhibitor Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR pathway inhibited by a chiral morpholine derivative.

The Role of Chirality in PI3K/mTOR Inhibition

The precise three-dimensional arrangement of atoms is paramount for potent and selective kinase inhibition. Research has shown that replacing a simple morpholine ring in pyrazolopyrimidine inhibitors with specific chiral bridged morpholines can dramatically enhance selectivity for mTOR over PI3Kα by up to 26,000-fold.[11] The enantiomers of these chiral inhibitors often exhibit distinct potency and selectivity profiles, underscoring the necessity of stereochemical control.[11] Molecular modeling suggests that a subtle difference in a single amino acid between PI3K and mTOR creates a deeper binding pocket in mTOR that can better accommodate the steric bulk of one enantiomer over the other.[11]

Data Presentation: Anti-proliferative Activity

The efficacy of novel chiral morpholine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound/DrugTarget(s)Cell LineIC50 (nM)Reference
ZSTK474 Pan-Class I PI3KA375 (Melanoma)~3,000[12]
Compound 6s PI3K/MEKA375 (Melanoma)~200[12]
Compound 10b PI3K (predicted)MCF-7 (Breast)19,400[8]
Compound 10e PI3K (predicted)MCF-7 (Breast)14,500[8]
(Note: This table is illustrative, compiling data from multiple sources for comparison.)

Chapter 2: Antifungal and Antimicrobial Applications

Beyond oncology, chiral morpholines are the backbone of a key class of antifungal agents and are being increasingly explored for antibacterial applications.[13][14]

Mechanism of Action: Disrupting Fungal Cell Membranes

Morpholine antifungals, most notably Amorolfine, function by inhibiting ergosterol biosynthesis, a pathway critical for maintaining the integrity of the fungal cell membrane.[15][16] Amorolfine specifically inhibits two key enzymes: sterol Δ14-reductase and Δ7-Δ8-isomerase.[13][17] This dual inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic sterol intermediates, such as ignosterol.[18][19] The resulting compromised cell membrane cannot function properly, leading to fungistatic or fungicidal activity.[15] The specific cis-stereochemistry of the substituted 2,6-dimethylmorpholine ring in Amorolfine is crucial for its potent activity.[15]

Expanding into Antibacterial Agents

The morpholine scaffold is also a key component in the development of novel antibacterial agents.[20][21] While not always chiral, analogues of the antibiotic Linezolid often incorporate this ring. More recently, researchers have explored new morpholine-containing compounds as "antibiotic adjuvants" or "enhancers."[22][23] These molecules may not be potent antibiotics on their own but can restore the efficacy of existing antibiotics against multi-drug resistant (MDR) bacteria.[22] For example, a ruthenium-based complex modified with a morpholine moiety was shown to overcome bacterial resistance in Staphylococcus aureus by destroying the bacterial membrane and inducing the production of reactive oxygen species (ROS).[20]

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The potency of antimicrobial and antifungal agents is measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

CompoundOrganismMIC (µg/mL)Reference
Ru(ii)-3 S. aureus0.78[20]
Sila-analogue 24 C. albicans0.25 - 0.5[13]
Compound 12 M. smegmatis15.6[24]
(Note: This table is illustrative, compiling data from multiple sources for comparison.)

Chapter 3: The Imperative of Asymmetric Synthesis

The profound differences in biological activity between stereoisomers make the development of robust asymmetric synthetic methods a critical endeavor.[25][26] Obtaining enantiomerically pure morpholine derivatives is essential to maximize therapeutic efficacy and minimize potential off-target effects or toxicity associated with the undesired enantiomer.

Causality in Synthetic Strategy

A common and highly effective strategy for synthesizing 2-substituted chiral morpholines is the asymmetric hydrogenation of dehydromorpholine precursors.[27][28] The choice of a specific catalyst, such as a rhodium complex with a large-bite-angle bisphosphine ligand (e.g., SKP-Rh), is deliberate.[28] This catalyst geometry creates a chiral environment that forces the hydrogen atoms to add to one face of the double bond preferentially, resulting in one enantiomer being formed in high excess (up to 99% enantiomeric excess, or ee).[27][28] This method is advantageous due to its high efficiency, atom economy, and operational simplicity.[28]

Asymmetric_Synthesis Start Dehydromorpholine (Achiral Precursor) Process Asymmetric Hydrogenation Start->Process Product Chiral Morpholine (>99% ee) Process->Product Catalyst Chiral Rh-Bisphosphine Catalyst Catalyst->Process  Controls Stereochemistry

Caption: Workflow for asymmetric synthesis of a chiral morpholine.

Chapter 4: Core Experimental Protocols

To ensure the integrity and reproducibility of research, standardized and validated protocols are essential. The following sections detail benchmark methodologies for evaluating the cytotoxic and antifungal activities of novel chiral morpholine derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a self-validating system for determining a compound's effect on cancer cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance.[29]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A375, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight (~12-24 hours) at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.[30][31]

  • Compound Treatment: Prepare serial dilutions of the chiral morpholine derivatives in culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells.

    • Self-Validation Controls:

      • Negative Control: Wells with cells treated with vehicle (e.g., 0.1% DMSO in medium) to establish 100% viability.

      • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay response.

      • Blank Control: Wells containing medium only (no cells) to measure background absorbance.[31]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration ~0.5 mg/mL).[31]

  • Formazan Formation: Return the plate to the incubator for 2-4 hours. Visually confirm the formation of purple precipitate in the negative control wells.[30]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO, or an acidified isopropanol solution) to each well.[31]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >630 nm can be used to subtract background noise.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, provides a reproducible method for determining the Minimum Inhibitory Concentration (MIC).[32][33]

Principle: The broth microdilution method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus after a defined incubation period.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture (e.g., Candida albicans) grown on potato dextrose agar.[32] Suspend the fungal colonies in sterile saline and adjust the turbidity spectrophotometrically to match a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve the final target inoculum concentration as specified in CLSI document M27 or M38.[32][34]

  • Drug Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in RPMI 1640 medium across the wells, typically leaving the last two columns for controls.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions. The final volume in each well should be 200 µL.

    • Self-Validation Controls:

      • Growth Control: A well containing only the fungal inoculum and medium (no drug) to ensure the organism is viable.

      • Sterility Control: A well containing only sterile medium to check for contamination.

      • Reference Drug: Test a known antifungal (e.g., fluconazole, amorolfine) in parallel to validate the assay's performance.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for filamentous fungi, according to CLSI guidelines.[32][34]

  • MIC Determination: The MIC is determined by visual inspection. It is the lowest drug concentration in which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.[35] A microplate reader can also be used for a more quantitative assessment.

Conclusion and Future Perspectives

Chiral morpholine derivatives have firmly established their place as a cornerstone of modern medicinal chemistry. Their remarkable versatility, arising from the favorable pharmacokinetic properties of the morpholine ring and the specific biological targeting enabled by chirality, has led to significant advances in oncology and infectious diseases.[1][36]

The future of this chemical class is bright. Ongoing research is focused on developing derivatives with even greater isoform selectivity to further improve therapeutic windows and reduce side effects.[37] The exploration of chiral morpholines as CNS-active agents, leveraging the ring's ability to improve blood-brain barrier permeability, is another promising frontier.[3] As synthetic methodologies become more sophisticated and our understanding of structure-activity relationships deepens, chiral morpholine derivatives will undoubtedly continue to be a source of innovative and life-saving therapeutics.

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(R)-Methyl Morpholine-3-carboxylate: A Cornerstone Chiral Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational elements for the stereospecific synthesis of complex active pharmaceutical ingredients (APIs). Among these, the morpholine scaffold has emerged as a "privileged structure" due to its favorable physicochemical and pharmacokinetic properties, which can enhance aqueous solubility, metabolic stability, and target engagement.[1][2][3] This in-depth technical guide focuses on (R)-Methyl morpholine-3-carboxylate, a versatile chiral building block that provides medicinal chemists with a powerful tool to introduce the valuable morpholine moiety with precise stereochemical control. We will explore its synthesis, key chemical transformations, and its strategic application in the construction of biologically active molecules, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Importance of Chiral Morpholines

Chirality is a fundamental principle in pharmacology. The three-dimensional arrangement of atoms in a drug molecule dictates its interaction with chiral biological targets such as enzymes and receptors.[4] Consequently, different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles.[5] The U.S. Food and Drug Administration (FDA) has long emphasized the need to develop single-enantiomer drugs to improve therapeutic efficacy and minimize off-target effects.[5]

The morpholine ring is a saturated heterocycle that is frequently incorporated into drug candidates to optimize their properties.[3][6] Its unique features include:

  • Improved Physicochemical Properties: The ether oxygen can act as a hydrogen bond acceptor, improving aqueous solubility and overall polarity.

  • Enhanced Pharmacokinetics: The morpholine ring is generally resistant to metabolism, leading to improved in vivo stability and a more predictable pharmacokinetic profile.[3]

  • Structural Rigidity and Conformational Control: The chair-like conformation of the morpholine ring can help to pre-organize appended pharmacophoric groups, leading to higher binding affinity for the biological target.

This compound provides a synthetically accessible entry point to a wide array of chiral morpholine derivatives, allowing for the strategic exploration of chemical space around this important scaffold.

Synthesis of this compound: A Chiral Pool Approach

The most efficient and practical approach to the synthesis of this compound utilizes the "chiral pool," leveraging the inherent stereochemistry of naturally occurring amino acids. D-serine is the ideal starting material to furnish the desired (R)-configuration at the C3 position of the morpholine ring. The synthetic strategy involves N-protection, esterification of the carboxylic acid, and a subsequent intramolecular cyclization to form the morpholine ring.

Synthetic Pathway Overview

G D_Serine D-Serine N_Boc_D_Serine N-Boc-D-Serine D_Serine->N_Boc_D_Serine (Boc)2O, Base N_Boc_D_Serine_Me_Ester N-Boc-D-Serine Methyl Ester N_Boc_D_Serine->N_Boc_D_Serine_Me_Ester CH3I, K2CO3 Intermediate_A N-Boc-N-(2-hydroxyethyl)-D-Serine Methyl Ester N_Boc_D_Serine_Me_Ester->Intermediate_A Ethylene oxide or 2-haloethanol N_Boc_R_MM3C N-Boc-(R)-Methyl morpholine-3-carboxylate Intermediate_A->N_Boc_R_MM3C Intramolecular cyclization (e.g., MsCl, base) R_MM3C (R)-Methyl morpholine-3-carboxylate N_Boc_R_MM3C->R_MM3C Deprotection (e.g., TFA, HCl)

Caption: Synthetic pathway from D-Serine to this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-D-Serine Methyl Ester

This two-step, one-pot procedure provides the key intermediate for the subsequent cyclization.

  • Step 1: N-Boc Protection of D-Serine

    • To an ice-cold, stirred solution of D-serine (1 equivalent) in 1 N sodium hydroxide, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) in dioxane.

    • Stir the biphasic mixture at 5°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3.5 hours. Monitor the reaction by TLC until completion.

    • Acidify the reaction mixture with a cold solution of potassium bisulfate to pH 2-3 and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-serine as a crude oil, which is used directly in the next step.

  • Step 2: Esterification of N-Boc-D-Serine

    • Dissolve the crude N-Boc-D-serine (1 equivalent) in dimethylformamide (DMF).

    • Add solid potassium carbonate (K₂CO₃, 1.1 equivalents) to the solution and stir for 10 minutes in an ice-water bath.

    • Add methyl iodide (CH₃I, 2 equivalents) to the suspension and continue stirring at 0°C for 30 minutes, then warm to room temperature for 1 hour.

    • Filter the reaction mixture and partition the filtrate between ethyl acetate and water.

    • Wash the organic phase with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give crude N-Boc-D-serine methyl ester, which can be purified by silica gel chromatography.

Causality Behind Experimental Choices: The use of (Boc)₂O provides a stable, acid-labile protecting group for the amine, which is essential for preventing side reactions in subsequent steps. The esterification with methyl iodide and a mild base like K₂CO₃ is a classic and efficient method for converting carboxylic acids to their methyl esters.

Protocol 2: Cyclization to form the Morpholine Ring and Deprotection

  • Step 1: N-Alkylation and Intramolecular Cyclization

    • To a solution of N-Boc-D-serine methyl ester (1 equivalent) in a suitable solvent such as THF, add a strong base (e.g., NaH, 1.1 equivalents) at 0°C to deprotonate the hydroxyl group.

    • Add a 2-carbon electrophile with a leaving group, such as 2-bromoethanol or ethylene oxide, and allow the reaction to proceed.

    • Alternatively, a more controlled approach involves the reaction with a protected 2-aminoethanol derivative followed by deprotection and cyclization. A common method is the Mitsunobu reaction with a suitable alcohol, followed by cyclization.

    • For intramolecular cyclization, the intermediate N-Boc-N-(2-hydroxyethyl)-D-serine methyl ester is treated with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to activate the hydroxyl group, which is then displaced by the Boc-protected amine to form the morpholine ring.

  • Step 2: Deprotection of the N-Boc Group

    • Dissolve the N-Boc-(R)-Methyl morpholine-3-carboxylate in a suitable solvent such as dichloromethane (DCM) or dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product can be isolated as the corresponding salt (e.g., hydrochloride or trifluoroacetate).

Self-Validating System: The success of each step can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The enantiomeric purity can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Physicochemical and Spectroscopic Data

The following table summarizes the key properties of this compound and its hydrochloride salt.

PropertyValueSource
Chemical Formula C₆H₁₁NO₃[7]
Molecular Weight 145.16 g/mol [7]
CAS Number 1187933-47-6N/A
Appearance White to off-white solid (hydrochloride salt)[7]
Boiling Point ~202.2 ± 30.0 °C at 760 mmHg (free base)[7]
¹H NMR (CDCl₃, δ) ~3.7 (s, 3H, OCH₃), ~3.9-3.5 (m, 4H, morpholine ring), ~3.2-2.8 (m, 3H, morpholine ring)[8][9]
¹³C NMR (CDCl₃, δ) ~172 (C=O), ~67 (C2, C6), ~52 (OCH₃), ~46 (C3, C5)[10][11]

Note: NMR data are approximate and can vary based on solvent and experimental conditions.

Applications in Medicinal Chemistry: A Case Study Approach

This compound is a versatile intermediate that can be further functionalized at the nitrogen atom to introduce a wide range of substituents, making it a valuable building block for library synthesis and lead optimization.

General Reactivity and Functionalization

G R_MM3C (R)-Methyl morpholine-3-carboxylate N_Acyl N-Acyl Derivative R_MM3C->N_Acyl Acyl chloride, Base N_Alkyl N-Alkyl Derivative R_MM3C->N_Alkyl Alkyl halide, Base N_Aryl N-Aryl Derivative R_MM3C->N_Aryl Aryl halide, Pd-catalysis Amide Amide Derivative R_MM3C->Amide Amine, Heat Hydroxymethyl Hydroxymethyl Derivative R_MM3C->Hydroxymethyl Reduction (e.g., LiBH4)

Caption: Key functionalization reactions of this compound.

Case Study: Synthesis of Apremilast Analogs

Conceptual Synthetic Route to an Apremilast Analog:

  • Amide Coupling: The ester of this compound can be converted to an amide by reaction with a suitable amine.

  • N-Arylation: The secondary amine of the morpholine ring can be coupled with a substituted phthalic anhydride derivative, such as 3-acetamidophthalic anhydride, to construct the core structure of Apremilast analogs.[16][17]

This approach allows for the rapid generation of a library of compounds with diverse substituents on the morpholine nitrogen and the amide functionality, facilitating structure-activity relationship (SAR) studies.

Conclusion

This compound is a high-value chiral building block that provides a reliable and efficient means of incorporating the stereochemically defined morpholine-3-carboxylic acid moiety into complex molecules. Its synthesis from the chiral pool, specifically D-serine, ensures high enantiomeric purity. The versatility of this intermediate, allowing for a wide range of N-functionalization reactions, makes it an indispensable tool for medicinal chemists in the design and synthesis of novel therapeutic agents with optimized pharmacokinetic and pharmacodynamic properties. As the demand for enantiomerically pure drugs continues to grow, the importance of chiral building blocks like this compound in accelerating drug discovery and development will undoubtedly increase.

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Enantioselective Synthesis of 3-Substituted Morpholines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability.[1][2][3] The introduction of a substituent at the 3-position of the morpholine ring creates a chiral center, the stereochemistry of which can profoundly influence a molecule's biological activity and pharmacokinetic profile.[4] Consequently, the development of robust and efficient methods for the enantioselective synthesis of 3-substituted morpholines is of paramount importance in drug discovery and development. This guide provides an in-depth overview of the core strategies employed to achieve this, with a focus on the underlying principles and practical applications.

I. Strategic Approaches to Enantioselectivity in Morpholine Synthesis

The challenge in synthesizing enantiomerically pure 3-substituted morpholines lies in controlling the three-dimensional arrangement of atoms around the newly formed stereocenter. The primary strategies to achieve this can be broadly categorized as follows:

  • Catalyst-Controlled Synthesis: A chiral catalyst orchestrates the reaction pathway, favoring the formation of one enantiomer over the other.

  • Substrate-Controlled Synthesis (Chiral Pool Synthesis): The stereochemistry is predetermined by starting with an enantiomerically pure building block.

  • Auxiliary-Controlled Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a key bond-forming reaction.

  • Reagent-Controlled Synthesis: A chiral reagent is used to introduce the new stereocenter with a specific configuration.

This guide will delve into the most impactful and widely adopted of these strategies, providing both conceptual understanding and practical insights.

II. Catalyst-Controlled Synthesis: The Power of Asymmetric Catalysis

Catalytic asymmetric synthesis represents one of the most elegant and atom-economical approaches to chiral molecules.[5] In the context of 3-substituted morpholines, a particularly powerful method is the one-pot tandem hydroamination and asymmetric transfer hydrogenation.[6][7][8][9]

A. Tandem Hydroamination/Asymmetric Transfer Hydrogenation

This one-pot, two-step catalytic process provides an efficient route to enantiomerically enriched 3-substituted morpholines from readily available aminoalkyne substrates.[4] The reaction proceeds via two key transformations:

  • Titanium-Catalyzed Intramolecular Hydroamination: An aminoalkyne substrate is cyclized in the presence of a titanium catalyst to form a cyclic imine intermediate.[4][7]

  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): The cyclic imine is then reduced in situ by a chiral ruthenium catalyst, typically a Noyori-Ikariya type catalyst, to afford the chiral 3-substituted morpholine.[6][7][8]

The success of this method hinges on the careful selection of both the hydroamination and the ATH catalyst. A commercially available bis(amidate)bis(amido)Ti catalyst is often effective for the initial cyclization.[7][8] For the subsequent asymmetric reduction, the RuCl catalyst is frequently employed, leading to high enantiomeric excesses (ee) of over 95%.[6][7][8]

A critical insight into the high enantioselectivity of this reaction is the role of hydrogen bonding.[6][8] Mechanistic studies have revealed that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the ligand of the ruthenium catalyst are crucial for achieving high ee's.[6][8] This understanding has even allowed for the extension of this strategy to the synthesis of enantioenriched piperazines by replacing the ether oxygen with a nitrogen atom.[6][8]

Experimental Protocol: Tandem Hydroamination/Asymmetric Transfer Hydrogenation

Materials:

  • Aminoalkyne substrate

  • Bis(amidate)bis(amido)Ti catalyst (1 mol%)

  • RuCl (1 mol%)

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Hydroamination:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aminoalkyne substrate in anhydrous toluene.

    • Add the titanium catalyst and stir the reaction mixture at 110 °C for 24 hours.[4]

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature.[4]

  • Asymmetric Transfer Hydrogenation:

    • To the cooled reaction mixture from the hydroamination step, add a solution of the ruthenium catalyst in the formic acid/triethylamine azeotrope.[4]

    • Stir the reaction at room temperature for 12 hours.[4]

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.[4]

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).[4]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[4]

    • Purify the crude product by flash column chromatography to yield the enantiomerically enriched 3-substituted morpholine.

B. Asymmetric Hydrogenation of Dehydromorpholines

Another important catalytic strategy involves the asymmetric hydrogenation of a pre-formed dehydromorpholine ring.[10][11] This "after cyclization" approach is a powerful method for generating the chiral center.[10] While much of the initial success with this method was in the synthesis of 2-substituted morpholines, the principles are applicable to 3-substituted analogues.[10][11][12][13] The key to this transformation is the use of a chiral transition metal catalyst, often a rhodium complex with a chiral bisphosphine ligand, which can deliver hydrogen to one face of the double bond with high selectivity.[4][12]

Logical Workflow for Catalyst-Controlled Synthesis

G cluster_0 Tandem Hydroamination/ATH cluster_1 Asymmetric Hydrogenation Aminoalkyne Aminoalkyne Cyclic Imine Cyclic Imine Aminoalkyne->Cyclic Imine Ti-catalyzed Hydroamination Chiral Morpholine Chiral Morpholine Cyclic Imine->Chiral Morpholine Ru-catalyzed Asymmetric Transfer Hydrogenation Dehydromorpholine Dehydromorpholine Chiral Morpholine_2 Chiral Morpholine Dehydromorpholine->Chiral Morpholine_2 Chiral Rh-catalyst + H2

Caption: Key catalyst-controlled strategies for enantioselective morpholine synthesis.

III. Chiral Pool Synthesis: Building upon Nature's Stereochemistry

The chiral pool strategy leverages the vast array of naturally occurring, enantiomerically pure compounds, such as amino acids and carbohydrates, as starting materials.[5][14] This approach imparts the desired stereochemistry from the outset, which is then carried through a series of transformations to the final 3-substituted morpholine.

A common and effective approach is to start from readily available and enantiopure amino alcohols.[15] For instance, enantiopure N-Boc protected amino alcohols can be converted to O-allyl ethanolamines. These intermediates can then undergo a palladium-catalyzed carboamination reaction with an aryl or alkenyl halide to construct the morpholine ring with a cis-3,5-disubstitution pattern.[15]

Another elegant example is the synthesis of enantiopure functionalized morpholine fragments from Boc-protected serine or 1,2-propanediol.[16] These methods can yield versatile building blocks like 3-hydroxymethylmorpholines and their corresponding sulfamidates, which can be used in further synthetic elaborations.[1][16]

While reliable, chiral pool synthesis can sometimes be limited by the availability of the desired chiral starting material and may require multi-step sequences, potentially impacting the overall yield.[16]

Synthetic Overview: Chiral Pool Approach

G Enantiopure\nAmino Alcohol Enantiopure Amino Alcohol Intermediate Functionalized Intermediate Enantiopure\nAmino Alcohol->Intermediate Multi-step functionalization Chiral Morpholine Chiral Morpholine Intermediate->Chiral Morpholine Cyclization (e.g., Pd-catalyzed carboamination)

Caption: General workflow for chiral pool synthesis of 3-substituted morpholines.

IV. Auxiliary-Controlled Synthesis: Temporary Stereochemical Guidance

In an auxiliary-controlled approach, a chiral molecule, known as a chiral auxiliary, is covalently attached to the substrate. This auxiliary then directs the stereochemical course of a subsequent reaction, after which it can be cleaved and ideally recycled.

A practical example is the use of pseudoephedrine as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols, which are precursors to morpholinones.[17] The reaction of an arylglyoxal with pseudoephedrine, catalyzed by a Brønsted acid, can provide morpholinone products with high yield and selectivity.[17] The morpholine ring can then be further transformed, and the auxiliary removed.

The choice of the chiral auxiliary is critical, as it must effectively control the stereochemistry of the desired transformation and be readily removable under mild conditions.

V. Case Study: The Synthesis of Aprepitant

Aprepitant (EMEND®) is a potent neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[18][19][20] Its structure features a chiral 3-substituted morpholine core, making its synthesis a relevant and practical illustration of the principles discussed.

Several synthetic routes to Aprepitant have been developed, often employing a combination of strategies. One efficient synthesis involves a Lewis acid-mediated coupling of an activated 2-hydroxy-1,4-oxazin-3-one with an enantiopure alcohol.[18] This is followed by a highly stereoselective one-pot process to form the desired α-(fluorophenyl)morpholine derivative.[18] A key step in some syntheses is a crystallization-induced asymmetric transformation, which allows for the conversion of a mixture of diastereomers into a single desired isomer, thereby enhancing the overall efficiency and stereoselectivity.[18][19][20]

The synthesis of Aprepitant highlights the importance of developing practical and scalable enantioselective methods for producing complex chiral molecules for pharmaceutical applications.[18][20][21]

VI. Comparative Analysis of Synthetic Strategies

StrategyKey Transformation(s)Typical YieldEnantiomeric Excess (ee)Key Advantages
Tandem Hydroamination & Asymmetric Transfer Hydrogenation Intramolecular Hydroamination & Asymmetric Transfer HydrogenationGood>95% ee[7][8]One-pot procedure, high enantioselectivity for 3-substituted morpholines.[22]
Chiral Pool Synthesis Cyclization of chiral precursors (e.g., Pd-catalyzed carboamination)Moderate to Good[15]>99% ee (starting material dependent)Stereochemistry is predetermined, access to complex structures.
Auxiliary-Controlled Synthesis Diastereoselective bond formationGood to HighHigh diastereoselectivityPredictable stereochemical outcome, recyclable auxiliary.

VII. Conclusion

The enantioselective synthesis of 3-substituted morpholines is a vibrant and evolving field of research, driven by the importance of these scaffolds in medicinal chemistry. While chiral pool synthesis offers a reliable, albeit sometimes lengthy, route, catalyst-controlled methods, particularly the tandem hydroamination/asymmetric transfer hydrogenation, have emerged as highly efficient and elegant solutions. The choice of synthetic strategy will ultimately depend on factors such as the desired substitution pattern, the availability of starting materials, and the scalability of the process. A thorough understanding of the principles and practicalities of each approach is essential for researchers and scientists in drug development to navigate the synthesis of these valuable chiral building blocks.

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The Morpholine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine scaffold, a simple six-membered saturated heterocycle, has firmly established itself as a "privileged" structure in the landscape of modern medicinal chemistry. Its prevalence in a wide array of FDA-approved drugs is a testament to its remarkable utility in drug design. This technical guide provides a comprehensive exploration of the multifaceted role of the morpholine moiety in drug discovery, delving into its fundamental physicochemical properties, its profound impact on pharmacokinetic profiles, and its application in the development of therapeutics for a multitude of diseases. Through detailed case studies, experimental protocols, and visual representations of signaling pathways, this guide aims to equip researchers and drug development professionals with a thorough understanding of why and how this versatile scaffold continues to be a cornerstone of successful drug development.

Introduction: The Rise of a Privileged Scaffold

Morpholine, a heterocyclic compound featuring both an amine and an ether functional group, has transcended its status as a mere building block to become a key player in the design of novel therapeutics.[1] Its journey from a simple organic solvent to a highly valued pharmacophore is a compelling narrative of how fundamental chemical properties can translate into significant pharmacological advantages. The term "privileged scaffold" is reserved for molecular frameworks that are capable of providing ligands for more than one type of biological target, and morpholine has repeatedly demonstrated this capacity.[2][3] This guide will dissect the attributes that have earned morpholine this esteemed status, providing insights into its strategic deployment in drug discovery.

Physicochemical and Pharmacokinetic Advantages of the Morpholine Moiety

The success of the morpholine scaffold in drug discovery is not coincidental; it is a direct consequence of its unique and advantageous physicochemical properties that favorably influence a molecule's pharmacokinetic profile.

A Unique Physicochemical Profile

The morpholine ring possesses a well-balanced lipophilic-hydrophilic character, a crucial attribute for oral bioavailability and cell membrane permeability.[4] The presence of the oxygen atom reduces the basicity of the nitrogen atom (pKa ≈ 8.4-8.7), which is often optimal for drug-receptor interactions and can reduce off-target effects associated with more basic amines.[1][5] This moderated basicity, coupled with its ability to act as a hydrogen bond acceptor, allows for fine-tuning of a drug candidate's solubility and binding affinity.

PropertyMorpholinePiperidinePiperazine
pKa ~8.4 - 8.7~11.2~9.8 (pKa1), ~5.6 (pKa2)
logP -0.860.84-1.1
Water Solubility MiscibleMiscibleMiscible

Table 1: Comparative Physicochemical Properties of Morpholine, Piperidine, and Piperazine. This table highlights the distinct physicochemical properties of morpholine compared to other common nitrogen-containing heterocycles, illustrating its favorable balance of basicity and lipophilicity for drug design.

Enhancing Drug-like Properties

The incorporation of a morpholine moiety can significantly enhance a compound's drug-like properties. Its inherent polarity contributes to improved aqueous solubility, which is often a challenge in drug development.[4] Furthermore, the morpholine ring is generally resistant to metabolic degradation, leading to improved metabolic stability and a longer in vivo half-life.[6] This metabolic robustness, combined with its favorable permeability characteristics, often translates to enhanced oral bioavailability. For central nervous system (CNS) drug discovery, the morpholine scaffold has proven to be particularly valuable, as it can improve a molecule's ability to cross the blood-brain barrier.[4][7]

The Morpholine Scaffold in Action: Therapeutic Applications and Case Studies

The versatility of the morpholine scaffold is evident in the broad spectrum of therapeutic areas where it has been successfully applied, from oncology and infectious diseases to CNS disorders.

Overview of Therapeutic Areas

Appropriately substituted morpholine derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[8][9] This broad applicability stems from the scaffold's ability to be incorporated into molecules that can interact with a diverse array of biological targets, such as kinases, receptors, and enzymes.[3]

Case Study 1: Morpholine in Oncology - Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][10] Consequently, it has become a prime target for anticancer drug development. Several potent and selective inhibitors of this pathway incorporate a morpholine moiety, which has been shown to be crucial for their activity. The oxygen atom of the morpholine ring often forms a key hydrogen bond with the hinge region of the kinase domain, anchoring the inhibitor in the active site.[4]

PI3K_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Promotes Morpholine Inhibitor Morpholine-Containing Inhibitor Morpholine Inhibitor->PI3K Inhibits Morpholine Inhibitor->mTORC1 Inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition.
Case Study 2: Morpholine in CNS Disorders - Aprepitant and NK1 Receptor Antagonism

Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1][6] The NK1 receptor is the primary receptor for substance P, a neuropeptide involved in emesis and pain signaling.[1] The morpholine ring in aprepitant plays a crucial role in its high binding affinity and selectivity for the NK1 receptor.[11] It occupies a specific pocket in the receptor, contributing to the overall conformational lock that prevents substance P from binding and initiating the signaling cascade that leads to nausea and vomiting.

NK1_Receptor_Pathway Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds to G-protein G-protein NK1 Receptor->G-protein Activates PLC Phospholipase C (PLC) G-protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Neuronal Excitation\n& Emesis Neuronal Excitation & Emesis Ca_PKC->Neuronal Excitation\n& Emesis Leads to Aprepitant Aprepitant (Morpholine-Containing) Aprepitant->NK1 Receptor Blocks

Aprepitant's Mechanism on the NK1 Receptor Pathway.
A Legacy of Success: FDA-Approved Drugs Featuring the Morpholine Scaffold

The true measure of a scaffold's success is its presence in marketed drugs. The following table provides a selection of FDA-approved drugs that contain a morpholine moiety, showcasing the scaffold's versatility across a range of therapeutic indications.

Brand NameGeneric NameIndicationMechanism of Action
Iressa® GefitinibNon-small cell lung cancerEGFR tyrosine kinase inhibitor
Zyvox® LinezolidBacterial infectionsInhibits bacterial protein synthesis
Emend® AprepitantChemotherapy-induced nausea and vomitingNeurokinin-1 (NK1) receptor antagonist
Edurant® RilpivirineHIV-1 infectionNon-nucleoside reverse transcriptase inhibitor
Xeljanz® TofacitinibRheumatoid arthritis, psoriatic arthritis, ulcerative colitisJanus kinase (JAK) inhibitor
Zydelig® IdelalisibChronic lymphocytic leukemia, follicular B-cell non-Hodgkin lymphomaPI3Kδ inhibitor

Table 2: Selected FDA-Approved Drugs Containing a Morpholine Scaffold. This table exemplifies the broad applicability and success of the morpholine scaffold in clinically approved therapeutics.

Synthetic Strategies and Experimental Protocols

The facile synthesis of morpholine and its derivatives is a key factor contributing to its widespread use in drug discovery.[3] A variety of synthetic methodologies are available, allowing for the efficient incorporation of this scaffold into diverse molecular architectures.

General Approaches to Morpholine Synthesis

Common synthetic routes to morpholine derivatives often involve the cyclization of β-aminoalcohols with suitable reagents or the reaction of diethanolamine with a dehydrating agent.[12] More advanced methods, such as palladium-catalyzed carboamination, have also been developed to afford enantiopure cis-3,5-disubstituted morpholines.[12]

Experimental Protocol 1: Synthesis of Linezolid

Linezolid is an oxazolidinone antibiotic containing a morpholine ring. The following is a representative synthetic protocol.

Linezolid_Synthesis A 3-Fluoro-4-morpholinylaniline C N-[3-Chloro-2-(R)-hydroxypropyl]- 3-fluoro-4-morpholinylaniline A->C B (R)-Epichlorohydrin B->C E (5R)-5-(Chloromethyl)-3-[3-fluoro-4- (4-morpholinyl)phenyl]-2-oxazolidinone C->E D Carbonyl diimidazole D->E G Phthalimide Intermediate E->G F Potassium Phthalimide F->G I Amine Intermediate G->I H Hydrazine H->I K Linezolid I->K J Acetic Anhydride J->K

Synthetic Workflow for Linezolid.

Step-by-step Methodology: [13][14]

  • Formation of the Amino Alcohol: 3-Fluoro-4-morpholinylaniline is reacted with (R)-epichlorohydrin in a suitable solvent such as methanol and heated to reflux to yield N-[3-chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline.[13]

  • Oxazolidinone Ring Formation: The resulting amino alcohol is treated with a carbonylating agent, such as carbonyl diimidazole, in a solvent like dichloromethane at room temperature to form the oxazolidinone ring, yielding (5R)-5-(chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone.[13]

  • Introduction of the Amine: The chloromethyl group is then displaced by a nitrogen nucleophile, often via a phthalimide intermediate. The oxazolidinone is reacted with potassium phthalimide in a solvent like DMF at elevated temperatures.[13]

  • Deprotection and Acetylation: The phthalimide group is subsequently removed using hydrazine hydrate to yield the free amine. This amine is then acetylated with acetic anhydride to afford the final product, Linezolid.[9][14]

Experimental Protocol 2: Synthesis of Gefitinib

Gefitinib is a quinazoline-based epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. A common synthetic route is outlined below.

Gefitinib_Synthesis A 6,7-Dimethoxy-4(3H)- quinazolinone C 6-Hydroxy-7-methoxy-4(3H)- quinazolinone A->C L-methionine, methanesulfonic acid B Selective Demethylation E 4-Chloro-6-hydroxy-7- methoxyquinazoline C->E POCl3 or SOCl2 D Chlorination G 4-(3-Chloro-4-fluoroanilino)-6- hydroxy-7-methoxyquinazoline E->G F 3-Chloro-4-fluoroaniline F->G Coupling I Gefitinib G->I H 3-Chloro-1-morpholinopropane H->I Alkylation

Synthetic Workflow for Gefitinib.

Step-by-step Methodology: [7][12]

  • Selective Demethylation: The synthesis often commences with the regioselective demethylation of 6,7-dimethoxy-4(3H)-quinazolinone using reagents like L-methionine and methanesulfonic acid to yield 6-hydroxy-7-methoxy-4(3H)-quinazolinone.[12]

  • Chlorination: The hydroxyl group is then protected, and the 4-oxo group is converted to a chloro group using a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[12]

  • Aniline Coupling: The resulting 4-chloroquinazoline is then coupled with 3-chloro-4-fluoroaniline in a suitable solvent like isopropanol.[12]

  • Deprotection and Alkylation: Following deprotection of the hydroxyl group, the final step involves O-alkylation with 3-chloro-1-morpholinopropane in the presence of a base like potassium carbonate in a solvent such as DMF to furnish Gefitinib.

Conclusion and Future Perspectives

The morpholine scaffold has unequivocally earned its title as a privileged structure in drug discovery. Its unique combination of favorable physicochemical properties, metabolic stability, and synthetic accessibility has made it an invaluable tool for medicinal chemists. The successful incorporation of this moiety into a diverse range of FDA-approved drugs underscores its profound impact on modern medicine.

Looking ahead, the role of the morpholine scaffold is set to expand further. As our understanding of complex biological systems deepens, the ability to fine-tune molecular properties with scaffolds like morpholine will become even more critical. Its application in emerging areas such as targeted protein degradation and the development of covalent inhibitors holds immense promise. The continued exploration of novel synthetic methodologies will undoubtedly unlock new avenues for the creation of innovative and life-saving therapeutics built upon this remarkable and enduring scaffold.

References

  • G. Turac, et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(5), 736-753.
  • S. A. K. El-Aal, et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(3), 205-226.
  • A. P. Kourounakis, et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • R. K. Singh, et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • A. Tzara, et al. (2020).
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Introduction: The Morpholine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Substituted Morpholines for Drug Discovery

The morpholine ring is a saturated heterocycle prized in medicinal chemistry for its unique combination of properties. It is often considered a "privileged scaffold" due to its frequent appearance in approved drugs and clinical candidates. Its appeal stems from its metabolic stability, low toxicity, and its ability to improve the physicochemical properties of parent molecules, such as aqueous solubility. The oxygen atom in the morpholine ring is a hydrogen bond acceptor, which can facilitate interactions with biological targets, while the nitrogen atom provides a point for substitution and can act as a basic center.

This guide provides a detailed exploration of the core physicochemical properties of substituted morpholines, offering insights into how these properties can be modulated to optimize drug candidates. We will delve into the causality behind experimental choices for characterizing these molecules and provide actionable protocols for their evaluation.

Core Physicochemical Properties and Their Modulation

The success of a drug candidate is intimately linked to its physicochemical profile. For substituted morpholines, the key parameters to consider are basicity (pKa), lipophilicity (LogP/LogD), solubility, and metabolic stability.

Basicity (pKa): The Protonation State and Its Implications

The nitrogen atom of the morpholine ring is typically basic, with the pKa of the parent morpholine being approximately 8.4. This basicity is crucial as it dictates the molecule's ionization state at physiological pH (around 7.4), which in turn influences its solubility, permeability, and interaction with targets.

  • Influence of N-Substitution: The nature of the substituent on the nitrogen atom has the most significant impact on pKa.

    • Electron-donating groups (EDGs) , such as alkyl groups, increase the electron density on the nitrogen, making it more basic and thus increasing the pKa.

    • Electron-withdrawing groups (EWGs) , such as aryl or carbonyl groups, decrease the electron density on the nitrogen, making it less basic and lowering the pKa. For example, N-phenylmorpholine has a pKa of 5.66, significantly lower than morpholine itself.

  • Causality in Drug Design: A morpholine with a pKa in the range of 7.0-8.0 will be significantly protonated in the acidic environment of the stomach, which can aid in dissolution, but will be partially unionized at the pH of the small intestine, facilitating membrane permeation.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines a standard method for determining the pKa of a substituted morpholine.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is measured as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh approximately 5-10 mg of the substituted morpholine and dissolve it in a suitable co-solvent mixture (e.g., methanol/water or DMSO/water) to a final concentration of 1-2 mM.

    • Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Titration:

    • Place the solution in a thermostatted vessel (25 °C) and begin stirring.

    • Add small, precise aliquots of a standardized HCl solution (e.g., 0.1 M) while recording the pH after each addition.

    • Continue the titration until a sharp change in pH is observed, indicating the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa can be determined from the half-equivalence point, where half of the morpholine has been protonated.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a non-polar environment, is a critical determinant of a drug's ADME (absorption, distribution, metabolism, and excretion) properties. It is commonly expressed as LogP (the partition coefficient between octanol and water for the neutral species) or LogD (the distribution coefficient at a specific pH, which accounts for both ionized and neutral species).

  • The Morpholine Contribution: The morpholine ring itself is relatively polar and generally decreases the lipophilicity of a molecule, which can be advantageous for improving solubility and reducing off-target effects.

  • Impact of Substituents: The overall LogP/LogD is highly dependent on the substituents.

    • Adding hydrophobic groups (e.g., alkyl, aryl) will increase LogP.

    • Adding polar groups (e.g., hydroxyl, carboxyl) will decrease LogP.

  • Causality in Drug Design: For oral drugs, a LogP in the range of 1-3 is often considered optimal for balancing membrane permeability and aqueous solubility. Modifying substituents on the morpholine ring is a common strategy to fine-tune a molecule's LogP into the desired range.

Experimental Protocol: LogP Determination by Shake-Flask Method

This classic method directly measures the partition coefficient.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the substituted morpholine in either n-octanol or water.

    • Pre-saturate the n-octanol with water and the water with n-octanol by mixing them overnight and then separating the layers.

  • Partitioning:

    • Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a centrifuge tube.

    • Shake the tube vigorously for 1-2 hours at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

  • Phase Separation and Analysis:

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully remove an aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation:

    • Calculate LogP using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water])

Metabolic Stability

The morpholine ring is generally considered to be metabolically stable. However, substituents on the ring can be susceptible to metabolic enzymes, primarily Cytochrome P450s (CYPs).

  • Common Metabolic Pathways:

    • N-dealkylation: If the nitrogen is substituted with a small alkyl group, this can be a site of metabolic attack.

    • C-oxidation: Oxidation of the carbon atoms adjacent to the nitrogen or oxygen can occur.

  • Strategies for Improving Stability:

    • Introducing steric hindrance: Placing bulky groups near potential metabolic sites can shield them from enzymatic attack.

    • Replacing metabolically liable groups: For example, replacing a metabolically weak N-methyl group with a more robust N-cyclopropyl group.

Data Summary: Physicochemical Properties of Representative Substituted Morpholines

Substituent (at N-position)pKaLogP
Hydrogen (Morpholine)8.4-0.84
Methyl7.4-0.46
Ethyl7.70.01
Phenyl5.661.79
Acetyl< 2-0.55

Note: These are approximate values and can vary depending on the experimental conditions.

Visualizing Key Concepts and Workflows

G cluster_0 Physicochemical Profiling Workflow A Substituted Morpholine Synthesis B pKa Determination (Potentiometric Titration) A->B Characterize C LogP/LogD Measurement (Shake-Flask or HPLC) A->C Characterize D Solubility Assay (Thermodynamic/Kinetic) A->D Characterize E Metabolic Stability (Microsomal Assay) A->E Characterize F Data Analysis & SAR B->F Input Data C->F Input Data D->F Input Data E->F Input Data

Caption: A typical workflow for characterizing the physicochemical properties of a novel substituted morpholine.

G cluster_0 Ionization State vs. pH pH_low pH < pKa (e.g., Stomach) ionized Protonated Form (Charged, More Soluble) pH_low->ionized Predominant Species pH_high pH > pKa (e.g., Intestine) neutral Neutral Form (Uncharged, More Permeable) pH_high->neutral Predominant Species pKa_point pH = pKa 50% Ionized\n50% Neutral 50% Ionized 50% Neutral pKa_point->50% Ionized\n50% Neutral

Caption: The relationship between pH, pKa, and the ionization state of a basic morpholine derivative.

Conclusion

Substituted morpholines are a versatile and valuable scaffold in drug discovery. A thorough understanding and systematic evaluation of their physicochemical properties are paramount for designing molecules with an optimal balance of potency, solubility, permeability, and metabolic stability. By carefully selecting substituents to modulate pKa and LogP, medicinal chemists can effectively navigate the complex landscape of drug development, increasing the likelihood of identifying successful clinical candidates. The experimental protocols and conceptual frameworks presented in this guide serve as a robust starting point for these critical investigations.

References

  • Title: The morpholine motif in medicinal chemistry: a review. Source: MedChemComm URL: [Link]

  • Title: The mighty morpholine: a cornerstone in drug discovery. Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Morpholine, a Privileged Scaffold for Drug Discovery. Source: Current Topics in Medicinal Chemistry URL: [Link]

  • Title: pKa Prediction of Substituted Morpholines Using Quantum Chemical Descriptors. Source: Journal of Chemical Information and Modeling URL: [Link]

  • Title: Synthesis and properties of N-substituted morpholines. Source: Journal of Organic Chemistry URL: [Link] (Note: This is a general link to the journal as a specific article with this exact title and direct open access may not be available; the pKa value is a widely accepted literature value).

An In-Depth Technical Guide to the Stereochemistry and Conformation of Morpholine Rings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a six-membered saturated heterocycle containing oxygen and nitrogen atoms, is a cornerstone in medicinal chemistry and drug development.[1][2][3] Its prevalence in a multitude of FDA-approved drugs stems from its ability to impart favorable physicochemical properties, such as enhanced solubility, metabolic stability, and bioavailability.[4][5] The stereochemistry and conformational behavior of the morpholine ring are intrinsically linked to its biological activity, dictating how a molecule interacts with its target. This guide provides a comprehensive exploration of the stereochemical and conformational landscape of morpholine, offering insights into the subtle interplay of steric and electronic effects that govern its three-dimensional structure and, consequently, its function in drug design.

Introduction: The Privileged Scaffold in Medicinal Chemistry

The morpholine moiety is widely recognized as a "privileged structure" in medicinal chemistry, a testament to its frequent appearance in bioactive compounds with diverse therapeutic applications.[1][2] Its utility lies in its unique combination of features:

  • Physicochemical Properties: The presence of both a hydrogen bond acceptor (oxygen) and a weakly basic nitrogen atom (pKa ≈ 8.7) allows for tailored interactions with biological targets and contributes to favorable aqueous solubility.[4][5][6]

  • Metabolic Stability: The morpholine ring often enhances the metabolic stability of drug candidates, leading to improved pharmacokinetic profiles.[4][5]

  • Synthetic Accessibility: Facile and versatile synthetic routes allow for the straightforward incorporation of the morpholine scaffold into complex molecules.[1][2]

The therapeutic value of morpholine-containing drugs is extensive, spanning anticancer agents, antidepressants, and antibiotics, among others.[2][3] Understanding the three-dimensional arrangement of atoms within the morpholine ring is paramount, as the specific conformation adopted by the ring and the orientation of its substituents directly influence the molecule's ability to bind to its biological target.

Conformational Analysis: The Dominance of the Chair Form

Like cyclohexane, the morpholine ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. However, the presence of the heteroatoms introduces complexities not seen in its carbocyclic counterpart.

Chair Conformation and Ring Inversion

The chair conformation is the most stable arrangement for the morpholine ring. Computational studies indicate that the chair conformers are significantly lower in energy (approximately 7.5 kcal/mol) than the skew-boat conformers.[7] This energy difference ensures that, under normal conditions, the population of non-chair forms is negligible.

The morpholine ring can undergo a process of ring inversion, or "chair flip," where one chair conformation converts to another. This process involves higher-energy intermediates like the twist-boat and boat conformations. For the parent morpholine, this inversion is rapid at room temperature.

G cluster_0 Chair 1 cluster_1 Transition State cluster_2 Chair 2 C1 Chair (N-H equatorial) TS Twist-Boat C1->TS Ring Inversion C2 Chair (N-H axial) TS->C2

Caption: Ring inversion of the morpholine chair conformation.

Axial vs. Equatorial Substituents: The Role of the N-H Inversion

In the parent morpholine, the hydrogen atom on the nitrogen can occupy either an axial or an equatorial position. This gives rise to two distinct chair conformers: Chair-Eq and Chair-Ax.[8][9]

Experimental and theoretical studies have shown that the equatorial conformer (Chair-Eq) is more stable than the axial conformer (Chair-Ax).[8][9][10] The energy difference between these two conformers is relatively small, with experimental values around 109 ± 4 cm⁻¹ (approximately 0.31 kcal/mol).[8][11] This slight preference for the equatorial position is a departure from what is observed in piperidine, where the N-H equatorial conformer is significantly more stable.

The relative populations of the Chair-Eq and Chair-Ax conformers can be influenced by the surrounding medium. For instance, in the pure liquid state, the equatorial conformer is predominant, but in an aqueous solution, the contribution from the axial conformer increases.[7]

Stereoelectronic Effects Governing Conformation

The conformational preferences in the morpholine ring are not solely dictated by classical steric interactions. Stereoelectronic effects, which involve the interaction of orbitals, play a crucial role.[12][13]

The Anomeric Effect

A key stereoelectronic interaction in the morpholine ring is the anomeric effect .[14][15][16] This effect describes the tendency of an electronegative substituent at an anomeric carbon (a carbon adjacent to a heteroatom) to favor an axial orientation over the sterically less hindered equatorial position. In morpholine, the carbons adjacent to the oxygen atom (C2 and C6) are anomeric centers.

The anomeric effect arises from a stabilizing interaction between a lone pair of electrons on the ring heteroatom (oxygen) and the antibonding orbital (σ*) of the adjacent C-X bond (where X is an electronegative substituent). This interaction is maximized when the lone pair and the C-X bond are anti-periplanar, a geometry that is achieved when the substituent is in the axial position.[15]

G cluster_0 Axial Substituent cluster_1 Equatorial Substituent A Stabilizing Interaction (n -> σ) O Ring Oxygen (n) CX C-X σ orbital O->CX Overlap A_note Anti-periplanar alignment B No significant stabilizing interaction O2 Ring Oxygen (n) CX2 C-X σ* orbital B_note Gauche alignment

Caption: The anomeric effect in a substituted morpholine ring.

The Gauche Effect and Torsional Strain

The presence of the oxygen atom also introduces torsional effects. The preference for a gauche arrangement between the lone pairs on the oxygen and the adjacent C-C bonds influences the ring's geometry. This interplay of steric and stereoelectronic forces results in a puckered chair conformation that minimizes these strains.

Homoanomeric Effects

Beyond the classical anomeric effect, weaker, long-range stereoelectronic interactions known as homoanomeric effects can also influence the conformation.[17][18] These involve interactions between a heteroatom's lone pair and the σ* orbital of a bond further away in the ring (e.g., n(O) → σ*(C3-H)). While these effects are generally weaker, they can contribute to the subtle energetic balance between different conformations.

Experimental and Computational Techniques for Conformational Analysis

A combination of experimental and computational methods is employed to elucidate the stereochemistry and conformational preferences of morpholine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for studying the conformation of morpholine rings in solution.[19][20]

  • Chemical Shifts: The chemical shifts of the axial and equatorial protons are typically different. Protons in an axial orientation are generally more shielded (appear at a lower chemical shift) than their equatorial counterparts.

  • Coupling Constants: The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. In a chair conformation, the coupling between two axial protons (³Jaa) is typically large (10-13 Hz), while the couplings between axial-equatorial (³Jae) and equatorial-equatorial (³Jee) protons are smaller (2-5 Hz).[20] The observed coupling constants are a weighted average of the contributing conformers.

Table 1: Typical ³JHH Coupling Constants in a Morpholine Chair Conformation

Coupling TypeDihedral Angle (approx.)Typical ³J Value (Hz)
Axial-Axial (Jaa)180°10 - 13
Axial-Equatorial (Jae)60°2 - 5
Equatorial-Equatorial (Jee)60°2 - 5
  • Nuclear Overhauser Effect (NOE): NOE experiments can provide information about the spatial proximity of protons, helping to distinguish between axial and equatorial substituents.

X-ray Crystallography

Single-crystal X-ray diffraction provides a definitive determination of the solid-state conformation of morpholine derivatives.[21][22] This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's preferred conformation in the crystalline state.

Computational Chemistry

Quantum mechanical calculations, such as Density Functional Theory (DFT), are invaluable for:

  • Predicting Conformational Energies: Calculating the relative energies of different conformers (e.g., chair, boat, twist-boat) and the energy barriers for interconversion.

  • Analyzing Stereoelectronic Effects: Using methods like Natural Bond Orbital (NBO) analysis to identify and quantify orbital interactions, such as the anomeric effect.[23]

  • Simulating NMR Parameters: Predicting chemical shifts and coupling constants to aid in the interpretation of experimental spectra.

Table 2: Calculated and Experimental Conformational Energy Differences in Morpholine

ComparisonEnergy Difference (kcal/mol)Method
Chair vs. Skew-Boat~7.5Ab initio Calculations[7]
Chair-Eq vs. Chair-Ax~0.31IR Resonant VUV-MATI Spectroscopy[8][11]
Chair-Eq vs. Chair-Ax~0.72MP2, QCISD, and DFT Calculations[10]

Stereochemistry and its Impact on Drug Design

The stereochemistry of the morpholine ring is a critical determinant of biological activity. The introduction of chiral centers on the morpholine ring can lead to stereoisomers with vastly different pharmacological profiles.

Chiral Morpholines in Drug Candidates

Many successful drugs feature chiral morpholine scaffolds.[24][25][26] The specific stereoisomer often exhibits higher potency and selectivity for the biological target. For example, the anticancer agent Gefitinib and the antibiotic Linezolid contain a morpholine ring, and their specific stereochemistry is crucial for their therapeutic effect.

Asymmetric Synthesis of Chiral Morpholines

The importance of stereochemistry has driven the development of numerous asymmetric synthetic methods to access enantiomerically pure morpholine derivatives.[27][28] These methods include:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials.

  • Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in the formation of the morpholine ring. A notable example is the asymmetric hydrogenation of dehydromorpholines.[24][25][26]

G cluster_0 Synthetic Strategies A Dehydromorpholine B Chiral Morpholine A->B Asymmetric Hydrogenation (Chiral Catalyst)

Caption: Asymmetric synthesis of a chiral morpholine.

Morpholine as a Conformational Constraint

In drug design, the morpholine ring can be used to lock a portion of a molecule into a specific, biologically active conformation. This pre-organization can reduce the entropic penalty of binding to a target, potentially leading to increased affinity.

Case Studies: Morpholine in Action

  • Gefitinib (Iressa): An epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy. The morpholine group enhances solubility and provides a key interaction point within the ATP-binding site of the enzyme.

  • Linezolid (Zyvox): An oxazolidinone antibiotic. The N-acetylated morpholine ring is crucial for its antibacterial activity.

  • Reboxetine (Edronax): A norepinephrine reuptake inhibitor used as an antidepressant. The stereochemistry of the two chiral centers, one of which is on the morpholine ring, is critical for its pharmacological activity.

Conclusion

The stereochemistry and conformation of the morpholine ring are governed by a delicate balance of steric and stereoelectronic effects. The predominance of the chair conformation, influenced by the anomeric effect and other orbital interactions, dictates the spatial arrangement of substituents and, consequently, the molecule's biological function. A thorough understanding of these principles is indispensable for medicinal chemists and drug development professionals. By leveraging this knowledge, it is possible to design and synthesize novel morpholine-containing molecules with optimized potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of more effective and safer medicines.

Experimental Protocols

General Procedure for ¹H NMR Analysis of Morpholine Conformation
  • Sample Preparation: Dissolve 5-10 mg of the purified morpholine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure adequate resolution to observe coupling patterns.

  • Spectral Analysis:

    • Integrate all signals to confirm the number of protons.

    • Measure the chemical shifts of the morpholine ring protons.

    • Carefully analyze the multiplicity of the signals to extract the vicinal coupling constants (³JHH). Resolution enhancement techniques may be necessary.[29][30]

  • Conformational Assignment:

    • Assign the signals to specific protons based on chemical shifts, coupling patterns, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC).

    • Use the magnitude of the ³JHH values to infer the dihedral angles and thus the preferred conformation (chair) and the orientation of substituents (axial vs. equatorial).

General Procedure for Asymmetric Hydrogenation of a Dehydromorpholine
  • Catalyst Preparation: In a glovebox, dissolve the chiral rhodium-bisphosphine catalyst (e.g., [Rh(COD)₂(BF₄)] and a chiral ligand) in a degassed solvent (e.g., dichloromethane) in a Schlenk flask.

  • Reaction Setup: In a separate Schlenk flask, dissolve the dehydromorpholine substrate in the same degassed solvent.

  • Hydrogenation: Add the catalyst solution to the substrate solution via cannula. Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-10 atm) using a balloon or a hydrogenation apparatus.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Workup and Purification: Once the reaction is complete, carefully vent the hydrogen. Concentrate the reaction mixture under reduced pressure and purify the resulting chiral morpholine by column chromatography.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

References

  • Baskin, K. E., & Zhelyaskov, V. R. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. Retrieved from [Link]

  • Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 8(33), e202301944. [Link]

  • Arshad, F., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 8(33). [Link]

  • ResearchGate. (n.d.). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations | Request PDF. Retrieved from [Link]

  • Park, S. M., & Kwon, C. H. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(42), 9472–9478. [Link]

  • Park, S. M., & Kwon, C. H. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. Journal of Physical Chemistry Letters, 14(42), 9472-9478. [Link]

  • El-Emam, A. A., et al. (2021). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 26(1), 53. [Link]

  • Toth, G., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(6), 514-516. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. [Link]

  • Alabugin, I. V., et al. (2003). Homoanomeric effects in six-membered heterocycles. Journal of the American Chemical Society, 125(46), 14019-14031. [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493-14498. [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2021). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 11(1), 1913. [Link]

  • Park, S. M., & Kwon, C. H. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(42), 9472-9478. [Link]

  • Oliver, T. A. A., et al. (2011). The conformer resolved ultraviolet photodissociation of morpholine. Chemical Science, 2(5), 875-883. [Link]

  • Wikipedia. (n.d.). Stereoelectronic effect. Retrieved from [Link]

  • Ceraso, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Molecules, 26(3), 733. [Link]

  • Wikipedia. (n.d.). Anomeric effect. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]

  • Wipf Group. (n.d.). Stereoelectronic Effects in Six-Membered Rings. Retrieved from [Link]

  • Garcias-Morales, C., et al. (2024). Study of stereoelectronic effects in saturated heterocycles containing nitrogen and their relation with intermolecular and intramolecular interactions. Tetrahedron, 162, 134086. [Link]

  • Wiberg, K. B., et al. (2018). The Anomeric Effect: It's Complicated. The Journal of Organic Chemistry, 83(9), 5242-5255. [Link]

  • Alabugin, I. V., et al. (2003). Homoanomeric Effects in Six-Membered Heterocycles. Journal of the American Chemical Society, 125(46), 14019-14031. [Link]

  • YouTube. (2024). Anomeric effect. Retrieved from [Link]

  • YouTube. (2021). ANOMERIC EFFECT: CONFORMATIONS OF SATURATED HETEROCYCLES FOR CSIR NET/GATE. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: Asymmetric Synthesis of 3-Substituted Morpholines via Rhodium-Catalyzed Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral 3-substituted morpholines are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals, including the antiemetic drug Aprepitant. Their stereoselective synthesis is a critical challenge in drug development. This guide details a robust and highly efficient methodology for the asymmetric synthesis of 3-substituted morpholines centered on the rhodium-catalyzed asymmetric hydrogenation of N-protected 2-methylene-morpholin-3-ones. We provide an in-depth explanation of the catalytic mechanism, a comparative analysis of leading chiral phosphine ligands, a detailed step-by-step experimental protocol, and a summary of expected outcomes. This document is designed to empower researchers to successfully implement and adapt this powerful synthetic strategy.

Introduction: The Significance of Chiral Morpholines

The morpholine ring is a cornerstone pharmacophore in modern drug discovery. The introduction of a stereocenter at the C3 position dramatically expands the accessible chemical space, allowing for precise three-dimensional interactions with biological targets. C-3 substituted morpholines are key structural motifs in a range of commercial drugs and clinical candidates, valued for their metabolic stability and favorable physicochemical properties.[1]

However, constructing this chiral core with high enantiopurity presents a significant synthetic hurdle. Traditional methods often involve multi-step sequences with chiral auxiliaries or resolutions, which can be inefficient and costly.[2][3] Transition-metal-catalyzed asymmetric hydrogenation offers a more elegant and atom-economical solution.[4] Specifically, the hydrogenation of a prochiral enamide precursor after the morpholine ring has been formed is a highly effective "after cyclization" strategy.[5] This approach, utilizing rhodium catalysts paired with chiral phosphine ligands, provides direct access to enantioenriched 3-substituted morpholines in high yield and with exceptional levels of stereocontrol.[6][7]

Core Principles: Rhodium-Catalyzed Asymmetric Hydrogenation

The success of this methodology hinges on the synergistic relationship between a rhodium metal center and a chiral diphosphine ligand. The most common and effective substrates for this transformation are N-protected 2-methylene-morpholin-3-ones, which can be considered cyclic enamides.

The Catalytic Cycle: An Unsaturated Pathway

The prevailing mechanism for the rhodium-catalyzed asymmetric hydrogenation of enamides is the "unsaturated mechanism" or Halpern-Brown mechanism.[6][8] This pathway involves the initial coordination of the substrate's double bond to the chiral rhodium catalyst, followed by the oxidative addition of molecular hydrogen.

Catalytic_Cycle catalyst [Rh(L)S₂]⁺ substrate_complex [Rh(L)(Substrate)]⁺ catalyst->substrate_complex + Substrate - Solvent (S) h2_addition [Rh(H)₂(L)(Substrate)]⁺ (Diastereomeric Intermediates) substrate_complex->h2_addition + H₂ insertion Alkyl Hydride Intermediate h2_addition->insertion Migratory Insertion (Rate-Determining Step) product_complex [Rh(L)(Product)]⁺ insertion->product_complex Reductive Elimination product_complex->catalyst - Product + Solvent (S) product Chiral Product product_complex->product

Figure 1: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation. The chirality of the ligand (L*) dictates the facial selectivity of H₂ addition.

Causality of Stereoselection: The chiral ligand (L*) creates a sterically and electronically differentiated environment around the rhodium center. When the prochiral enamide substrate coordinates, it forms two possible diastereomeric catalyst-substrate complexes (one for each face of the double bond). One of these complexes will be sterically or electronically favored, leading to a lower energy transition state for the subsequent, irreversible migratory insertion step.[9] This energy difference between the two diastereomeric pathways is the origin of the high enantioselectivity. The rigidity and electron-donating properties of the phosphine ligand are critical for achieving high catalytic activity and selectivity.[10][11]

The Ligand is Key: A Comparative Overview

The choice of chiral diphosphine ligand is the most critical parameter for success. While numerous ligands exist, a select few have demonstrated exceptional performance for this class of substrates.

  • DuanPhos: This electron-rich and conformationally rigid ligand is renowned for its outstanding enantioselectivity and high reactivity in the hydrogenation of various functionalized olefins.[10][11][12] Its rigid backbone ensures a well-defined chiral pocket, making it a prime candidate for synthesizing 3-substituted morpholines.

  • TangPhos: A P-chirogenic bisphospholane ligand, TangPhos is another highly successful ligand known for its rigidity and strong enantioinduction capabilities.[6]

  • Josiphos/DuPhos/BPE: These families of ligands have also shown broad applicability in asymmetric hydrogenation, including for enamides.[6] Their effectiveness can be substrate-dependent, but they represent important tools in the chemist's arsenal.

  • SKP: For the related asymmetric hydrogenation of 2-substituted dehydromorpholines, bisphosphine ligands with a large bite angle, such as SKP, have proven highly effective, achieving quantitative yields and up to 99% ee.[4][5]

Detailed Experimental Protocol: Synthesis of (S)-N-Boc-3-methylmorpholine

This protocol provides a representative procedure for the asymmetric hydrogenation of an N-Boc-protected 2-methylene-morpholin-3-one substrate using a Rh(I)/DuanPhos catalyst system.

Materials & Reagents
ReagentSupplierCAS NumberNotes
N-Boc-2-methylene-morpholin-3-oneSee Prep NoteN/ASubstrate
[Rh(COD)₂]BF₄Strem Chemicals35138-22-8Rhodium Precursor
(R,R,S,S)-DuanPhosStrem Chemicals528814-26-8Chiral Ligand
Methanol (MeOH), AnhydrousSigma-Aldrich67-56-1Reaction Solvent
Dichloromethane (DCM), HPLC GradeFisher75-09-2Workup Solvent
Hydrogen Gas (H₂), High Purity (≥99.999%)Airgas1333-74-0Hydrogen Source
Celite® 545Sigma-Aldrich68855-54-9Filtration Aid
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-Aldrich7487-88-9Drying Agent
Argon (Ar), High PurityAirgas7440-37-1Inert Gas

Substrate Preparation Note: The starting material, N-Boc-2-methylene-morpholin-3-one, can be synthesized via a multi-step sequence starting from N-Boc-ethanolamine and ethyl bromopyruvate.

Equipment Setup
  • High-pressure autoclave/reactor (e.g., Parr shaker or similar) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves.

  • Schlenk line or glovebox for inert atmosphere manipulations.

  • Standard laboratory glassware (Schlenk flasks, syringes, cannulas).

  • Rotary evaporator.

  • Column chromatography setup.

  • Chiral HPLC or GC for enantiomeric excess (ee) determination.

Workflow prep Catalyst Preparation (Inert Atmosphere) charge Charge Reactor (Substrate, Solvent) prep->charge inert Inerting Reactor (Purge with Ar, then H₂) charge->inert run Hydrogenation (Set Temp & Pressure) inert->run workup Workup (Vent, Filter, Concentrate) run->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, Chiral HPLC) purify->analyze

Figure 2: General experimental workflow for the rhodium-catalyzed hydrogenation protocol.

Step-by-Step Procedure

A. Catalyst Pre-formation (Under Inert Atmosphere)

  • In a glovebox or under a steady stream of argon, add [Rh(COD)₂]BF₄ (1.0 mol%) and (R,R,S,S)-DuanPhos (1.1 mol%) to a clean, dry Schlenk flask.

  • Add a portion of the degassed anhydrous methanol (approx. 10% of total volume) via cannula.

  • Stir the resulting orange-red solution at room temperature for 30 minutes to ensure complete formation of the active catalyst complex.

    • Expert Insight: Pre-forming the catalyst ensures a homogeneous and fully active catalytic species is introduced to the reaction, leading to more reproducible results. The slight excess of ligand protects the rhodium center from potential deactivation.

B. Hydrogenation Reaction

  • To the glass liner of the autoclave, add N-Boc-2-methylene-morpholin-3-one (1.0 equiv).

  • Dissolve the substrate in the remaining degassed anhydrous methanol (final concentration typically 0.1-0.5 M).

  • Using a cannula, transfer the pre-formed catalyst solution from the Schlenk flask to the autoclave liner.

  • Seal the autoclave securely.

  • Purge the system by pressurizing with argon (3x) and then hydrogen (3x) to remove all oxygen.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 10 bar / ~150 psi).

  • Begin vigorous stirring and heat to the reaction temperature (e.g., 40-50 °C).

  • Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-12 hours.

    • Trustworthiness Check: A stable pressure reading for over an hour indicates the reaction has reached completion. For optimization, small aliquots can be carefully withdrawn (after depressurizing and re-purging) to check conversion by TLC or GC-MS.

C. Workup and Purification

  • Cool the reactor to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Purge the reactor with argon.

  • Open the reactor and remove the reaction mixture.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Redissolve the crude residue in a minimal amount of dichloromethane (DCM) and filter it through a short plug of Celite® to remove the catalyst residue.

  • Wash the Celite® plug with additional DCM.

  • Combine the filtrates and concentrate in vacuo.

  • The resulting crude oil is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

D. Analysis

  • Confirm the structure and purity of the product using ¹H and ¹³C NMR spectroscopy.

  • Determine the enantiomeric excess (% ee) by chiral HPLC or chiral GC analysis using a suitable column (e.g., Chiralcel OD-H or similar).

Data Compendium: Performance of Rh-Catalyst Systems

The following table summarizes representative results for the asymmetric hydrogenation of enamide-type precursors to chiral morpholines and related amines, highlighting the high efficacy of modern catalyst systems.

Substrate TypeLigandS/C RatioH₂ Pressure (bar)Temp (°C)SolventYield (%)ee (%)Reference
N-Cbz-dehydromorpholineSKP100:15030DCM>9999[4][5]
β-acetylamino vinylsulfideDuanPhos100:15025THF>85up to 99[11]
Aryl EnamideBisP*100:1125MeOH>95>99[9]
β-branched EnamideSDP100:150RTToluene>9996[7]

Conclusion and Outlook

Rhodium-catalyzed asymmetric hydrogenation stands as a premier method for the synthesis of enantiomerically enriched 3-substituted morpholines. The operational simplicity, high atom economy, and exceptional levels of stereocontrol make it an invaluable tool for both academic research and industrial-scale production.[4][6] The continued development of novel chiral ligands promises to further expand the substrate scope and improve the efficiency of these transformations, solidifying this methodology as a key enabling technology in the synthesis of complex pharmaceuticals.[12]

References

  • Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]

  • Synthesis of aprepitant. ResearchGate. [Link]

  • (1R,1'R,2S,2'S)-DUANPHOS. LookChem. [Link]

  • Asymmetric Hydrogenation of Enamides with Rh-BisP and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism.* Journal of the American Chemical Society. [Link]

  • Highlighted results of DuanPhos in asymmetric hydrogenation and other transformations. ResearchGate. [Link]

  • Asymmetric Rh-Catalyzed Hydrogenation of Enamides with a Chiral 1,4-Bisphosphine Bearing Diphenylphosphino Groups. R&D Discovery. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health (NIH). [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

  • Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals. [Link]

  • Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. ResearchGate. [Link]

  • Preparation of morpholine derivatives.
  • Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

  • Mechanism of the asymmetric isomerization of allylamines to enamines catalyzed by 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl-rhodium complexes. Journal of the American Chemical Society. [Link]

  • Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications. [Link]

  • Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. ACS Publications. [Link]

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Protecting Group Strategies for the Stereoselective Synthesis of Chiral Morpholines: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a ubiquitous structural motif in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from a unique combination of physicochemical properties, including metabolic stability, high polarity, and a pKa that renders it a weak base.[3] These characteristics often confer favorable pharmacokinetic profiles upon molecules, making the morpholine scaffold a "privileged" structure in the lexicon of medicinal chemistry. The stereochemistry of substituents on the morpholine ring is frequently a critical determinant of biological activity.[4] Consequently, the development of robust and stereoselective synthetic routes to access chiral morpholines is of paramount importance to the drug discovery and development process.

A crucial aspect of any successful synthesis of complex chiral molecules, including substituted morpholines, is the judicious use of protecting groups.[5] These temporary functionalities are essential for masking reactive sites, thereby preventing undesired side reactions and enabling the desired transformations to proceed with high chemo- and stereoselectivity. This technical guide provides an in-depth exploration of protecting group strategies specifically tailored for the asymmetric synthesis of chiral morpholines. We will delve into the rationale behind the selection of various protecting groups for the morpholine nitrogen and other functionalities, provide detailed experimental protocols, and offer insights into the causality of experimental choices.

Core Principles of Protecting Group Strategy in Chiral Morpholine Synthesis

The successful synthesis of a chiral morpholine derivative often hinges on a well-designed protecting group strategy. The primary considerations include:

  • Orthogonality: In multi-step syntheses, it is often necessary to deprotect one functional group while leaving others intact. Orthogonal protecting groups are those that can be removed under distinct sets of conditions (e.g., acid-labile vs. hydrogenolysis-labile), allowing for selective deprotection.[5]

  • Stereochemical Influence: The choice of a protecting group can significantly influence the stereochemical outcome of a reaction. A bulky protecting group, for instance, can direct an incoming reagent to the less sterically hindered face of a molecule, thereby controlling the formation of a new stereocenter.

  • Compatibility: The protecting group must be stable to the reaction conditions employed in subsequent synthetic steps.

  • Ease of Introduction and Removal: The introduction and removal of the protecting group should proceed in high yield and under mild conditions to maximize the overall efficiency of the synthesis.

Protecting the Morpholine Nitrogen: Key Strategies and Protocols

The secondary amine of the morpholine ring is a common site for protection. The choice of the N-protecting group is critical as it can influence the reactivity of the molecule and the stereochemical outcome of subsequent transformations.

N-Boc (tert-Butoxycarbonyl) Protection

The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.

Rationale for Use:

  • Acid Lability: The Boc group is readily cleaved by treatment with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

  • Orthogonality: It is stable to a wide variety of reaction conditions, including hydrogenation, making it orthogonal to benzyl-type protecting groups.

  • Influence on Reactivity: The electron-withdrawing nature of the Boc group can decrease the nucleophilicity of the nitrogen atom.

Protocol: N-Boc Protection of a Chiral Amino Alcohol Precursor [6]

This protocol describes the N-Boc protection of an enantiomerically pure amino alcohol, a common precursor for chiral morpholine synthesis.

Materials:

  • Enantiopure amino alcohol (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Procedure:

  • Dissolve the amino alcohol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (TEA or DIPEA) to the solution.

  • Slowly add a solution of Boc₂O in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected amino alcohol.

Protocol: N-Boc Deprotection

Materials:

  • N-Boc protected morpholine derivative

  • Trifluoroacetic acid (TFA) or 4 M HCl in dioxane

  • Dichloromethane (DCM) as solvent (for TFA deprotection)

Procedure (using TFA):

  • Dissolve the N-Boc protected morpholine in DCM.

  • Add an excess of TFA (typically 20-50% v/v) to the solution.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.

  • The resulting ammonium salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) to obtain the free amine.

N-Cbz (Carboxybenzyl) and N-Benzyl Protection

Benzyl-type protecting groups are also frequently employed in morpholine synthesis. The Cbz group is readily removed by hydrogenolysis, while the benzyl group is more robust and can also be removed by hydrogenolysis, often under more forcing conditions.

Rationale for Use:

  • Hydrogenolysis: Both Cbz and benzyl groups are cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), a mild and efficient method. This makes them orthogonal to acid-labile groups like Boc.[7]

  • Stereodirecting Effects: The bulky benzyl group can influence the stereochemical outcome of reactions at adjacent centers.[8]

Protocol: N-Benzylation of a Morpholine [8]

Materials:

  • Morpholine derivative (1.0 equiv)

  • Benzyl bromide (BnBr) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0 equiv)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

Procedure:

  • To a solution of the morpholine derivative in the chosen solvent, add the base.

  • Add benzyl bromide dropwise to the suspension.

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol: N-Cbz and N-Benzyl Deprotection by Hydrogenolysis [7]

Materials:

  • N-Cbz or N-Benzyl protected morpholine

  • Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH) as solvent

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the protected morpholine in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or as specified for a Parr apparatus) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected morpholine.

Orthogonal Protection Strategies in Complex Morpholine Synthesis

In the synthesis of highly functionalized chiral morpholines, the use of orthogonal protecting groups is indispensable. This allows for the selective manipulation of different parts of the molecule without affecting other protected functionalities. A common strategy involves the use of an acid-labile N-Boc group in combination with a hydrogenolysis-labile O-benzyl group.

Table 1: Common Orthogonal Protecting Group Pairs in Chiral Morpholine Synthesis

Protecting Group 1 (e.g., for Nitrogen)Deprotection Condition 1Protecting Group 2 (e.g., for Oxygen)Deprotection Condition 2
Boc (tert-Butoxycarbonyl)Acidic (e.g., TFA, HCl)Bn (Benzyl)Hydrogenolysis (H₂, Pd/C)
Cbz (Carboxybenzyl)Hydrogenolysis (H₂, Pd/C)TBDMS (tert-Butyldimethylsilyl)Fluoride source (e.g., TBAF)
Fmoc (Fluorenylmethyloxycarbonyl)Basic (e.g., Piperidine)Ac (Acetyl)Basic (e.g., K₂CO₃, MeOH)

Visualizing Protecting Group Strategies

A clear understanding of the synthetic workflow is crucial. The following diagram illustrates a general strategy for the synthesis of a chiral morpholine utilizing orthogonal protecting groups.

G cluster_0 Starting Material Preparation cluster_1 Morpholine Ring Formation cluster_2 Deprotection & Final Product Chiral Amino Alcohol Chiral Amino Alcohol N-Protected Amino Alcohol N-Protected Amino Alcohol Chiral Amino Alcohol->N-Protected Amino Alcohol N-Protection (e.g., Boc₂O) O-Protected Intermediate O-Protected Intermediate N-Protected Amino Alcohol->O-Protected Intermediate O-Protection (e.g., BnBr) Cyclization Precursor Cyclization Precursor O-Protected Intermediate->Cyclization Precursor Further Functionalization Protected Chiral Morpholine Protected Chiral Morpholine Cyclization Precursor->Protected Chiral Morpholine Ring Closure (e.g., Intramolecular SN2 or Reductive Amination) Selectively Deprotected Morpholine Selectively Deprotected Morpholine Protected Chiral Morpholine->Selectively Deprotected Morpholine Orthogonal Deprotection 1 (e.g., H₂, Pd/C for O-Bn) Final Chiral Morpholine Final Chiral Morpholine Selectively Deprotected Morpholine->Final Chiral Morpholine Orthogonal Deprotection 2 (e.g., TFA for N-Boc)

Caption: General workflow for chiral morpholine synthesis using orthogonal protecting groups.

Advanced and Catalytic Methods

Modern synthetic organic chemistry has seen the emergence of powerful catalytic methods that streamline the synthesis of chiral morpholines, often minimizing the need for extensive protecting group manipulations.

Asymmetric Hydrogenation

Asymmetric hydrogenation of dehydromorpholine precursors is a highly efficient method for establishing the stereochemistry of the morpholine ring.[7][9] This approach often involves the use of a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand. The N-protecting group in this case can act as a directing group, influencing the facial selectivity of the hydrogenation.[7]

Table 2: Representative Data for Asymmetric Hydrogenation of Dehydromorpholines [7]

Substrate (N-Protecting Group)CatalystSolventH₂ Pressure (atm)Yield (%)Enantiomeric Excess (ee, %)
N-Cbz[Rh(COD)(SKP)]BF₄Toluene50>9999
N-Boc[Rh(COD)(SKP)]BF₄Toluene50>9998
N-Ac[Rh(COD)(SKP)]BF₄Toluene50>9997
Palladium-Catalyzed Carboamination

Palladium-catalyzed intramolecular carboamination of O-allyl ethanolamine derivatives represents a robust strategy for the stereoselective synthesis of cis-3,5-disubstituted morpholines.[6][10] This method starts from enantiopure N-Boc protected amino alcohols, highlighting the importance of the initial protecting group strategy.

G N-Boc Amino Alcohol N-Boc Amino Alcohol O-Allyl Ethanolamine O-Allyl Ethanolamine N-Boc Amino Alcohol->O-Allyl Ethanolamine O-Allylation (NaH, Allyl Bromide) cis-3,5-Disubstituted Morpholine cis-3,5-Disubstituted Morpholine O-Allyl Ethanolamine->cis-3,5-Disubstituted Morpholine Pd-Catalyzed Carboamination (Ar-Br, Pd(OAc)₂)

Caption: Palladium-catalyzed synthesis of cis-3,5-disubstituted morpholines.

Conclusion and Future Perspectives

The strategic use of protecting groups is fundamental to the successful and efficient synthesis of chiral morpholines. The choice of protecting groups, guided by principles of orthogonality, stereochemical influence, and compatibility, allows for the precise construction of these medicinally important scaffolds. While classical protection/deprotection sequences remain invaluable, the continued development of novel catalytic methods that minimize the need for such manipulations is a key area of ongoing research. These advancements promise to further streamline the synthesis of complex chiral morpholines, accelerating the discovery and development of new therapeutics.

References

  • Wolfe, J. P., & Ney, J. E. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 9(24), 4935–4938. [Link]

  • Macé, A., et al. (2022). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 144(37), 17049–17057. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7966, Morpholine. [Link]

  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14467-14472. [Link]

  • Krasavin, M. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332. [Link]

  • O'Reilly, M. C., & Lindsley, C. W. (2012). A general, enantioselective synthesis of protected morpholines and piperazines. Organic letters, 14(11), 2910–2913. [Link]

  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14467-14472. [Link]

  • Reddy, M. V. R., & R, S. (2001). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters, 3(18), 2843-2845. [Link]

  • Johnson, S. A., et al. (2012). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 16(8), 1378-1384. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. [Link]

  • Gáspár, A., & Szabó, P. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6599-6610. [Link]

  • Lau, Y. Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696-8709. [Link]

  • ResearchGate. (2025). Morpholines. Synthesis and Biological Activity. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • van den Broek, P. J., et al. (2018). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 16(13), 2261-2265. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. [Link]

Sources

Tandem hydroamination and asymmetric transfer hydrogenation for morpholine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Streamlined Approach to Chiral Morpholine Synthesis

Topic: Tandem Intramolecular Hydroamination and Asymmetric Transfer Hydrogenation for the Enantioselective Synthesis of 3-Substituted Morpholines.

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1][2] Its prevalence stems from its favorable physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and metabolic stability, which can enhance the pharmacokinetic properties of a drug molecule.[3][4] Morpholine derivatives are integral to drugs with applications in oncology, central nervous system disorders, and infectious diseases.[3][5]

Despite their importance, the synthesis of chiral, substituted morpholines often involves multi-step sequences that can be inefficient and generate significant waste.[6][7] Tandem catalysis, where multiple distinct transformations occur sequentially in a single reaction vessel, offers a more elegant and atom-economical solution. This guide details a highly efficient, one-pot tandem reaction that combines a titanium-catalyzed intramolecular hydroamination with a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) to produce highly enantioenriched 3-substituted morpholines from simple aminoalkyne precursors.[8][9] This process minimizes purification steps, saves time, and provides excellent control over stereochemistry, a critical factor in modern drug design.

Mechanistic Foundations of the Tandem Reaction

The success of this one-pot synthesis relies on the orthogonal reactivity of two distinct catalytic cycles that proceed without interfering with one another. The process begins with the formation of a cyclic imine, which is then reduced asymmetrically in the same pot.

Step 1: Titanium-Catalyzed Intramolecular Hydroamination

The first stage of the tandem sequence is the intramolecular cyclization of an ether-containing aminoalkyne substrate. This reaction is efficiently catalyzed by a commercially available bis(amidate)bis(amido)titanium complex.[8] The catalyst activates the alkyne, facilitating a nucleophilic attack from the pendant amine. This cyclization results in the formation of a five-membered cyclic enamine, which rapidly tautomerizes to the more stable six-membered cyclic imine intermediate.

Step 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Once the imine is formed in situ, the reaction is cooled, and the second catalyst, a Noyori-Ikariya type ruthenium complex (e.g., RuCl), is introduced along with a hydrogen source, typically a formic acid/triethylamine (HCOOH/NEt₃) azeotrope. The chiral diamine ligand on the ruthenium center creates a chiral environment that directs the transfer of a hydride from the formate to one specific face of the prochiral imine.

A crucial insight for achieving high enantioselectivity is the presence of a hydrogen-bond-accepting atom (the ether oxygen) in the substrate backbone.[8][9] This oxygen is believed to interact with the N-H group on the chiral ligand of the ruthenium catalyst, locking the imine intermediate into a specific conformation that favors hydride attack from only one direction. This substrate-catalyst interaction is the key to the exceptional levels of stereocontrol observed.[8]

Overall Tandem Transformation

The entire sequence, from aminoalkyne to chiral morpholine, occurs in a single vessel, showcasing the power of tandem catalysis.

Tandem_Reaction cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start Aminoalkyne intermediate Cyclic Imine start->intermediate  Step 1: Ti-Catalyzed  Intramolecular  Hydroamination product Chiral Morpholine intermediate->product  Step 2: Ru-Catalyzed  Asymmetric Transfer  Hydrogenation (ATH)

Figure 1: The two-step, one-pot tandem catalytic cycle.

Detailed Application Protocol

This protocol is adapted from the highly successful methodology developed by Schafer et al.[8][9]

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
Aminoalkyne SubstrateSynthesis GradeCustom SynthesisMust be pure; moisture sensitive.
TolueneAnhydrous, ≥99.8%CommercialStored over molecular sieves under Argon.
Ti(NMe₂)₂(py)₂ (pyr)₂-bis(amidate)Catalyst GradeCommercialHandle in a glovebox.
RuClCatalyst GradeCommercialThe (S,S)-enantiomer is specified; use (R,R) for the opposite product enantiomer.
Formic Acid/Triethylamine (5:2 azeotrope)Reagent GradeCommercialServes as the hydrogen source for the ATH step.
Schlenk Flask / Reaction TubeN/AStandard GlasswareMust be oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).
Argon or Nitrogen GasHigh PurityGas SupplierRequired for maintaining an inert atmosphere.
Experimental Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_hydroamination 2. Hydroamination cluster_ath 3. Asymmetric Transfer Hydrogenation cluster_workup 4. Work-up & Purification prep1 Oven-dry glassware prep2 Assemble under inert gas (Ar/N2) prep1->prep2 add_sub Add substrate and solvent prep2->add_sub add_ti Add Ti-catalyst in glovebox add_sub->add_ti heat Heat reaction to 110 °C (Monitor by TLC/GC-MS) add_ti->heat cool1 Cool to room temperature heat->cool1 add_ru Add Ru-catalyst cool1->add_ru add_h Add HCOOH/NEt3 add_ru->add_h stir Stir at room temperature (Monitor by TLC/GC-MS) add_h->stir quench Quench with sat. NaHCO3 stir->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify analyze Analyze yield and ee% purify->analyze

Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure

Note: All operations should be performed using standard Schlenk line or glovebox techniques to maintain an inert atmosphere, as the catalysts are sensitive to air and moisture.

  • Reaction Setup (Hydroamination):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aminoalkyne substrate (1.0 equiv).

    • Inside an argon-filled glovebox, add the titanium catalyst (5 mol %).

    • Remove the flask from the glovebox, connect it to a Schlenk line, and add anhydrous toluene via syringe to achieve a substrate concentration of 0.1 M.

    • Expert Insight: Maintaining a strictly inert atmosphere is critical for the stability and activity of the titanium catalyst. Any exposure to oxygen or water can lead to catalyst decomposition and significantly lower yields.

  • Running the Hydroamination:

    • Immerse the flask in a preheated oil bath at 110 °C and stir vigorously.

    • Monitor the reaction for the complete consumption of the starting material, typically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). This step usually takes 4-12 hours.

    • Once complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Asymmetric Transfer Hydrogenation (ATH):

    • To the reaction mixture containing the crude cyclic imine, add the RuCl catalyst (1 mol %) as a solid.

    • Add the formic acid/triethylamine (5:2) mixture (2.0 equiv) dropwise via syringe.

    • Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the imine intermediate.

    • Expert Insight: The ATH step is typically run at room temperature to maximize enantioselectivity. Higher temperatures can sometimes erode the stereochemical integrity of the product. The order of addition (catalyst first, then hydrogen source) is recommended.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure, chiral morpholine product.

  • Analysis:

    • Determine the isolated yield.

    • Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Substrate Scope and Performance

This tandem protocol has been shown to be effective for a wide range of aminoalkyne substrates, demonstrating its versatility. Key performance data is summarized below.[8][9]

EntryR¹ Group (on Alkyne)R² Group (on N)Yield (%)ee (%)
1PhenylBenzyl8598
24-Methoxy-phenylBenzyl8999
34-Fluoro-phenylBenzyl8298
4n-ButylBenzyl7596
5CyclohexylBenzyl7897
6PhenylBoc9195

Discussion of Results: The protocol demonstrates excellent tolerance for both electron-donating and electron-withdrawing substituents on the aromatic ring of the substrate (Entries 1-3). Furthermore, it is highly effective for substrates bearing aliphatic and alicyclic groups, which are often more challenging in asymmetric catalysis (Entries 4-5).[8][9] The reaction proceeds with high fidelity even with a common nitrogen-protecting group like Boc (Entry 6), expanding its synthetic utility. The consistently high enantiomeric excesses (>95% ee) across this diverse set of substrates underscore the robustness of the catalytic system and the directing effect of the substrate's ether oxygen.[8]

Troubleshooting

  • Low Yield in Hydroamination Step:

    • Cause: Inactive titanium catalyst due to air/moisture exposure.

    • Solution: Ensure all reagents, solvents, and glassware are scrupulously dried and that all manipulations are performed under a strictly inert atmosphere.

  • Stalled Hydroamination:

    • Cause: Insufficient temperature or catalyst loading.

    • Solution: Confirm the oil bath temperature is accurate. If the reaction remains stalled, a small, additional charge of the titanium catalyst can be added.

  • Low Enantioselectivity in ATH Step:

    • Cause: Incorrect ruthenium catalyst enantiomer used; reaction temperature too high; or a substrate lacking a hydrogen-bond acceptor.

    • Solution: Double-check the catalyst identity. Run the reaction at or below room temperature. This specific protocol is optimized for substrates with an ether linkage; substrates without this feature may require redesign.[8]

Conclusion

The tandem intramolecular hydroamination/asymmetric transfer hydrogenation provides a powerful and efficient platform for the synthesis of valuable, enantioenriched 3-substituted morpholines. By leveraging two compatible catalytic cycles in a single pot, this methodology reduces waste, minimizes operational complexity, and delivers high yields and exceptional levels of stereocontrol. It represents a significant advancement over classical synthetic routes and is well-suited for applications in academic research and the pharmaceutical industry for the rapid generation of chiral building blocks.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link][8][9]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link][6]

  • Han, Z.-Y., Xiao, H., Chen, X.-H., & Gong, L.-Z. (2009). Consecutive Intramolecular Hydroamination/Asymmetric Transfer Hydrogenation under Relay Catalysis of an Achiral Gold Complex/Chiral Brønsted Acid Binary System. Journal of the American Chemical Society, 131(26), 9182–9183. [Link][10][11]

  • Du, Y.-L., Hu, Y., Zhu, Y.-F., Tu, X.-F., Han, Z.-Y., & Gong, L.-Z. (2015). Chiral gold phosphate catalyzed tandem hydroamination/asymmetric transfer hydrogenation enables access to chiral tetrahydroquinolines. The Journal of Organic Chemistry, 80(9), 4754–4759. [Link][12]

  • Cimino, M., & Bissyèdé, E. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2695–2708. [Link][3][4]

  • Palchykov, V. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49, 843–863. [Link][5]

  • Georg, G. I., & Gunawardana, I. (2019). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal research reviews, 39(5), 1819–1877. [Link][1]

  • Sharma, P. K., Amin, A., & Kumar, M. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 150, 02003. [Link][2]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2024). Biological activities of morpholine derivatives and molecular targets involved. Molecules, 29(14), 3298. [Link][13]

  • Ghorai, M. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Iranian Journal of Chemistry and Chemical Engineering, 36(3), 1-18. [Link][14]

  • Ghorai, M. (2020). Breaking Aziridine to Construct Morpholine with Gold(I)-Catalyzed Tandem Ring-Opening and Cycloisomerization Reaction. The Journal of Organic Chemistry. [Link][15]

  • Bandini, M. (2011). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 111(3), 2005-2044. [Link][16]

  • Bertrand, G., & Gandon, V. (2013). Homogeneous Catalytic Hydroamination of Alkynes and Allenes with Ammonia. Angewandte Chemie International Edition, 52(32), 8277-8279. [Link][17]

  • Mariconda, A., & De Riso, A. (2022). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry, 10, 1060932. [Link][18]

  • Michelet, B., & Toullec, P. Y. (2015). Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. Molecules, 20(1), 1379-1409. [Link][19]

  • Ujaque, G., & de Cózar, A. (2016). Hydroamination of Alkynes with Ammonia: Unforeseen Role of the Gold(I) Catalyst. Chemistry – A European Journal, 22(45), 16038-16042. [Link][20]

  • Pfaltz, A. (2001). Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. Accounts of Chemical Research, 34(11), 875-883. [Link][21]

  • Andersson, P. G. (2011). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics, 30(8), 2235-2246. [Link][22]

  • Wills, M. (2019). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. Catalysis Science & Technology, 9(24), 6808-6823. [Link][23]

  • Tang, X., & Qian, L. (2023). Iridium-Catalyzed Asymmetric Transfer Hydrogenation of 1-Aryl-1-alkylethenes with Ethanol. Organic Letters, 25(27), 5038–5042. [Link][24]

  • Li, X. (2020). Iridium Complex-Catalyzed Transfer Hydrogenation of N-Heteroarenes and Tentative Asymmetric Synthesis. ACS Omega, 5(29), 18361–18370. [Link][25]

  • Hartwig, J. F., & Stanley, L. M. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847–29856. [Link][7]

Sources

Application Notes & Protocols: A Senior Application Scientist's Guide to the Industrial Synthesis of Chiral Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral morpholines are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals due to their favorable physicochemical and metabolic properties.[1][2] The transition from laboratory-scale synthesis to industrial production, however, is a complex endeavor fraught with challenges that can impact yield, purity, cost, and safety.[3][4] This guide provides an in-depth analysis of the critical considerations required for the successful scale-up of chiral morpholine synthesis. We will explore key synthetic strategies, delve into the multifaceted challenges of process development, and present a detailed, industrially relevant protocol for asymmetric hydrogenation. This document is intended for researchers, chemists, and drug development professionals engaged in advancing chiral morpholine-containing candidates from the bench to manufacturing.

Introduction: The Significance of Chiral Morpholines in Drug Development

The morpholine moiety is a six-membered heterocyclic ring containing both an ether and a secondary amine functionality. Its unique structural and electronic properties often confer improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile to drug candidates.[1][2] When a stereocenter is introduced, the resulting chiral morpholine and its derivatives can exhibit stereospecific interactions with biological targets, making enantiomerically pure compounds highly sought after in modern drug discovery.[5]

Prominent examples of drugs containing a chiral morpholine scaffold include:

  • Aprepitant: An antiemetic agent used to prevent nausea and vomiting.[6]

  • Linezolid: An antibiotic used to treat serious bacterial infections.[2][7]

  • Gefitinib: A kinase inhibitor used in cancer therapy.[2]

The critical role of stereochemistry in determining the efficacy and safety of these drugs underscores the need for robust and scalable methods to produce single enantiomers.

Foundational Synthetic Strategies: A Comparative Overview

Several asymmetric catalytic methods have been developed for the synthesis of chiral morpholines.[8] The choice of strategy at the industrial scale depends on factors such as substrate scope, catalyst cost and availability, operational simplicity, and atom economy.

Synthetic RouteKey Transformation(s)Catalyst(s)Typical YieldEnantiomeric Excess (ee)Key Advantages
Asymmetric Hydrogenation of Dehydromorpholines Asymmetric HydrogenationRhodium complex with chiral bisphosphine ligandQuantitativeUp to 99% eeHigh efficiency, excellent enantioselectivity, atom economical.[8][9][10][11]
Tandem Hydroamination & Asymmetric Transfer Hydrogenation Intramolecular Hydroamination & Asymmetric Transfer HydrogenationTitanium & Ruthenium catalystsGood>95% eeOne-pot procedure, high enantioselectivity for 3-substituted morpholines.[12][13][14]
Organocatalytic Enantioselective Halocyclization Asymmetric HalocyclizationCinchona alkaloid-derived catalystExcellentUp to 99% eeMetal-free, mild conditions, access to quaternary stereocenters.[15]
Biocatalytic Routes (e.g., Transaminases) Reductive Amination or Kinetic ResolutionEngineered Enzymes (e.g., ω-Transaminases)Variable>99% eeHigh selectivity, mild conditions, sustainable.[16]

While all these methods show promise, asymmetric hydrogenation is often favored in industrial settings due to its high efficiency, operational simplicity, and atom economy.[9]

Critical Considerations for Industrial Scale-Up

Transitioning a synthetic route from a laboratory flask to a multi-hundred-liter reactor is not a linear process.[3][17] Several factors that are negligible at the bench scale become critical, demanding rigorous process development and engineering solutions.[18]

Process Chemistry & Route Selection
  • Raw Material Sourcing: The availability, cost, and quality of starting materials and catalysts are paramount. A route that relies on exotic or single-source reagents poses a significant supply chain risk.[18]

  • Atom Economy: Processes that minimize waste by incorporating the maximum number of atoms from the reactants into the final product are preferred for both economic and environmental reasons. Asymmetric hydrogenation is a prime example of an atom-economical reaction.[9]

  • Telescoping/One-Pot Procedures: Combining multiple synthetic steps into a single operation without isolating intermediates (a "one-pot" or "telescoped" process) can significantly reduce manufacturing time, solvent waste, and operational costs.[13][14]

Reaction Parameters & Engineering

The physics of heat and mass transfer change dramatically with scale, posing one of the most significant hurdles in process scale-up.[3][17]

  • Heat Transfer and Thermal Safety: Exothermic reactions that are easily managed in a lab flask can lead to dangerous temperature excursions and thermal runaway in a large reactor due to the decreased surface-area-to-volume ratio.[17][19] A thorough thermal hazard assessment using techniques like reaction calorimetry is essential to define critical process parameters and ensure adequate cooling capacity is in place.[19][20]

  • Mixing Efficiency: Inadequate mixing in large reactors can lead to localized "hot spots," temperature gradients, and concentration gradients, resulting in inconsistent reaction profiles, increased impurity formation, and lower yields.[3][17] The type of stirrer (e.g., anchor, turbine) and agitation speed must be optimized for the specific reaction viscosity and geometry.[17]

  • Reagent Addition Strategy: The rate of reagent addition can be a critical parameter, especially for highly exothermic reactions. A controlled, "dose-controlled" addition, where the reactant is consumed as it is added, is often the safest approach at scale.[19][21]

Catalyst Selection and Management
  • Homogeneous vs. Heterogeneous Catalysis: Homogeneous catalysts, like many Rhodium-bisphosphine complexes used in asymmetric hydrogenation, often exhibit high activity and selectivity.[9] However, their removal from the product stream can be challenging and costly, often requiring additional purification steps. Heterogeneous catalysts or immobilized enzymes can simplify product isolation and allow for catalyst recycling, which is a significant cost advantage at scale.[16]

  • Catalyst Loading: Minimizing catalyst loading without compromising reaction efficiency is a key goal of process optimization. This reduces costs and minimizes the potential for metal contamination in the final Active Pharmaceutical Ingredient (API).

Downstream Processing and Purification

Purification is often a major bottleneck in manufacturing.[22] Methods that are practical at the lab scale, such as standard flash chromatography, are often not economically viable for multi-kilogram production.

  • Crystallization: This is the preferred method for purification at an industrial scale as it can provide a high-purity product in a single, scalable operation.

  • Chromatographic Purification: When crystallization is not feasible, preparative chromatography techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be necessary.[23][24][] While effective, these methods are capital and solvent-intensive.[23]

Process Safety and Regulatory Compliance
  • Hazard Assessment: A thorough risk assessment must be conducted before any scale-up activity.[21][26] This involves identifying potential hazards associated with reagents, intermediates, and reaction conditions (e.g., flammability, toxicity, thermal instability).[20]

  • Good Manufacturing Practices (GMP): All processes for manufacturing APIs must comply with current Good Manufacturing Practices (cGMP).[27] This requires rigorous documentation, process validation, and quality control to ensure the final product is safe, pure, and effective.[27]

Detailed Protocol: A Case Study in Asymmetric Hydrogenation

This section provides a representative protocol for the gram-scale synthesis of a 2-substituted chiral morpholine via asymmetric hydrogenation of a dehydromorpholine precursor, a method noted for its high yields and excellent enantioselectivities.[9][10]

Reaction: Asymmetric Hydrogenation of N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine

Bill of Materials
ReagentFormulaMW ( g/mol )AmountMolesSupplier
N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine (1a )C₁₈H₁₇NO₃295.3410.0 g33.8 mmolIn-house
[Rh(COD)₂]BF₄C₁₆H₂₄BF₄Rh406.0868.8 mg0.169 mmol (0.5 mol%)Strem
(R)-SKP LigandC₄₉H₄₀P₂694.79128.5 mg0.185 mmol (0.55 mol%)Strem
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93100 mL-Sigma-Aldrich
Hydrogen (H₂)H₂2.0250 bar-Airgas
Equipment
  • 250 mL high-pressure autoclave with magnetic stirring and temperature control

  • Schlenk line for inert atmosphere operations

  • Standard laboratory glassware

Experimental Procedure

Catalyst Preparation (in a glovebox or under inert atmosphere):

  • To a clean, dry 50 mL Schlenk flask, add [Rh(COD)₂]BF₄ (68.8 mg, 0.169 mmol).

  • Add the (R)-SKP ligand (128.5 mg, 0.185 mmol).

  • Add 20 mL of anhydrous, degassed DCM.

  • Stir the mixture at room temperature for 30 minutes. The solution should turn a reddish-orange color, indicating the formation of the active catalyst complex.

Hydrogenation Reaction:

  • In a separate 250 mL flask, dissolve the dehydromorpholine substrate 1a (10.0 g, 33.8 mmol) in 80 mL of anhydrous DCM.

  • Transfer the substrate solution to the 250 mL autoclave.

  • Using a cannula, transfer the prepared catalyst solution into the autoclave under a stream of argon.

  • Seal the autoclave securely.

  • Purge the autoclave three times with nitrogen, followed by three purges with hydrogen gas.

  • Pressurize the autoclave to 50 bar with hydrogen.

  • Begin stirring and heat the reaction to 35°C.

  • Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 12-16 hours.

Work-up and Isolation:

  • Cool the autoclave to room temperature and carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Purge the autoclave with nitrogen.

  • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the chiral morpholine product 2a .

In-Process Controls (IPCs) and Analysis
  • Reaction Completion: Monitor by HPLC or TLC to confirm the disappearance of the starting material.

  • Product Purity: Assess by HPLC and ¹H NMR.

  • Enantiomeric Excess (ee): Determine using chiral HPLC analysis. Based on literature, >95% ee is expected.[9]

Visualization of Key Workflows

General Scale-Up Logic

This diagram illustrates the iterative and checkpoint-driven nature of scaling up a chemical synthesis from the lab to production.

Scale_Up_Workflow cluster_0 Phase 1: Lab Scale (mg-g) cluster_1 Phase 2: Pilot Scale (kg) cluster_2 Phase 3: Production Scale (100s kg) lab_dev Route Scouting & Feasibility (g scale) lab_opt Initial Optimization (Conditions, Yield) lab_dev->lab_opt Promising Route proc_dev Process Hazard Analysis (Calorimetry) lab_opt->proc_dev Route Selected gate1 Go/No-Go lab_opt->gate1 scale_up_1 Kilogram-Scale Demonstration Run proc_dev->scale_up_1 impurity_profile Impurity Profiling & Purification Dev. scale_up_1->impurity_profile tech_transfer Technology Transfer to Manufacturing impurity_profile->tech_transfer Process Defined gate2 Go/No-Go impurity_profile->gate2 validation Process Validation (3x Batches) tech_transfer->validation gmp_prod cGMP Production validation->gmp_prod

Caption: Iterative workflow for scaling chemical synthesis.

Downstream Processing Decision Tree

This chart outlines the typical decision-making process for selecting a purification strategy at an industrial scale.

Purification_Strategy decision decision start Crude Product Mixture is_solid Is the product a solid? start->is_solid can_crystallize Can it be crystallized? is_solid->can_crystallize Yes is_liquid Is the product a liquid? is_solid->is_liquid No purity_ok Is purity >99.5%? can_crystallize->purity_ok Yes prep_chrom Preparative Chromatography (SFC/HPLC) can_crystallize->prep_chrom No final_product Final Product (API) purity_ok->final_product Yes reslurry Reslurry / Second Crystallization purity_ok->reslurry No distill Distillation distill->final_product is_liquid->distill Thermally Stable is_liquid->prep_chrom Thermally Labile prep_chrom->final_product reslurry->purity_ok

Caption: Decision tree for industrial purification methods.

Conclusion

The successful industrial-scale synthesis of chiral morpholines is a multidisciplinary challenge that requires a synergistic approach, blending advanced synthetic chemistry with robust chemical engineering principles.[3] Key success factors include the selection of an atom-economical and scalable synthetic route, a deep understanding of thermal hazards and mass transfer limitations, and the development of an efficient and robust purification strategy. By addressing these considerations early in the development process, researchers and drug development professionals can navigate the complex path from laboratory discovery to commercial manufacturing, ultimately ensuring the reliable and safe production of these vital pharmaceutical building blocks.

References

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Sources

Application Notes and Protocols: The Strategic Use of Chiral Morpholine Derivatives in Central Nervous System Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Moiety as a Privileged Scaffold in CNS Drug Design

The development of therapeutics for the central nervous system (CNS) presents a formidable challenge in medicinal chemistry, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB).[1][2] A successful CNS drug candidate must possess a delicate balance of physicochemical properties, including optimized lipophilicity, molecular weight, and hydrogen bonding potential. In this context, the morpholine ring has emerged as a "privileged scaffold"—a molecular framework that is frequently found in bioactive compounds and confers desirable drug-like properties.[3][4]

The utility of the morpholine heterocycle stems from several key features:

  • Balanced Physicochemical Profile : The presence of both a weakly basic nitrogen atom and a hydrogen bond-accepting oxygen atom within the six-membered ring provides a unique combination of lipophilic and hydrophilic character. This balance is crucial for enhancing aqueous solubility and facilitating passage across the BBB.[2][5]

  • Modulation of Pharmacokinetics (PK) : The morpholine ring's pKa is often close to physiological pH, which improves solubility in blood and aids brain permeability.[1][5] Its saturated, flexible chair-like conformation allows it to adapt to various binding pockets, while also being metabolically stable.[1][3]

  • Pharmacodynamic Contributions : Beyond its role as a solubilizing group or PK modulator, the morpholine moiety can act as a pharmacophore itself. The oxygen atom can form critical hydrogen bonds with target proteins, and the ring can engage in hydrophobic interactions, thereby enhancing binding affinity and potency.[1][6]

Crucially, the substitution pattern on the morpholine ring introduces chirality, and the stereochemistry of these substituents can profoundly impact biological activity.[7] This guide provides an in-depth exploration of the application of chiral morpholine derivatives in key CNS drug candidates, complete with detailed protocols for their synthesis and biological evaluation.

Part 1: Chiral Morpholines in Antidepressant Drug Candidates

Case Study: (S,S)-Reboxetine, a Selective Norepinephrine Reuptake Inhibitor (SNRI)

Reboxetine is a potent and selective norepinephrine (NE) reuptake inhibitor used for the treatment of clinical depression.[8][9] It exists as two enantiomers, (R,R) and (S,S), with the (S,S)-enantiomer being the more active eutomer.[10] The drug's mechanism of action relies on blocking the norepinephrine transporter (NET), which increases the concentration of NE in the synaptic cleft.[8][11] The chiral 2-substituted morpholine core is essential for its selective interaction with the NET.

Mechanism of Action: Norepinephrine Transporter Inhibition

The therapeutic effect of Reboxetine is derived from its ability to selectively bind to NET, preventing the reuptake of norepinephrine from the synapse back into the presynaptic neuron. This leads to an increased duration and concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic signaling. This enhanced signaling in cortical and limbic brain regions is believed to underlie its antidepressant effects.[11]

presynaptic Presynaptic Norepinephrine (NE) Neuron pre_out presynaptic->pre_out NE Release postsynaptic Postsynaptic Neuron synapse Synaptic Cleft reboxetine (S,S)-Reboxetine net Norepinephrine Transporter (NET) reboxetine->net Blocks ne NE ne->net Reuptake syn_mid ne->syn_mid receptor Adrenergic Receptor post_in receptor->post_in pre_out->ne syn_mid->receptor Binding & Signal post_in->postsynaptic

Caption: Mechanism of (S,S)-Reboxetine at the noradrenergic synapse.

Part 2: Chiral Morpholines in Antipsychotic Drug Candidates

Case Study: Gevotroline, an Experimental Atypical Antipsychotic

Gevotroline is an experimental atypical antipsychotic that was investigated for the treatment of schizophrenia.[1][12] Although its development was discontinued, it serves as an excellent example of a multi-target CNS drug candidate.[12][13] Gevotroline acts as a balanced antagonist at dopamine D₂ and serotonin 5-HT₂ₐ receptors, a hallmark of atypical antipsychotics, and also shows high affinity for the sigma-1 receptor.[12][13][14] This multi-target profile was intended to alleviate both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.[12]

Mechanism of Action: D₂/5-HT₂ₐ Receptor Antagonism

The "dopamine hypothesis" of schizophrenia posits that positive symptoms (e.g., hallucinations, delusions) arise from hyperactivity of the mesolimbic dopamine pathway.[15][16] Traditional antipsychotics primarily block D₂ receptors in this pathway. However, this can also lead to motor side effects (extrapyramidal symptoms) due to D₂ blockade in the nigrostriatal pathway.[16]

Atypical antipsychotics like Gevotroline combine D₂ antagonism with potent 5-HT₂ₐ antagonism. Serotonin (5-HT) neurons modulate dopamine release. By blocking 5-HT₂ₐ receptors, which are inhibitory on dopamine neurons in the nigrostriatal pathway, these drugs can increase dopamine release in this specific region. This action is thought to mitigate the motor side effects associated with D₂ blockade.[16] This dual-action mechanism provides a wider therapeutic window.

CompoundTargetAffinity (Ki, nM)Therapeutic Class
(S,S)-Reboxetine Norepinephrine Transporter (NET)~1.1Antidepressant (SNRI)
Serotonin Transporter (SERT)>1000
Dopamine Transporter (DAT)>1000
Gevotroline Dopamine D₂ Receptor~25Antipsychotic (Atypical)
Serotonin 5-HT₂ₐ Receptor~15
Sigma-1 Receptor~1.3
Note: Ki values are approximate and can vary based on experimental conditions. Data synthesized from multiple sources.[8][9][12][13]

Part 3: Experimental Protocols

Protocol 1: Catalytic Asymmetric Synthesis of a 3-Substituted Chiral Morpholine

This protocol describes a modern, efficient one-pot, two-step catalytic process for synthesizing enantiomerically enriched 3-substituted morpholines.[7][17][18] The methodology involves an initial titanium-catalyzed intramolecular hydroamination to form a cyclic imine, which is then reduced in situ via a ruthenium-catalyzed asymmetric transfer hydrogenation.

Rationale: This tandem approach is highly atom-economical and avoids the isolation of the potentially unstable imine intermediate. The choice of a chiral ligand (e.g., (S,S)-Ts-DPEN) on the ruthenium catalyst is critical for inducing high enantioselectivity in the final reduction step.[17][18] The hydrogen-bonding interaction between the substrate's ether oxygen and the catalyst's ligand is proposed to be crucial for achieving high stereocontrol.[17]

start Aminoalkyne Substrate step1 Step 1: Ti-Catalyzed Intramolecular Hydroamination start->step1 intermediate Cyclic Imine Intermediate step1->intermediate step2 Step 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation intermediate->step2 product Enantioenriched Chiral Morpholine step2->product

Caption: Workflow for one-pot asymmetric synthesis of chiral morpholines.

Materials & Reagents:

  • Aminoalkyne substrate (e.g., N-(but-2-yn-1-yl)-2-methoxyethan-1-amine)

  • Titanium catalyst (e.g., Ti(NMe₂)₂)

  • Ruthenium catalyst (e.g., RuCl)

  • Formic acid/triethylamine azeotrope (5:2 mixture)

  • Anhydrous toluene

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

  • Schlenk flask and standard inert atmosphere glassware

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aminoalkyne substrate (1.0 equiv) and anhydrous toluene (to 0.2 M).

  • Hydroamination: Add the titanium catalyst (5 mol %) to the solution. Seal the flask and heat the reaction mixture to 110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cooling: Once the hydroamination is complete, cool the reaction mixture to room temperature.

  • Asymmetric Transfer Hydrogenation: In the same flask, add the formic acid/triethylamine azeotrope (5 equiv of formic acid). Then, add the chiral ruthenium catalyst (1 mol %).[7]

  • Reduction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reduction of the imine intermediate by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the solvent under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the final product using chiral HPLC.

Protocol 2: Radioligand Binding Assay for Dopamine D₂ Receptor Affinity

This protocol outlines a standard competitive binding assay to determine the affinity (Ki) of a test compound (e.g., a novel chiral morpholine derivative) for the dopamine D₂ receptor.

Rationale: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]Spiperone) that has a known high affinity for the D₂ receptor. The amount of radioactivity measured is inversely proportional to the affinity of the test compound for the receptor. The IC₅₀ (concentration of test compound that displaces 50% of the radioligand) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Materials & Reagents:

  • Test compound (chiral morpholine derivative)

  • Cell membranes expressing human dopamine D₂ receptors (commercially available)

  • Radioligand: [³H]Spiperone (a D₂ antagonist)

  • Non-specific binding control: Haloperidol (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • 96-well filter plates (e.g., GF/B filters)

  • Scintillation cocktail

  • Microplate scintillation counter

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL [³H]Spiperone (at a final concentration near its Kd, e.g., 0.2 nM), and 100 µL of receptor membrane preparation.

    • Non-Specific Binding (NSB): 50 µL Haloperidol (final concentration 10 µM), 50 µL [³H]Spiperone, and 100 µL of receptor membrane preparation.

    • Test Compound: 50 µL of each test compound dilution, 50 µL [³H]Spiperone, and 100 µL of receptor membrane preparation.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Scintillation Counting: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity (in disintegrations per minute, DPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • For each concentration of the test compound, calculate the percent inhibition: % Inhibition = 100 * (1 - [(DPM_compound - DPM_NSB) / (DPM_Total - DPM_NSB)]).

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

The chiral morpholine scaffold is a powerful tool in the arsenal of the medicinal chemist focused on CNS drug discovery. Its ability to confer favorable pharmacokinetic properties, particularly BBB penetration, while also participating in crucial pharmacodynamic interactions makes it a highly valuable structural motif.[1][6][19] As demonstrated by successful drugs like Reboxetine and informative experimental agents like Gevotroline, the precise stereochemical arrangement of substituents on the morpholine ring is paramount for achieving target selectivity and potency. The synthetic and analytical protocols provided herein offer a framework for the rational design and evaluation of novel chiral morpholine derivatives, paving the way for the next generation of CNS therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds.
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  • Rekka, E. A., & Kourounakis, P. N. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Retrieved from [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Stanford, S. C. (2002). The Promises and Pitfalls of Reboxetine. Psychopharmacology Bulletin. Retrieved from [Link]

  • Sourbron, J., Smolders, I., & de Witte, P. (2023). Fenfluramine: a plethora of mechanisms?. Frontiers in Neurology. Retrieved from [Link]

  • Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Vortioxetine. Retrieved from [Link]

  • Prikhodko, V. A., Sysoev, Y. I., & Okovityi, S. V. (2022). Morpholine derivatives as potential agents for neurological manifestations of nervous system diseases. Pharmacy Formulas. Retrieved from [Link]

  • El-Gamal, M. I., & Oh, C. H. (2017). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Semantic Scholar. Retrieved from [Link]

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  • Total synthesis of antidepressant drug (S,S)-reboxetine : A review. (n.d.). ijamtes. Retrieved from [Link]

  • Ulen, A. M., et al. (2000). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. Retrieved from [Link]

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  • Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. (2021). ResearchGate. Retrieved from [Link]

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Sources

The Art of Asymmetry: Advanced Organocatalytic Methods for the Enantioselective Synthesis of Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold and the Rise of Organocatalysis

The morpholine ring, a six-membered saturated heterocycle containing both oxygen and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, have led to its incorporation into a multitude of blockbuster drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib. The stereochemistry of substituents on the morpholine core is often critical for biological activity, making the development of enantioselective synthetic methods a paramount objective for drug discovery and development professionals.

Traditionally, the synthesis of chiral morpholines has relied on chiral pool starting materials or methods employing chiral auxiliaries. However, the field of asymmetric organocatalysis has emerged as a powerful and sustainable alternative, offering direct access to enantioenriched morpholines from simple precursors under mild reaction conditions.[1][2] This guide provides a detailed overview of cutting-edge organocatalytic strategies for the enantioselective synthesis of morpholines, complete with mechanistic insights, comprehensive protocols, and practical application notes for researchers in the field.

Strategy 1: Enantioselective Halocycloetherification for Quaternary Stereocenters

The construction of morpholines bearing a quaternary stereocenter represents a significant synthetic challenge. A recently developed organocatalytic enantioselective chlorocycloetherification provides an elegant solution to this problem, furnishing chiral 2,2-disubstituted morpholines with high yields and enantioselectivities.[3]

Mechanistic Rationale and Catalyst Selection

This method utilizes a cinchona alkaloid-derived phthalazine as the organocatalyst. The reaction proceeds through a cooperative catalytic mechanism. The tertiary amine of the cinchona alkaloid activates the chlorinating agent, N-chlorosuccinimide (NCS), forming a chiral electrophilic chlorine species. Simultaneously, the hydroxyl group of the catalyst is believed to interact with the hydroxyl group of the alkenol substrate, bringing the reactants into close proximity and orienting them for a highly stereoselective cyclization. The choice of a cinchona alkaloid-derived catalyst is crucial, as its rigid backbone and well-defined stereochemical environment are directly responsible for the high levels of enantiocontrol observed.[4]

Diagram 1: Proposed Catalytic Cycle for Enantioselective Chlorocycloetherification

G sub Alkenol Substrate complex1 Substrate-Catalyst Complex sub->complex1 Coordination cat Cinchona Alkaloid Catalyst cat->complex1 active_cl Activated Chlorine Species cat->active_cl ncs NCS ncs->active_cl Activation by Catalyst cyclization Enantioselective Chlorocyclization complex1->cyclization active_cl->cyclization product Chiral Chlorinated Morpholine cyclization->product cat_regen Catalyst Regeneration cyclization->cat_regen cat_regen->cat

Caption: Proposed catalytic cycle for the cinchona alkaloid-catalyzed enantioselective chlorocycloetherification of alkenols.

Performance Data
EntrySubstrate (R1, R2)Yield (%)ee (%)
1Phenyl, Methyl9596
24-Chlorophenyl, Methyl9295
32-Naphthyl, Methyl9094
4Cyclohexyl, Methyl8592
5Phenyl, Ethyl9397
Detailed Experimental Protocol

Materials:

  • Alkenol substrate (1.0 equiv)

  • Cinchona alkaloid-derived phthalazine catalyst (10 mol%)

  • N-Chlorosuccinimide (NCS) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • 4 Å Molecular sieves

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add the alkenol substrate (0.2 mmol, 1.0 equiv), the cinchona alkaloid catalyst (0.02 mmol, 10 mol%), and 4 Å molecular sieves.

  • Purge the flask with argon and add anhydrous DCM (2.0 mL).

  • Cool the reaction mixture to -20 °C in a cryocooler.

  • Add NCS (0.24 mmol, 1.2 equiv) in one portion.

  • Stir the reaction mixture at -20 °C and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na2S2O3.

  • Extract the mixture with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 2,2-disubstituted morpholine.

Strategy 2: Sequential Organocatalytic α-Chlorination and Cyclization

This strategy provides access to C2-functionalized morpholines through a multi-step sequence that begins with the highly enantioselective organocatalytic α-chlorination of an aldehyde.[5] This method has been optimized to overcome initial challenges of low yields and variable enantioselectivity.[5]

Mechanistic Rationale and Catalyst Selection

The key stereochemistry-defining step is the α-chlorination of an aldehyde, catalyzed by a chiral imidazolidinone, a classic MacMillan catalyst.[6][7] The catalyst reacts with the aldehyde to form a chiral enamine intermediate. This enamine then attacks an electrophilic chlorine source from the less sterically hindered face, as dictated by the bulky substituent on the catalyst, to generate the α-chloro aldehyde with high enantiopurity.[6][7] The resulting α-chloro aldehyde is then reduced in situ to the corresponding chlorohydrin, which is a stable chiral building block. Subsequent steps involve the activation of the chlorohydrin and reaction with an appropriate amino alcohol to construct the morpholine ring.

Diagram 2: Workflow for the Synthesis of C2-Functionalized Morpholines

G aldehyde Aldehyde step1 Organocatalytic α-Chlorination aldehyde->step1 chloro_aldehyde α-Chloro Aldehyde step1->chloro_aldehyde step2 Reduction chloro_aldehyde->step2 chlorohydrin Chiral Chlorohydrin step2->chlorohydrin step3 Activation & Reductive Amination chlorohydrin->step3 step4 Base-induced Cyclization step3->step4 amino_alcohol Amino Alcohol amino_alcohol->step3 morpholine C2-Functionalized Morpholine step4->morpholine

Caption: Multi-step synthesis of C2-functionalized morpholines via organocatalytic α-chlorination.

Performance Data
EntryAldehyde (R)Overall Yield (%)ee (%)
1n-Hexyl5598
2Cyclohexyl6096
3Phenyl5295
4Isopropyl4897
5Benzyl5894
Detailed Experimental Protocol (Optimized 5-Step Procedure)

Step 1 & 2: Enantioselective α-Chlorination and Reduction

  • In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and the imidazolidinone catalyst (20 mol%) in acetone at -30 °C.

  • Add N-chlorosuccinimide (1.1 equiv) portion-wise over 10 minutes.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • Once the aldehyde is consumed, add methanol followed by NaBH4 (1.5 equiv) in portions at -30 °C.

  • Stir for 30 minutes, then warm to room temperature and quench with saturated aqueous NH4Cl.

  • Extract with ethyl acetate, dry the organic layer over Na2SO4, and concentrate. Purify by flash chromatography to obtain the chiral 2-chloro alcohol.

Step 3-5: Morpholine Ring Formation

  • To a solution of the 2-chloro alcohol (1.0 equiv) in dichloromethane at 0 °C, add pyridine (1.5 equiv) followed by triflic anhydride (1.2 equiv).

  • Stir for 30 minutes, then add a solution of the N-benzyl aminoethanol (1.1 equiv) and triethylamine (2.5 equiv) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with water, extract with dichloromethane, dry, and concentrate.

  • Dissolve the crude intermediate in methanol and add potassium carbonate (3.0 equiv).

  • Reflux the mixture for 6 hours.

  • Cool to room temperature, filter, and concentrate. Purify by flash chromatography to yield the N-benzyl protected morpholine.

Strategy 3: Chiral Phosphoric Acid Catalyzed Synthesis of Morpholinones

Chiral morpholinones are valuable building blocks and pharmacophores. A powerful organocatalytic method for their enantioselective synthesis involves a domino [4+2] heteroannulation/aza-benzilic ester rearrangement sequence catalyzed by a chiral phosphoric acid (CPA).[8][9]

Mechanistic Rationale and Catalyst Selection

The reaction between an arylglyoxal and a 2-(arylamino)ethan-1-ol is catalyzed by a chiral BINOL-derived phosphoric acid. The CPA acts as a bifunctional catalyst, activating the arylglyoxal through hydrogen bonding to one of its carbonyl groups and protonating the nitrogen of the amino alcohol to facilitate the formation of an iminium ion. This dual activation promotes a [4+2] heteroannulation to form a cyclic α-iminium hemiacetal intermediate. The chiral environment provided by the CPA then orchestrates a highly enantioselective 1,2-aryl/alkyl shift (an aza-benzilic ester rearrangement), leading to the formation of the C3-substituted morpholinone with excellent stereocontrol.[10][11]

Diagram 3: Key Steps in CPA-Catalyzed Morpholinone Synthesis

G reactants Arylglyoxal + 2-(Arylamino)ethanol step1 Domino [4+2] Heteroannulation reactants->step1 cpa Chiral Phosphoric Acid (CPA) cpa->step1 Catalysis step2 Enantioselective 1,2-Aryl/Alkyl Shift cpa->step2 Chiral Environment intermediate Cyclic α-Iminium Hemiacetal step1->intermediate intermediate->step2 product Chiral C3-Substituted Morpholinone step2->product

Caption: Key transformations in the enantioselective synthesis of morpholinones catalyzed by a chiral phosphoric acid.

Performance Data
EntryArylglyoxal (Ar)2-(Arylamino)ethanol (Ar')Yield (%)ee (%)
1PhenylPhenyl9295
24-MethoxyphenylPhenyl8896
34-BromophenylPhenyl9594
4Phenyl4-Chlorophenyl8593
52-NaphthylPhenyl9097
Detailed Experimental Protocol

Materials:

  • Arylglyoxal monohydrate (1.2 equiv)

  • 2-(Arylamino)ethan-1-ol (1.0 equiv)

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP) (5 mol%)

  • Toluene, anhydrous

  • 4 Å Molecular sieves

Procedure:

  • To a dried Schlenk tube, add the 2-(arylamino)ethan-1-ol (0.2 mmol, 1.0 equiv), chiral phosphoric acid catalyst (0.01 mmol, 5 mol%), and 4 Å molecular sieves.

  • Add anhydrous toluene (2.0 mL) under an argon atmosphere.

  • Add the arylglyoxal monohydrate (0.24 mmol, 1.2 equiv) to the mixture.

  • Stir the reaction at 50 °C for 24-48 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and directly load it onto a silica gel column.

  • Purify by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure, enantioenriched morpholinone.

Strategy 4: Desymmetric Double Aza-Michael Addition Cascade

For the synthesis of more complex fused morpholine structures, an innovative organocatalytic desymmetric double aza-Michael addition cascade has been developed.[12][13] This powerful reaction constructs two carbon-nitrogen bonds in a single, highly stereocontrolled step.

Mechanistic Rationale and Catalyst Selection

This strategy employs a bifunctional organocatalyst, such as a cinchona alkaloid-derived squaramide, to catalyze the reaction between a meso-diamine and an electron-deficient alkene. The squaramide catalyst activates the nucleophilic amine through hydrogen bonding, while its tertiary amine moiety deprotonates the amine, increasing its nucleophilicity. The catalyst then directs the first aza-Michael addition to one of the prochiral centers of the meso-diamine, establishing the initial stereocenter. A subsequent intramolecular aza-Michael addition then proceeds in a highly diastereoselective manner, controlled by the stereochemistry of the newly formed center, to furnish the fused morpholine architecture with excellent diastereo- and enantioselectivity.

Diagram 4: Cascade Reaction for Fused Morpholine Synthesis

G meso_diamine Meso-Diamine step1 First Aza-Michael Addition (Intermolecular) meso_diamine->step1 alkene Electron-Deficient Alkene alkene->step1 catalyst Bifunctional Organocatalyst catalyst->step1 Catalysis intermediate Chiral Intermediate step1->intermediate step2 Second Aza-Michael Addition (Intramolecular) intermediate->step2 product Fused Morpholine step2->product

Caption: Organocatalytic desymmetric double aza-Michael addition cascade for the synthesis of fused morpholines.

Performance Data
EntryMeso-DiamineAlkeneYield (%)dree (%)
1N,N'-ditosyl-cis-cyclohexane-1,2-diamineDiethyl maleate95>20:198
2N,N'-ditosyl-cis-cyclohexane-1,2-diamineDimethyl fumarate92>20:197
3N,N'-ditosyl-cis-cyclopentane-1,2-diamineDiethyl maleate90>20:196
4N,N'-ditosyl-cis-cyclohexane-1,2-diamineN-Phenylmaleimide98>20:199
Detailed Experimental Protocol

Materials:

  • Meso-diamine substrate (1.0 equiv)

  • Electron-deficient alkene (1.1 equiv)

  • Cinchona alkaloid-derived squaramide catalyst (5 mol%)

  • Chlorobenzene, anhydrous

  • Potassium carbonate (K2CO3) (1.2 equiv)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the meso-diamine (0.1 mmol, 1.0 equiv), the squaramide catalyst (0.005 mmol, 5 mol%), and K2CO3 (0.12 mmol, 1.2 equiv).

  • Add anhydrous chlorobenzene (1.0 mL) via syringe under an argon atmosphere.

  • Add the electron-deficient alkene (0.11 mmol, 1.1 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the enantioenriched fused morpholine product.

Conclusion and Future Outlook

The organocatalytic methods presented herein highlight the power and versatility of this catalytic paradigm for the enantioselective synthesis of morpholines and their derivatives. These strategies provide access to a diverse range of chiral morpholine scaffolds, from those with C2-functionalization and quaternary stereocenters to complex fused systems. The mild reaction conditions, operational simplicity, and avoidance of toxic heavy metals make these methods highly attractive for applications in pharmaceutical and agrochemical research.

Future research in this area will likely focus on expanding the substrate scope of these reactions, developing even more efficient and robust catalysts, and applying these methodologies to the synthesis of complex, biologically active natural products and drug candidates. The continued development of novel organocatalytic cascade reactions promises to further streamline the synthesis of these important heterocyclic compounds, enabling rapid access to molecular diversity for the discovery of new and improved therapeutics.

References

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Application Notes and Protocols for the Synthesis of N-Protected (R)-Methyl Morpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Morpholines in Modern Drug Discovery

The morpholine scaffold is a privileged heterocyclic motif frequently incorporated into the structures of a wide array of pharmaceutical agents.[1] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for optimizing the pharmacokinetic profiles of drug candidates.[2] When functionalized with chiral centers, such as in the case of (R)-Methyl morpholine-3-carboxylate, these molecules become valuable building blocks for the asymmetric synthesis of complex bioactive compounds. The precise stereochemical control at the C3 position is paramount, as the biological activity of enantiomers can differ significantly.

This application note provides a comprehensive, step-by-step guide for the synthesis of N-protected this compound, a key intermediate for researchers and professionals in drug development and medicinal chemistry. The protocol is designed to be robust and reproducible, with a focus on explaining the rationale behind each experimental step to ensure both scientific integrity and successful execution. Two common and highly useful N-protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), will be discussed, providing flexibility for various synthetic strategies.

Synthetic Strategy Overview: A Chirality-Retaining Pathway from D-Serine

The presented synthesis commences with the readily available and optically pure amino acid, D-serine. This strategy ensures the retention of the desired (R)-stereochemistry at the C3 position of the morpholine ring throughout the synthetic sequence. The overall workflow can be conceptually divided into three key stages:

  • Preparation of a Suitable D-Serine Derivative : This involves the protection of the amino group and the esterification of the carboxylic acid functionality of D-serine.

  • Formation of the Morpholine Ring : This critical step is achieved through an intramolecular cyclization reaction.

  • Final N-Protection (if necessary) and Isolation : Installation of the desired N-protecting group on the morpholine nitrogen to yield the final product.

The following diagram illustrates the general synthetic workflow:

Synthetic Workflow D-Serine D-Serine N-Protected D-Serine Methyl Ester N-Protected D-Serine Methyl Ester D-Serine->N-Protected D-Serine Methyl Ester Protection & Esterification N-Alkylated Intermediate N-Alkylated Intermediate N-Protected D-Serine Methyl Ester->N-Alkylated Intermediate N-Alkylation N-Protected (R)-Methyl\nmorpholine-3-carboxylate N-Protected (R)-Methyl morpholine-3-carboxylate N-Alkylated Intermediate->N-Protected (R)-Methyl\nmorpholine-3-carboxylate Intramolecular Cyclization

Sources

Application Notes & Protocols: Practical Application of (R)-Methyl Morpholine-3-carboxylate in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Design (FBDD) has solidified its position as a cornerstone in modern hit identification, offering an efficient alternative to high-throughput screening (HTS) for discovering high-quality lead compounds.[1] This guide provides an in-depth exploration of the practical application of (R)-Methyl morpholine-3-carboxylate, a chiral, sp³-rich fragment, within the FBDD workflow. We will dissect the strategic value of the morpholine scaffold, detail multi-platform screening protocols, and present a guided hit-to-lead optimization strategy, leveraging a case study in kinase inhibitor design to illustrate the journey from a low-affinity fragment to a potent, selective lead candidate.

The Strategic Value of the Morpholine Scaffold in FBDD

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into approved drugs and clinical candidates.[2][3] Its utility stems from a unique combination of physicochemical properties that address several key challenges in drug development:

  • Solubility and Pharmacokinetics: The morpholine moiety, with its ether oxygen and weakly basic nitrogen (pKa ≈ 8.4), imparts a well-balanced hydrophilic-lipophilic profile.[4][5] This often enhances aqueous solubility and can improve pharmacokinetic (PK) properties, including metabolic stability and oral bioavailability.[3]

  • Structural Rigidity and Vectorial Diversity: As a saturated heterocycle, morpholine adopts a stable chair-like conformation, which reduces the entropic penalty upon binding to a target. This conformational pre-organization provides a rigid core from which substituents can be projected in well-defined vectors to explore adjacent pockets on the protein surface.

  • Interaction Potential: The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen can be a hydrogen bond donor (in its protonated state) or acceptor. The ring itself can engage in favorable hydrophobic interactions.[6]

This compound builds upon these advantages by introducing chirality and a functional handle for chemical elaboration. The (R)-stereochemistry provides an opportunity for stereospecific interactions within a chiral binding pocket, potentially leading to enhanced potency and selectivity.[3] The methyl ester group serves as a versatile point for synthetic modification in the hit-to-lead process.

Table 1: Physicochemical Properties of this compound Hydrochloride
PropertyValueSource
CAS Number 1187929-55-0[7]
Molecular Formula C₆H₁₂ClNO₃[7]
Molecular Weight 181.62 g/mol [7]
IUPAC Name methyl (3R)-morpholine-3-carboxylate;hydrochloride[7]

The FBDD Workflow: An Overview

The FBDD process is a systematic, structure-guided approach that begins with identifying low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target. These initial "hits" are then optimized into more potent lead compounds.[8]

graph FBDD_Workflow { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1: High-level overview of the Fragment-Based Drug Design (FBDD) workflow.

Application Protocol: Fragment Screening

Identifying the weak, transient binding of fragments requires highly sensitive biophysical techniques. A multi-platform approach is recommended for robust hit validation, as each method provides orthogonal data and mitigates the risk of false positives.

Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a powerful primary screening tool due to its high throughput, low protein consumption, and ability to provide real-time kinetic data.

Protocol: SPR Screening

  • Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling to achieve a stable surface. Include a reference flow cell with an unrelated protein to subtract non-specific binding signals.

  • Fragment Library Preparation: Prepare a stock solution of this compound and other fragments in 100% DMSO. Dilute fragments into running buffer (e.g., HBS-EP+) to a final screening concentration (typically 100-500 µM) with a matched final DMSO concentration (e.g., 1%).

  • Screening: Inject the fragment solutions over the target and reference flow cells. A positive "hit" is identified by a significant increase in the response units (RU) on the target surface compared to the reference.

  • Data Analysis: For initial hits, perform a dose-response analysis by injecting a series of fragment concentrations to determine the equilibrium dissociation constant (KD). Prioritize hits with clear dose-dependent binding.

Hit Validation and Structural Characterization via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for validating hits and providing structural information about the binding event.[6] Ligand-observed methods like Saturation Transfer Difference (STD) NMR are excellent for confirming direct binding, while protein-observed methods like ¹H-¹⁵N HSQC provide information on the binding site.

Protocol: STD-NMR for Hit Validation

  • Sample Preparation: Prepare a sample containing the target protein (typically 10-20 µM) and the fragment hit (e.g., 200 µM) in a suitable deuterated buffer.

  • Acquisition: Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where the irradiation is applied at a frequency where no protein signals are present.

  • Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. Protons on the fragment that are in close contact with the protein will receive saturation transfer and appear as signals in the difference spectrum, confirming a direct binding interaction.

Protocol: ¹H-¹⁵N HSQC for Binding Site Mapping

  • Sample Preparation: Requires a uniformly ¹⁵N-labeled protein sample. Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Titration: Add the fragment hit (e.g., this compound) to the ¹⁵N-labeled protein sample and acquire a second HSQC spectrum.

  • Analysis: Compare the two spectra. Amide peaks in the protein that shift upon fragment addition (Chemical Shift Perturbations, or CSPs) correspond to residues in or near the binding site. If backbone assignments for the protein are available, these CSPs can be mapped directly onto the protein's structure.

High-Resolution Structural Insights via X-ray Crystallography

The "gold standard" for FBDD is obtaining a high-resolution co-crystal structure of the fragment bound to the target protein.[1] This provides an unambiguous view of the binding mode, orientation, and key interactions, which is essential for guiding the subsequent structure-based design efforts.[5]

Protocol: Co-crystallization

  • Crystal Soaking: Grow crystals of the apo-protein. Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in a cryoprotectant-containing buffer. Transfer the protein crystals into this solution and allow them to soak for a defined period (minutes to hours).

  • Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model. A positive hit will show clear electron density for the fragment in the binding pocket, allowing for precise modeling of its orientation and interactions.

Case Study: Hit-to-Lead Elaboration of a Chiral Morpholine Scaffold for Kinase Inhibition

While a direct, published FBDD campaign starting with this compound is not available, the development of potent and selective mTOR kinase inhibitors provides a highly relevant and instructive case study. Research has shown that introducing a methyl group at the 3-position of the morpholine ring can significantly enhance selectivity for mTOR over other kinases like PI3K.[1][9] One such brain-penetrant and potent mTOR inhibitor, referred to as compound 27 in literature, incorporates two (3R)-methylmorpholine moieties.[1]

This example powerfully illustrates the "fragment growing" strategy, where the core chiral morpholine scaffold serves as an anchor for building a more complex, high-affinity ligand.

From Fragment Hit to Potent Lead: A Conceptual Workflow

Let's conceptualize how this compound could be elaborated into a kinase inhibitor, guided by the principles from the mTOR inhibitor case study.

  • Initial Hit: this compound is identified as a weak binder to the hinge region of a target kinase via SPR and NMR screening. A co-crystal structure confirms that the morpholine oxygen forms a hydrogen bond with the backbone NH of a hinge residue (a common interaction for kinase inhibitors), and the (R)-methyl group is oriented towards a small hydrophobic pocket.[4]

  • Structure-Based Design (Fragment Growing): The crystal structure reveals a solvent-exposed vector extending from the morpholine nitrogen. The goal is to build out from this position to occupy adjacent pockets and form additional interactions. The methyl ester provides a second vector for modification.

  • Chemical Synthesis: A medicinal chemistry campaign is initiated. The ester of the fragment is converted to an amide, and various aromatic or heteroaromatic groups are appended to the morpholine nitrogen. This "grows" the fragment into the larger binding site.

  • Iterative Optimization: The newly synthesized compounds are tested for potency. Crystal structures of improved compounds guide the next round of design, leading to the synthesis of molecules that optimally fill the binding site and engage in multiple favorable interactions (hydrogen bonds, hydrophobic contacts). This iterative cycle of design, synthesis, and testing is the core of hit-to-lead optimization.[10]

graph Hit_To_Lead { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: The iterative cycle of structure-based hit-to-lead optimization.

Conclusion

This compound represents a high-value fragment for FBDD campaigns, particularly against targets with chiral binding sites such as kinases. Its inherent physicochemical advantages, combined with the potential for stereospecific interactions, make it an attractive starting point for discovering novel lead compounds. The protocols and conceptual workflow detailed in this guide provide a practical framework for researchers to incorporate this and similar chiral fragments into their drug discovery programs. By integrating sensitive biophysical screening with structure-guided medicinal chemistry, the journey from a weakly binding fragment to a potent and selective drug candidate can be navigated with greater efficiency and a higher probability of success.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience. [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (2020). Molecules. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link]

  • Fragment-Based Drug Discovery: From Then until Now, and Toward the Future. (2025). Journal of Medicinal Chemistry. [Link]

  • Fragment-Based Lead Discovery Using X-ray Crystallography. (2005). Journal of Medicinal Chemistry. [Link]

  • Fragment Screening Using X-ray Crystallography. (2012). Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. (2020). Chemical Science. [Link]

  • (R)-3-Methylmorpholine hydrochloride. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Fragment-based discovery of BACE1 inhibitors using functional assays. (2009). Biochemistry. [Link]

  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. (2017). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of morpholine derivatives using the Castagnoli-Cushman reaction as BACE1 inhibitors: Unexpected binding activity of cyclic thioamides. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Fragment-Based Discovery of BACE1 Inhibitors Using Functional Assays. (2009). ResearchGate. [Link]

  • Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. (2009). Journal of Medicinal Chemistry. [Link]

  • HIT to LEAD. (n.d.). Drug Discovery and Clinic. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews. [Link]

  • The Exploration of Chirality for Improved Druggability within the Human Kinome. (2016). Molecules. [Link]

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. (2016). Figshare. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). Journal of Molecular Modeling. [Link]

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. (2009). ResearchGate. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). Cancers. [Link]

  • Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold. (2006). Chemistry & Biology. [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers in Molecular Biosciences. [Link]

  • Structure-based design and optimization of a new class of small molecule inhibitors targeting the P-stalk binding pocket of ricin. (2020). European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024). Scientific Reports. [Link]

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Troubleshooting & Optimization

Technical Support Hub: Troubleshooting Low Yields in the Cyclization Step of Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Hub for morpholine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low yields, during the critical cyclization step of morpholine ring formation. As a heterocyclic compound with significant applications in pharmaceuticals, corrosion inhibition, and organic synthesis, optimizing the production of morpholine is crucial.[1][2][3] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common experimental issues.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific problems you may encounter in the lab. The classic and most common laboratory-scale synthesis involves the acid-catalyzed dehydration and cyclization of diethanolamine (DEA).[2][4] The following questions focus on troubleshooting this foundational method.

Q1: My synthesis of morpholine from diethanolamine resulted in a low yield and a dark, viscous, or charred product. What are the likely causes?

This is a very common issue that typically points to problems with reaction parameters, primarily temperature control. The formation of dark, viscous materials or char indicates product decomposition or polymerization side reactions.

Causality & Explanation:

The acid-catalyzed dehydration of diethanolamine is a delicate process that requires high temperatures to overcome the activation energy for cyclization.[5] However, exceeding the optimal temperature range can lead to unwanted side reactions.

  • Inadequate Temperature Control: This is the most frequent cause. The reaction requires a stable internal temperature, typically between 180-210°C.[5]

    • If the temperature is too low, the rate of the desired intramolecular dehydration (cyclization) is slow, leading to an incomplete reaction and consequently, a low yield. A drop of just 10-15°C can significantly reduce the final yield.[5]

    • If the temperature is too high, it promotes intermolecular condensation and polymerization reactions, leading to the formation of high-molecular-weight byproducts ("heavies") and charring.[5][6] This not only destroys the desired product but also makes purification exceedingly difficult.

  • Improper Acid Concentration: The strong acid (typically concentrated H₂SO₄ or HCl) acts as both a catalyst and a dehydrating agent.[5] If the acid is not sufficiently concentrated or is used in the wrong stoichiometry, it cannot effectively remove the water generated during the reaction, thus inhibiting the cyclization equilibrium.[5]

  • Insufficient Reaction Time: This dehydration is inherently slow. Reaction times of 15 hours or more are often necessary to drive the reaction to completion.[5] Cutting the time short is a common reason for low conversion rates.

Solutions:

  • Temperature Monitoring: Use a calibrated high-temperature thermometer or thermocouple placed directly in the reaction mixture. Do not rely on the heating mantle's dial setting.

  • Stable Heating: Employ a heating mantle with a temperature controller and ensure the reaction flask is well-insulated to maintain a consistent internal temperature within the 180-210°C range.

  • Acid Stoichiometry: Carefully verify the concentration of your acid. For the diethanolamine method, a molar ratio of approximately 1:1.8 (diethanolamine:H₂SO₄) has been found to be effective.[7][8]

  • Reaction Duration: Ensure the reaction is heated for the full recommended duration, typically at least 15 hours.[5]

Q2: I suspect my cyclization is incomplete despite running the reaction for over 15 hours. How can I drive the reaction equilibrium toward the product?

Even with proper timing, the reaction can stall if the equilibrium is not effectively shifted toward the morpholine product. The key is efficient removal of water, the co-product of the cyclization.

Causality & Explanation:

The cyclization of diethanolamine is a reversible dehydration reaction. According to Le Châtelier's principle, the removal of a product (in this case, water) will shift the equilibrium to favor the formation of more products (morpholine). In an industrial setting, this is often managed with pressure and specialized reactors.[9] In a lab setting, this is achieved by driving the water off as vapor.

  • Inefficient Water Removal: If the water produced during the reaction is allowed to reflux back into the mixture, it can hydrolyze the intermediate or simply prevent the forward reaction from reaching completion.[6]

  • Use of Oleum: Some industrial processes use oleum (fuming sulfuric acid) instead of concentrated sulfuric acid.[10] The free SO₃ in oleum is a powerful dehydrating agent that reacts immediately with the water formed, effectively and irreversibly removing it from the reaction mixture. This can dramatically shorten reaction times (to as little as 30 minutes) and increase yields to over 90%.[10]

Solutions:

  • Apparatus Setup: Use an apparatus that facilitates water removal. A simple air condenser is often used to allow water vapor to escape while preventing the loss of higher-boiling reactants and products.[11] Ensure the setup is not a closed system.

  • Consider Oleum (with caution): For advanced users, employing oleum (e.g., 20% free SO₃) can significantly improve reaction efficiency. However, oleum is extremely corrosive and reactive, requiring specialized handling procedures and equipment. A ratio of ~1.67 parts oleum to 1 part diethanolamine at 190°C has been reported to give yields of 90-95% in just 30 minutes.[10]

Q3: My initial crude product yield seems acceptable, but I'm losing a significant amount during workup and purification. What's going wrong?

This problem highlights the challenges associated with the physical properties of morpholine itself, particularly its hygroscopic and basic nature.

Causality & Explanation:

  • Hygroscopic Nature: Morpholine readily absorbs moisture from the air.[5] If the crude product is not handled under dry conditions, it will become hydrated, leading to inaccurate yield calculations and difficulties in the final purification step.

  • Incomplete Neutralization: The reaction is performed under strongly acidic conditions, meaning the product exists as a salt (e.g., morpholine hydrochloride or sulfate). This salt must be neutralized with a strong base (like NaOH, KOH, or CaO) to liberate the free morpholine base for distillation.[5][11] Incomplete neutralization will mean that a portion of your product remains as a non-volatile salt in the distillation flask.

  • Inefficient Extraction/Distillation: Because morpholine is water-soluble, separating it from the aqueous solution after neutralization can be tricky.[12] Simple extraction may not be effective. Distillation is the preferred method, but care must be taken.

  • Inadequate Drying: Any remaining water in the crude morpholine after the initial distillation must be removed before the final fractional distillation. If water is present, it will co-distill with the morpholine, leading to a wet, impure final product.

Solutions:

  • Thorough Neutralization: After the reaction, cool the mixture and carefully add a base like a 50% NaOH solution or calcium oxide until the mixture is strongly alkaline (pH > 11).[4][12]

  • Salting Out: Before distillation or extraction, saturate the aqueous solution with solid NaOH or KOH flakes.[12] This decreases the solubility of morpholine in the aqueous layer and can sometimes cause a separate organic layer to form.[12]

  • Drying the Crude Product: After the initial distillation, the collected crude morpholine will still contain water. A common and effective procedure is to stir the crude product with a strong drying agent like potassium hydroxide (KOH) pellets.[5] The KOH will absorb the water.

  • Final Fractional Distillation: After drying over KOH, decant the morpholine and perform a final fractional distillation, often over a small amount of sodium metal to remove the last traces of moisture.[5] Collect the fraction boiling between 126-129°C.[5]

Visual Troubleshooting & Mechanisms
Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving low-yield issues.

G start Low Yield in Cyclization Step check_product Analyze Product Appearance start->check_product dark_product Dark, Viscous, or Charred Product check_product->dark_product  Yes clean_product Clean but Low Volume Product check_product->clean_product  No cause_temp Inadequate Temperature Control (Too High) dark_product->cause_temp cause_incomplete Incomplete Reaction clean_product->cause_incomplete cause_purification Loss During Purification clean_product->cause_purification sol_temp Solution: - Use calibrated thermocouple - Maintain stable 180-210°C - Ensure proper insulation cause_temp->sol_temp sol_incomplete Solution: - Extend reaction time (>15h) - Check acid concentration/ratio - Ensure efficient water removal cause_incomplete->sol_incomplete sol_purification Solution: - Ensure complete neutralization (pH > 11) - Dry crude product thoroughly (e.g., KOH) - Perform careful fractional distillation cause_purification->sol_purification

Caption: A decision tree for troubleshooting low morpholine yields.

Mechanism: Acid-Catalyzed Cyclization of Diethanolamine

This diagram illustrates the key steps in the formation of the morpholine ring from diethanolamine in the presence of a strong acid (H⁺).

G cluster_0 Step 1: Protonation cluster_1 Step 2: Water Elimination cluster_2 Step 3: Intramolecular Attack (Cyclization) cluster_3 Step 4: Deprotonation DEA Diethanolamine (HO-CH₂CH₂-NH-CH₂CH₂-OH) H_plus + H⁺ DEA->H_plus Protonated_DEA Protonated Intermediate (HO-CH₂CH₂-NH-CH₂CH₂-OH₂⁺) H_plus->Protonated_DEA Protonated_DEA_2 Protonated Intermediate Carbocation_Intermediate Carbocation Intermediate Cyclized_Intermediate Protonated Morpholine Carbocation_Intermediate->Cyclized_Intermediate Nucleophilic attack Water_leaving - H₂O Water_leaving->Carbocation_Intermediate Protonated_DEA_2->Water_leaving Cyclized_Intermediate_2 Protonated Morpholine Morpholine Morpholine H_plus_out - H⁺ H_plus_out->Morpholine Cyclized_Intermediate_2->H_plus_out

Caption: Mechanism of morpholine synthesis via DEA dehydration.

Experimental Protocols
Protocol 1: Lab-Scale Synthesis of Morpholine from Diethanolamine

This protocol is based on established laboratory procedures for the acid-catalyzed dehydration of diethanolamine.[5][11]

Reagents & Equipment:

  • Diethanolamine (62.5 g)

  • Concentrated Hydrochloric Acid (~50-60 mL) or Concentrated Sulfuric Acid

  • 500 mL three-neck round-bottom flask

  • Thermocouple or high-temperature thermometer

  • Air condenser

  • Heating mantle with controller

  • Calcium Oxide (50 g)

  • Potassium Hydroxide pellets (20 g)

  • Sodium metal (~1 g)

  • Distillation apparatus

Procedure:

  • Acidification: To the 500 mL flask, add 62.5 g of diethanolamine. While stirring and cooling the flask in an ice bath, slowly and carefully add concentrated hydrochloric acid dropwise. This reaction is highly exothermic. Continue adding acid until the solution is strongly acidic (pH ≈ 1).[5][11]

  • Cyclization: Equip the flask with a thermocouple and an air condenser. Heat the diethanolamine hydrochloride solution to drive off the water. Continue heating until the internal temperature reaches 200-210°C. Maintain this temperature for a minimum of 15 hours.[5]

  • Cooling & Solidification: After 15 hours, allow the mixture to cool to approximately 160°C. Crucially , pour the hot, viscous liquid into a ceramic or metal dish to solidify. Do not let it cool completely in the flask, as it will be very difficult to remove.

  • Neutralization: Once solidified, grind the morpholine hydrochloride paste. In a separate container or blender, thoroughly mix the ground paste with 50 g of calcium oxide.[11]

  • Initial Distillation: Transfer the resulting mixture to a round-bottom flask suitable for distillation. Using a strong, direct flame (or a high-temperature mantle), perform a simple distillation. Collect the crude, wet morpholine distillate, which may appear dark.[5][11]

Protocol 2: Purification of Crude Morpholine

This protocol details the steps to obtain pure, dry morpholine from the crude distillate.[5][11]

Procedure:

  • Drying: Transfer the crude morpholine from the initial distillation into a clean, dry flask. Add 20 g of potassium hydroxide (KOH) pellets and stir for 30-60 minutes. The KOH will absorb the majority of the water.[5]

  • Separation: Carefully decant or filter the morpholine away from the KOH pellets and any aqueous layer that may have formed at the bottom.

  • Final Drying & Reflux: Place the decanted morpholine into a clean, dry distillation flask. Add a small piece of sodium metal (~1 g). Caution: Sodium reacts violently with water; ensure the morpholine has been pre-dried with KOH. Fit the flask with a condenser and reflux the morpholine over the sodium for 1 hour. This will remove the final traces of water.

  • Fractional Distillation: Rearrange the apparatus for fractional distillation. Heat the flask and collect the pure morpholine fraction that distills between 126-129°C .[5] A typical lab-scale yield is between 35-50%.[6]

Data Summary: Impact of Parameters on Yield
ParameterSub-optimal ConditionPotential ConsequenceRecommended Action
Temperature Too low (<180°C)Incomplete reaction, low conversionIncrease heating to maintain 180-210°C internal temp.[5]
Too high (>210°C)Charring, polymerization, byproduct formationReduce heating; use a temperature controller for stability.[5]
Reaction Time Too short (<15 hours)Incomplete cyclization, low yieldExtend reaction time to at least 15 hours.[5]
Acid Catalyst Insufficient amount or low concentrationReaction equilibrium not favored, slow/stalled reactionVerify acid concentration and use appropriate stoichiometry (e.g., ~1.8 mol H₂SO₄ per mol DEA).[5][7]
Water Removal Inefficient escape of water vaporReaction equilibrium shifts back to reactantsUse an open or vented system (e.g., air condenser) to allow water to escape.[6]
Neutralization Incomplete (pH < 11)Product remains as a non-volatile saltAdd base until the solution is strongly alkaline before distillation.[4]
Drying Water remains in crude productImpure final product, inaccurate boiling pointPre-dry with KOH, then perform final distillation over sodium metal.[5]
Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing morpholine? The two most prevalent industrial methods are the dehydration of diethanolamine (DEA) using a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[6] The DEG route is often favored in modern industry due to its efficiency.[6]

Q2: How does the diethanolamine (DEA) route compare to the diethylene glycol (DEG) route? The DEA route is simpler for lab-scale synthesis but has drawbacks industrially, such as the need to handle large quantities of corrosive acid and dispose of the resulting salt byproduct after neutralization.[6][13] The DEG route utilizes catalysts like nickel, copper, or cobalt on an alumina support and can achieve high conversion rates (60-90%).[6] However, it is more complex and can produce byproducts like 2-(2-aminoethoxy)ethanol (AEE) if the reaction is incomplete.[6]

Q3: Are there modern, "greener" alternatives for synthesizing substituted morpholines? Yes, significant research is focused on developing more efficient and environmentally friendly methods. One promising protocol involves the reaction of 1,2-amino alcohols with ethylene sulfate, followed by base-induced cyclization.[14][15] This two-step method avoids harsh reagents like chloroacetyl chloride and offers high yields for a variety of substituted morpholines.[14]

Q4: I've successfully synthesized a morpholine derivative, but it's proving difficult to purify by standard silica gel chromatography. Why is this? The nitrogen atom in the morpholine ring is basic. This basicity causes strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[16] This can lead to significant peak tailing, streaking, or even irreversible binding of your compound to the column, resulting in poor separation and low recovery. To mitigate this, you can add a small amount of a basic modifier, like triethylamine or ammonium hydroxide, to your eluent system to neutralize the acidic sites on the silica.[16]

References
  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Matlock, J. V., Svejstrup, T. D., Songara, P., Overington, S., McGarrigle, E. M., & Aggarwal, V. K. (2015). Morpholine synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Eastgate, M. et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

  • Lu, Z., & Stahl, S. S. (2012). A base-free Pd(DMSO)2(TFA)2 catalyst enables the synthesis of six-membered nitrogen heterocycles via a Wacker-type aerobic oxidative cyclization of alkenes. Organic Letters, 14, 1234-1237.
  • Google Patents. (n.d.). EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.
  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • Henan Haofei Chemical Co.,Ltd. (2018). Morpholine production method. Retrieved from [Link]

  • Li, P. W. (2005). The Study on the Preparation of Morpholine. Globe Thesis. Retrieved from [Link]

  • Google Patents. (n.d.). US3151112A - Process for the preparation of morpholines.
  • Patil, N. D. (2020). Answer to "Can you help me for synthesis of morpholine usinf dehydration diethanolamine?". ResearchGate. Retrieved from [Link]

  • Moss, P. H. (1956). U.S.
  • Dissertation. (n.d.). The Study on the Preparation of Morpholine. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US2777846A - Process of producing morpholine from diethanolamine.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Eastgate, M. et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

Sources

Technical Support Center: Purification of Chiral Morpholine Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the purification of chiral morpholine esters. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the separation of these critical enantiomers. As Senior Application Scientists, we have structured this guide to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Part 1: Chiral Chromatography (HPLC & SFC)

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for the analytical and preparative separation of enantiomers, including chiral morpholine esters.[1][2]

Frequently Asked Questions (FAQs): Chiral Chromatography

Q1: I am starting with a new chiral morpholine ester. How do I select the right chiral stationary phase (CSP)?

A1: There is no universal CSP, and column selection is the most critical step in method development.[3] A screening approach using a set of complementary columns is highly recommended.[4][5] For morpholine esters, which contain a basic nitrogen and an ester group, a good starting point is polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) like Chiralpak® and Chiralcel® columns.[6] These are versatile and effective for a broad range of compounds.[7][8] Pirkle-type and macrocyclic glycopeptide-based columns can also show good selectivity.[6][9]

Q2: What are the best initial mobile phases to screen for my chiral morpholine ester?

A2: For polysaccharide-based columns, normal-phase conditions are often a good starting point.[6] A typical mobile phase would be a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (IPA) or ethanol.[6] Due to the basic nature of the morpholine nitrogen, which can cause peak tailing through interaction with acidic silanol groups on the silica support, it is often necessary to add a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) at a low concentration (typically 0.1%).[6][10][11]

Q3: What are the advantages of Supercritical Fluid Chromatography (SFC) over HPLC for purifying morpholine esters?

A3: SFC offers several key advantages, particularly for preparative scale purification.[12] It is generally faster than HPLC, with separations often completed in a fraction of the time.[12][13] SFC uses supercritical CO2 as the main mobile phase component, which significantly reduces the consumption of organic solvents, making it a greener and more cost-effective technique.[2][12][14] The low viscosity and high diffusivity of supercritical fluids can also lead to higher efficiency and better resolution.[14][15] Many chiral separations developed on HPLC can be successfully transferred to SFC.[12]

Troubleshooting Guide: Chiral Chromatography
Symptom Potential Cause(s) Suggested Solution(s)
Poor Resolution (Rs < 1.5) 1. Suboptimal Chiral Stationary Phase (CSP).2. Incorrect mobile phase composition.3. Inappropriate column temperature.1. Screen a different set of CSPs with diverse chiral selectors.2. Systematically vary the alcohol modifier percentage. Try a different alcohol (e.g., ethanol vs. IPA).[6]3. Optimize the column temperature. Lower temperatures often increase selectivity, but this is compound-dependent.[4]
Peak Tailing 1. Secondary interactions between the basic morpholine nitrogen and acidic silanol groups on the CSP.[1][10]2. Column overload.1. Add a basic modifier like 0.1-0.5% DEA, butylamine, or EDA to the mobile phase to mask the silanols.[11]2. Reduce the sample concentration or injection volume.[1]
"Ghost Peaks" or Extraneous Peaks 1. Contaminated mobile phase or sample solvent.2. Carryover from the autosampler.1. Run a blank gradient to identify the source of contamination. Use high-purity solvents.[4]2. Implement a robust needle wash protocol in your autosampler method.
Irreproducible Retention Times 1. Insufficient column equilibration.2. "Additive memory effect," where modifiers from previous runs adhere to the stationary phase.[16]3. Fluctuations in column temperature.1. Ensure the column is fully equilibrated with the mobile phase before each injection, which can take longer with some CSPs.2. Dedicate a column to a specific method or develop a rigorous column flushing protocol between different methods.[16][17]3. Use a column oven to maintain a stable temperature.
High Backpressure 1. Blockage of the column inlet frit by particulates.[17]2. Sample precipitation in the mobile phase.[17]1. Use a guard column and filter all samples and mobile phases.2. Ensure the sample is fully dissolved in the mobile phase or a weaker solvent.[17]
Detailed Protocol: Chiral HPLC Method Development
  • Column Selection: Begin by screening your racemic morpholine ester on 2-3 columns with different polysaccharide-based chiral stationary phases (e.g., amylose and cellulose derivatives).

  • Initial Mobile Phase Screening:

    • System 1: n-Hexane/Isopropanol (90:10 v/v) + 0.1% DEA.

    • System 2: n-Hexane/Ethanol (90:10 v/v) + 0.1% DEA.

    • Run an isocratic elution at a flow rate of 1.0 mL/min for a 4.6 mm I.D. column.[5]

  • Optimization:

    • Select the system that shows the best initial separation or "peak splitting".

    • Vary the percentage of the alcohol modifier (e.g., from 5% to 20%) to optimize selectivity and retention time.

    • Adjust the concentration of the basic additive if peak shape is poor.

    • Optimize the column temperature (e.g., screen at 15°C, 25°C, and 40°C).

  • Flow Rate Adjustment: If resolution is still marginal, try decreasing the flow rate (e.g., to 0.5 mL/min), as this can improve efficiency for some complex CSPs.[5]

Visualizing the Workflow

Caption: Chiral HPLC method development workflow.

Part 2: Chiral Crystallization

Crystallization is a classical and powerful technique for the large-scale separation of enantiomers. The most common approach is the formation of diastereomeric salts.[18][19]

Frequently Asked Questions (FAQs): Chiral Crystallization

Q1: How does diastereomeric salt resolution work?

A1: This method involves reacting the racemic morpholine ester (which, if it has a basic site, can be protonated to act as a base) with a single enantiomer of a chiral acid, known as a resolving agent.[18][20] This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, one salt will preferentially crystallize from a suitable solvent, allowing for its separation by filtration.[18][19] The resolving agent is then removed to yield the desired enantiomerically enriched morpholine ester.

Q2: How do I choose a suitable chiral resolving agent for my morpholine ester?

A2: The morpholine nitrogen is basic and can be used to form a salt with a chiral acid. Common and commercially available chiral resolving agents include tartaric acid derivatives (like dibenzoyl-L-tartaric acid), camphorsulfonic acid, and mandelic acid.[18][19] It is often necessary to screen several resolving agents and solvents to find a combination that yields well-defined crystals of one diastereomer with high diastereomeric excess.[18]

Q3: Can I resolve my chiral morpholine ester without making a derivative?

A3: In some rare cases, a technique called preferential crystallization (or resolution by entrainment) can be used. This is only possible if the racemate crystallizes as a conglomerate, which is a physical mixture of separate crystals of the two enantiomers.[21][22] This is less common than the formation of a racemic compound where both enantiomers are present in the same crystal lattice.

Troubleshooting Guide: Chiral Crystallization
Symptom Potential Cause(s) Suggested Solution(s)
No Crystals Form (Oiling Out) 1. The diastereomeric salt is too soluble in the chosen solvent.2. Supersaturation is too high, leading to liquid-liquid phase separation.1. Use a less polar solvent or a solvent mixture.2. Cool the solution more slowly. Use a lower concentration of the salt. Try seeding with a small crystal if available.
Low Diastereomeric Excess (de) of Crystals 1. The solubilities of the two diastereomeric salts are too similar in the chosen solvent.2. Co-precipitation of both diastereomers.1. Screen different solvents and resolving agents to maximize the solubility difference.2. Perform recrystallization of the obtained solid.
Poor Yield of Crystalline Solid 1. The desired diastereomeric salt has significant solubility in the mother liquor.2. Insufficient amount of resolving agent used.1. Cool the crystallization mixture to a lower temperature before filtration.2. Ensure an appropriate stoichiometric amount of the resolving agent is used.
Difficulty Removing the Resolving Agent 1. Incomplete reaction during the neutralization step.2. The resolving agent is soluble in the organic phase during extraction.1. Ensure the pH is sufficiently basic to deprotonate the morpholine nitrogen and protonate the resolving agent.2. Perform multiple aqueous extractions to remove the salt of the resolving agent.
Detailed Protocol: Diastereomeric Salt Resolution
  • Salt Formation: Dissolve the racemic morpholine ester in a suitable solvent (e.g., ethanol, methanol, or acetone). Add a solution of one equivalent of the chiral resolving agent (e.g., L-tartaric acid) in the same solvent.

  • Crystallization: Stir the solution, and if necessary, heat to ensure complete dissolution. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Analysis: Determine the diastereomeric excess of the crystalline salt (e.g., by NMR or after converting a small sample back to the free base and analyzing by chiral HPLC).

  • Liberation of the Free Ester: Suspend the diastereomeric salt in a mixture of an organic solvent (e.g., ethyl acetate) and an aqueous basic solution (e.g., NaHCO3 or NaOH). Stir until all solids have dissolved.

  • Extraction: Separate the organic layer, which now contains the enantiomerically enriched morpholine ester. Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure.

  • Final Analysis: Determine the enantiomeric excess of the final product.

Visualizing the Workflow

Caption: Diastereomeric salt resolution workflow.

Part 3: Determination of Enantiomeric Excess (ee)

Accurately determining the enantiomeric excess (ee) is crucial to validate the success of any chiral purification.[23] The ee is a measure of the purity of the sample with respect to its enantiomers and is calculated as: ee (%) = [([R] - [S]) / ([R] + [S])] * 100.[24]

Frequently Asked Questions (FAQs): Enantiomeric Excess

Q1: What is the most reliable method for determining the ee of my purified morpholine ester?

A1: Chiral HPLC and chiral SFC are the most common and accurate methods for determining ee.[24] These techniques physically separate the two enantiomers, and the ee can be calculated directly from the relative peak areas in the chromatogram. Chiral Gas Chromatography (GC) can also be used if the compound is volatile and thermally stable.[23]

Q2: Can I use NMR to determine enantiomeric excess?

A2: Yes, NMR spectroscopy can be used, but it requires a chiral environment to differentiate the enantiomers. This is typically achieved by using a chiral solvating agent or a chiral shift reagent, which interacts with the enantiomers to form transient diastereomeric complexes that have distinct NMR signals.[23] Another approach is to derivatize the enantiomers with a chiral derivatizing agent, like Mosher's acid chloride, to form covalent diastereomers that can be distinguished by NMR.[20][25]

Q3: My chiral HPLC shows baseline separation, but the ee values are not consistent. What could be the issue?

A3: Inconsistent ee values, even with good separation, can arise from several factors. Ensure that your peaks are not off-scale, as detector saturation can lead to inaccurate peak area integration. Check for any small, co-eluting impurities under the peaks of interest. Finally, ensure the sample is fully dissolved and the injection volume is precise and reproducible.

References

  • Supercritical Fluid Chiral Separ
  • Enantioselective synthesis of morpholine... | Download Scientific Diagram.
  • Chiral resolution. Wikipedia.
  • In-Depth Technical Guide: Chiral Purity and Enantiomeric Excess of (R)-4-(Oxiran-2-ylmethyl)morpholine. Benchchem.
  • Technical Support Center: Chiral Separation of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane Enantiomers. Benchchem.
  • Technical Support Center: Refining Purification Methods for 2-Piperidin-1-ylmethyl-morpholine Isomers. Benchchem.
  • Chiral HPLC Separ
  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society.
  • Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • Innovations in Chiral Purification: Exploring Techniques and Future Potential. RotaChrom.
  • Chiral HPLC Column. Phenomenex.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications.
  • Determination of enantiomeric excess.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Journal of Chrom
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. Benchchem.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • Trouble with chiral separations.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH.
  • Possible outcomes of crystallization of chiral and achiral molecules.
  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.

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Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of morpholine synthesis, troubleshoot common experimental hurdles, and optimize reaction conditions for improved yields and purity. The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals, making robust and reliable synthetic routes essential.[1][2][3] This document provides practical, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter at the bench.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the synthesis of morpholine and its derivatives.

Q1: What are the primary industrial routes for synthesizing the parent morpholine compound?

A1: The two major industrial methods for producing morpholine are the dehydration of diethanolamine (DEA) with a strong acid, typically sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia over a hydrogenation catalyst at high temperature and pressure.[4] The DEA route is common due to readily available starting materials, while the DEG process is also economically viable.[5][6]

Q2: My morpholine-containing product is highly water-soluble. How can I efficiently extract it from an aqueous workup?

A2: The high polarity and basic nature of the morpholine moiety can lead to significant water solubility, complicating extraction with common non-polar organic solvents. To improve extraction efficiency, consider the following strategies:

  • Salting Out: Increase the ionic strength of the aqueous phase by adding a saturated solution of a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3). This reduces the solubility of your organic compound in the aqueous layer, partitioning it more effectively into the organic phase.[7]

  • pH Adjustment: As morpholine derivatives are basic, ensure the aqueous layer is sufficiently basified (e.g., with NaOH or K2CO3) to deprotonate the morpholine nitrogen. The free base form is typically less water-soluble than its corresponding ammonium salt.[7]

  • Use of More Polar Solvents: Employ more polar extraction solvents such as dichloromethane (DCM) or chloroform, which are more effective at solvating polar organic molecules.[7]

  • Continuous Liquid-Liquid Extraction: For particularly challenging separations, a continuous liquid-liquid extraction apparatus can be highly effective, albeit more complex to set up.

Q3: I am having trouble with column chromatography of my basic morpholine derivative on silica gel. What can I do to improve separation?

A3: The basic nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to common issues like peak tailing, streaking, or even irreversible adsorption of the compound to the stationary phase.[7] To counteract this, add a small amount of a basic modifier to your eluent. A common and effective strategy is to add 0.1-2% triethylamine (Et3N) or a solution of ammonia in methanol to the mobile phase. This neutralizes the acidic sites on the silica, leading to sharper peaks and better recovery of your compound.[7]

Q4: What are some key safety considerations when working with morpholine synthesis, particularly the classical diethanolamine dehydration?

A4: Safety is paramount. The dehydration of diethanolamine involves concentrated strong acids like sulfuric or hydrochloric acid at very high temperatures, presenting significant hazards.[8] The initial addition of acid to diethanolamine is a highly exothermic reaction that requires careful cooling and slow addition.[9][10] Morpholine itself is a flammable and corrosive liquid. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles, and have appropriate quench and spill kits readily available.

Troubleshooting Guides

This section provides in-depth solutions to specific problems you might encounter during the synthesis of morpholine and its N-substituted derivatives.

Problem 1: Low Yield and Dark, Viscous Product in Morpholine Synthesis via Dehydration of Diethanolamine

This is a frequent issue in what is a deceptively simple-looking reaction. Several factors can contribute to poor outcomes.

Causality and Optimization Strategy:

  • Inadequate Temperature Control: This reaction is highly temperature-sensitive. The optimal temperature range is typically between 180-210°C.[8] A temperature drop of just 10-15°C can drastically reduce the yield. Conversely, temperatures exceeding this range can lead to charring and the formation of polymeric side products, resulting in a dark, viscous crude product.[8]

    • Solution: Use a high-temperature thermometer or thermocouple and a reliable heating mantle with a temperature controller. Ensure the reaction vessel is well-insulated to maintain a stable internal temperature.

  • Insufficient Reaction Time: The cyclization via dehydration is a slow process. Reaction times of 15 hours or more are often necessary for the reaction to proceed to completion.[8][10]

    • Solution: Do not prematurely stop the reaction. Monitor the reaction progress if possible (e.g., by TLC of quenched aliquots if a suitable method can be developed), or adhere to established literature protocols for reaction duration.

  • Improper Acid Concentration or Stoichiometry: Concentrated sulfuric or hydrochloric acid acts as both a catalyst and a dehydrating agent.[8] Using a dilute acid or an insufficient molar equivalent will result in an incomplete reaction.

    • Solution: Use concentrated acid as specified in the protocol. The acid is typically added until the mixture is strongly acidic (pH ~1).[10]

  • Inefficient Purification: Morpholine is hygroscopic and readily absorbs water from the atmosphere. Incomplete drying of the crude product will lead to lower purity and can affect the final yield calculation.[8]

    • Solution: After the initial distillation, the crude morpholine should be rigorously dried. A common method is to stir the distillate over potassium hydroxide pellets, followed by decanting or filtering.[8][10] For ultimate purity, refluxing over a small amount of sodium metal followed by a final fractional distillation is effective.[8][10]

Problem 2: Low Conversion in Reductive Amination Reactions to Synthesize N-Substituted Morpholines

Reductive amination is a cornerstone for producing N-substituted morpholines. However, low conversion rates can be a frustrating obstacle.

Causality and Optimization Strategy:

  • Ineffective Reducing Agent: The choice of reducing agent is critical. The ideal reagent should be mild enough not to reduce the starting ketone or aldehyde but potent enough to reduce the in situ formed iminium ion.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation as it is selective for the iminium ion and tolerant of mildly acidic conditions which favor iminium ion formation. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[8]

  • Suboptimal pH: The reaction rate is highly pH-dependent. The formation of the iminium ion intermediate is acid-catalyzed, but if the pH is too low, the morpholine starting material will be fully protonated, rendering it non-nucleophilic.

    • Solution: The reaction is typically carried out under mildly acidic conditions (pH 4-6). Acetic acid is often used as a catalyst or co-solvent to maintain the appropriate pH. For sensitive substrates, buffering the reaction may be necessary.

  • Steric Hindrance: A sterically bulky ketone/aldehyde or a substituted morpholine can slow down the reaction rate.

    • Solution: Increase the reaction time and/or temperature. A change of solvent to a higher boiling point solvent may be beneficial, provided the reagents are stable at elevated temperatures. In some cases, using a more reactive borohydride reagent or switching to a different synthetic strategy might be necessary.

Problem 3: Formation of Complex Product Mixtures in Palladium-Catalyzed Carboamination for Morpholine Synthesis

Palladium-catalyzed methods offer elegant routes to complex morpholine derivatives, but can be prone to side reactions.

Causality and Optimization Strategy:

  • Electronic Properties of Substrates: The electronic nature of the aryl halide can significantly impact the reaction outcome.

    • Solution: Electron-poor aryl bromides are known to sometimes lead to complex product mixtures. The reaction generally performs better with electron-neutral or electron-rich aryl halides.[8] If you are constrained to use an electron-deficient system, screening different palladium catalysts and ligands may be necessary to find a more selective system.

  • Competing Side Reactions: Side reactions such as Heck arylation can compete with the desired carboamination pathway, particularly with certain substrates.[8]

    • Solution: Optimization of reaction conditions is key. This can include lowering the reaction temperature, changing the solvent, or screening different phosphine ligands for the palladium catalyst, which can modulate its reactivity and selectivity.

Experimental Protocols & Data

Protocol: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is adapted from established literature procedures and is intended for laboratory-scale synthesis.[8][9][10]

  • Setup: In a round-bottom flask equipped with a thermocouple, a condenser, and a heating mantle, add 62.5 g of diethanolamine.[9]

  • Acidification: Carefully and with cooling, slowly add concentrated hydrochloric acid (approx. 50-60 mL) or concentrated sulfuric acid until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[9][10]

  • Dehydration/Cyclization: Heat the resulting diethanolamine salt solution. Water will begin to distill off. Continue heating until the internal temperature reaches 200-210°C. Maintain this temperature for 15 hours to ensure complete cyclization.[8][10]

  • Workup - Part 1 (Solidification): Allow the reaction mixture to cool to approximately 160°C and then pour it into a crystallizing dish to solidify. Pouring at a higher temperature is necessary to prevent the product from solidifying within the reaction flask.[10]

  • Workup - Part 2 (Free-basing): Grind the solidified morpholine hydrochloride paste and mix it thoroughly with 50 g of calcium oxide.[10]

  • Distillation: Transfer the mixture to a new round-bottom flask and perform a distillation using a strong, direct flame or a high-temperature heating mantle. Collect the crude, wet morpholine distillate.[8]

  • Drying and Purification:

    • Dry the crude morpholine by stirring it over 20 g of potassium hydroxide pellets for 30-60 minutes.[8][10]

    • Decant or filter the morpholine into a separatory funnel and remove any lower aqueous layer that may have formed.[8]

    • For final purification, add a small piece of sodium metal (~1 g) to the dried morpholine and reflux for 1 hour.[8][10]

    • Rearrange the apparatus for fractional distillation and collect the pure morpholine product at a boiling range of 126-129°C.[8][10] A typical yield for this lab-scale procedure is in the range of 35-50%.[9][10]

Table 1: Effect of Reaction Conditions on a Copper-Catalyzed Three-Component Morpholine Synthesis

This table summarizes the optimization of a copper-catalyzed synthesis of a substituted morpholine from an amino alcohol, an aldehyde, and a diazomalonate, illustrating the sensitivity of the reaction to various parameters.

EntryCatalystSolventTemperature (°C)Yield (%)
1Cu(MeCN)₄B(C₆F₅)₄Toluene9070
2Cu(MeCN)₄B(C₆F₅)₄Toluene7068
3Cu(MeCN)₄B(C₆F₅)₄Toluene11055
4CuClToluene900
5CuOTfToluene9045
6Cu(MeCN)₄B(C₆F₅)₄DCE9048
7Cu(MeCN)₄B(C₆F₅)₄MeCN900

Data adapted from Doyle, M. P., et al. (2018). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.[11] DCE = 1,2-Dichloroethane; MeCN = Acetonitrile.

Visualized Workflows and Relationships

General Synthesis and Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in morpholine synthesis.

cluster_start Start: Reaction Setup cluster_analysis Post-Reaction Analysis cluster_troubleshooting Troubleshooting cluster_solutions_yield Low Yield Solutions cluster_solutions_impurity Impurity Solutions cluster_solutions_noproduct No Product Solutions cluster_end Outcome start Define Morpholine Target & Synthetic Route analysis Analyze Crude Product (TLC, NMR, LCMS) start->analysis low_yield Low Yield? analysis->low_yield impurity Impurity Issues? low_yield->impurity No sol_yield1 Verify Temperature & Time low_yield->sol_yield1 Yes no_product No Product? impurity->no_product No sol_impurity1 Optimize Temperature to Minimize Side Reactions impurity->sol_impurity1 Yes sol_noproduct1 Confirm Reagent Identity & Viability no_product->sol_noproduct1 Yes success Successful Synthesis no_product->success No sol_yield2 Check Reagent Stoichiometry & Purity sol_yield1->sol_yield2 sol_yield3 Optimize Catalyst/Solvent sol_yield2->sol_yield3 re_optimize Re-optimize Conditions sol_yield3->re_optimize sol_impurity2 Modify Workup/Purification (e.g., pH adjust, recrystallization) sol_impurity1->sol_impurity2 sol_impurity3 Re-evaluate Catalyst Selectivity sol_impurity2->sol_impurity3 sol_impurity3->re_optimize sol_noproduct2 Check for Catalyst Poisoning/Deactivation sol_noproduct1->sol_noproduct2 sol_noproduct3 Review Procedure for Critical Errors sol_noproduct2->sol_noproduct3 sol_noproduct3->re_optimize re_optimize->start

Caption: Logical workflow for troubleshooting morpholine synthesis.

Key Parameter Interdependencies in Morpholine Synthesis

This diagram illustrates how various reaction parameters are interconnected and influence the final outcome of the synthesis.

Yield Yield Purity Purity Temperature Temperature Temperature->Yield Temperature->Purity Time Time Temperature->Time Time->Yield Solvent Solvent Solvent->Yield Catalyst Catalyst Solvent->Catalyst Catalyst->Yield Catalyst->Purity Substrate Substrate Substrate->Yield Substrate->Catalyst Reagents Reagents Reagents->Yield Reagents->Purity

Caption: Interdependencies of key reaction parameters.

References

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives. BenchChem Technical Support.
  • Doyle, M. P., et al. (2018). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC.
  • Gagnon, D., et al. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC.
  • ResearchGate. (n.d.). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones A In(III).
  • Ataman Kimya. (n.d.). MORPHOLINE.
  • Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry.
  • Thieme. (2020). Three-Component Synthesis of Morpholine Derivatives.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Wikipedia. (n.d.). Morpholine.
  • Google Patents. (n.d.). US4647663A - Synthesis of morpholine.
  • BenchChem. (n.d.). side reactions and byproduct formation in morpholine synthesis.
  • Henan Haofei Chemical Co.,Ltd. (2018). Morpholine production method.
  • BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
  • Ghasemi, N. (2018). Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds. Asian Journal of Green Chemistry.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of Morpholin-4-ylurea.
  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • Nitecap, T. (2022). Morpholine Preparation from Diethanolamine. YouTube.
  • Google Patents. (n.d.). US3151112A - Process for the preparation of morpholines.
  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. ResearchGate.
  • Nekrasov, M. D., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.
  • ChemCeed. (2022). Everything You Need to Know About Morpholine.

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Impact of solvent and base selection on morpholine ring closure

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Morpholine Synthesis

A Senior Application Scientist's Guide to Solvent and Base Selection for Ring Closure

Welcome to the technical support center for morpholine synthesis. As a core heterocyclic scaffold in medicinal chemistry, the successful construction of the morpholine ring is a frequent objective in drug development.[1][2][3] The intramolecular cyclization to form the ring, typically an SN2 reaction, is critically dependent on the nuanced interplay between the solvent and base. This guide is designed to provide researchers with expert insights and actionable troubleshooting advice for navigating the challenges of this crucial synthetic step.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: Solvent-Related Challenges

Q1: My morpholine ring closure is extremely slow or has stalled. Could my solvent choice be the problem?

A1: Yes, solvent selection is a primary factor governing the rate of intramolecular SN2 cyclization. The ideal solvent must effectively dissolve the substrate while promoting the nucleophilicity of the reacting amine or alkoxide.

  • The Problem with Protic Solvents: Polar protic solvents like ethanol or water can significantly hinder SN2 reactions. They form strong hydrogen bonds with the anionic nucleophile (the deprotonated amine or alcohol), creating a "solvent cage" that sterically blocks its approach to the electrophilic carbon and lowers its energy, making it less reactive.[4][5]

  • Why Polar Aprotic Solvents Excel: Polar aprotic solvents such as DMF (Dimethylformamide) , DMSO (Dimethyl sulfoxide) , and Acetonitrile (MeCN) are the preferred choice.[6] These solvents possess strong dipoles that can solvate the counter-ion (e.g., K⁺, Na⁺, Cs⁺) of the base, but they do not form hydrogen bonds with the nucleophile.[5] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the desired SN2 cyclization.[5]

Expert Tip: If your reaction is sluggish in a solvent like THF or Dioxane, which have lower polarity, switching to a more polar aprotic solvent like DMF or DMSO can often provide a significant rate enhancement.

Solvent Type Dielectric Constant (20°C) Typical Application Notes
DMF Polar Aprotic36.7Excellent solvating power for many substrates and bases. A common first choice.
DMSO Polar Aprotic47.2Highly polar, can accelerate slow reactions but may require higher temperatures for removal.
Acetonitrile Polar Aprotic37.5Good choice, often used with inorganic bases like K₂CO₃.[7]
Ethanol Polar Protic24.5Generally avoided for SN2; can lead to extremely slow reactions or favor elimination.[8]
THF Moderately Polar Aprotic7.5Less polar; may be suitable for some substrates but often slower than DMF or DMSO.
Part 2: Base-Related Challenges

Q2: I am observing significant amounts of an elimination byproduct instead of my desired morpholine. How can I suppress this?

A2: This is a classic case of competition between the SN2 (substitution) and E2 (elimination) pathways.[9] The choice of base is the most critical factor in tipping the balance toward the desired ring closure.

  • Steric Hindrance: Strongly basic, sterically hindered (bulky) bases like potassium tert-butoxide (t-BuOK) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are more likely to act as a base for elimination.[10] They preferentially abstract a proton from a β-carbon rather than acting as a nucleophile or facilitating intramolecular attack. While t-BuOK is sometimes used effectively, it should be a key variable to investigate if elimination is a problem.[7][11][12]

  • The "Gentle Power" of Carbonate Bases: Weaker, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often superior for suppressing elimination.[3][13] They are sufficiently basic to deprotonate the precursor alcohol or amine but are less likely to promote the E2 pathway.

Decision Workflow: Minimizing Elimination

G start High Elimination Byproduct Observed base_check What base are you using? start->base_check strong_base Strong/Bulky Base (e.g., t-BuOK, DBU) base_check->strong_base weak_base Weak/Inorganic Base (e.g., K₂CO₃) base_check->weak_base action1 Switch to a weaker, less hindered base like K₂CO₃ or Cs₂CO₃. strong_base->action1 action2 Consider lowering the reaction temperature. Elimination often has a higher activation energy. weak_base->action2

Caption: Troubleshooting workflow for E2 byproduct formation.

Q3: When should I use expensive Cesium Carbonate (Cs₂CO₃) over Potassium Carbonate (K₂CO₃)?

A3: While more expensive, Cs₂CO₃ often provides significant advantages that can justify its cost, a phenomenon sometimes referred to as the "cesium effect."

  • Enhanced Solubility: Cesium carbonate is significantly more soluble in polar aprotic solvents like acetone, DMF, and acetonitrile compared to potassium carbonate.[14][15] This increased concentration of the base in the organic phase can lead to faster and more efficient reactions.

  • Increased Nucleophilicity: The large, soft Cs⁺ cation does not coordinate as tightly to the anionic nucleophile as the smaller, harder K⁺ cation. This results in a more "free" and more potent nucleophile, accelerating the intramolecular SN2 reaction.[16]

  • Mildness and Selectivity: Despite promoting faster reactions, Cs₂CO₃ is still a mild base, which is crucial for substrates with sensitive functional groups that might be compromised by stronger bases.[15][17]

Expert Tip: For difficult cyclizations with sterically hindered centers or electron-withdrawing groups that deactivate the nucleophile, a switch from K₂CO₃ to Cs₂CO₃ is a high-impact troubleshooting step.

Base pKa of Conjugate Acid Key Advantages Common Issues
K₂CO₃ ~10.3Inexpensive, mild, widely available.[13]Low solubility in many organic solvents can lead to slow or incomplete reactions.[14]
Cs₂CO₃ ~10.3Higher solubility, promotes faster SN2 rates ("cesium effect"), mild.[15][16]Higher cost.
t-BuOK ~19Very strong base, useful for deprotonating less acidic precursors.[7]High potential to cause E2 elimination byproducts.[10]
NaH ~36Extremely strong, irreversible deprotonation.Can be difficult to handle (pyrophoric), may cause decomposition of sensitive substrates.
DIPEA ~11Soluble organic base.Can sometimes act as a nucleophile itself, leading to impurities.

Experimental Protocols

General Protocol for Morpholine Ring Closure via Intramolecular SN2

This protocol describes a general method for the cyclization of a halo-substituted amino alcohol.

Materials:

  • N-(2-hydroxyethyl)-2-bromoethylamine precursor (or similar substrate)

  • Anhydrous Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add the N-(2-hydroxyethyl)-2-bromoethylamine precursor (1.0 eq).

  • Solvent & Base: Add anhydrous DMF (to make a ~0.1 M solution) followed by anhydrous cesium carbonate (1.5 - 2.0 eq). The base should be finely powdered to maximize surface area.

  • Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring. The optimal temperature may vary depending on the substrate.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material. Typical reaction times can range from 4 to 24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of celite to remove the inorganic base.

    • Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Self-Validation: A successful reaction is validated by the disappearance of the starting material spot on TLC/LCMS and the appearance of a new, typically more polar, product spot corresponding to the morpholine derivative, confirmed by NMR and mass spectrometry.

Visualizing the Mechanism and Key Interactions

G cluster_0 Reaction Pathway cluster_1 Influencing Factors Start Precursor (Halo-aminoalcohol) Deprotonated Deprotonated Intermediate (Alkoxide or Amine Anion) Start->Deprotonated + Base TS SN2 Transition State Deprotonated->TS Intramolecular Attack Product Morpholine Product TS->Product Leaving Group Expulsion Base Base Choice (e.g., Cs₂CO₃) Base->Deprotonated Determines rate & side reactions Solvent Solvent Choice (e.g., DMF) Solvent->TS Stabilizes transition state

Caption: Key factors influencing the intramolecular SN2 cyclization.

References

  • Halpern, M. (n.d.). PTC N-Alkylation: Is Expensive Cesium Carbonate Necessary? PTC Organics Inc. Retrieved from [Link]

  • Dalton, J. T., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central. Retrieved from [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

  • Kumar, V., et al. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. ScienceDirect. Retrieved from [Link]

  • Dent, T. J. (n.d.). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of Bath. Retrieved from [Link]

  • Rockwood, a. A. (n.d.). CATALYSTS CESIUM. Chemetall. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • ResearchGate. (2024). Example of intramolecular cyclization for morpholine ring formation. Retrieved from [Link]

  • Adhav, S., et al. (2022). Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate. ResearchGate. Retrieved from [Link]

  • Kovács, D., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Retrieved from [Link]

  • Dholabhai, P. P., & Yu, H.-G. (2012). Exploring the ring-opening pathways in the reaction of morpholinyl radicals with oxygen molecule. PubMed. Retrieved from [Link]

  • Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. Retrieved from [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]

  • ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]

  • Learning Simply. (2014). Solvent Effects on Sn2 Reactions. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • Reddit. (2018). Organic Chemistry I - How do you tell whether it's going to be a substitution or elimination reaction? Retrieved from [Link]

  • Organic Chemistry Tutor. (2022). Substitution vs Elimination Reactions Made Easy! YouTube. Retrieved from [Link]

  • Chad's Prep. (n.d.). Distinguishing Between Substitution & Elimination Reactions. Retrieved from [Link]

  • Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Identifying Where Substitution and Elimination Reactions Happen. Retrieved from [Link]

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Technical Support Center: Strategies for Improving Diastereoselectivity in Substituted Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the diastereoselective synthesis of substituted morpholines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrol in morpholine synthesis. As a core scaffold in numerous FDA-approved drugs and bioactive molecules, the precise control of stereochemistry in substituted morpholines is paramount.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions based on established chemical principles.

Issue 1: Low Diastereoselectivity in the Cyclization Step

Question: My cyclization reaction to form the morpholine ring is yielding a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio (d.r.)?

Answer: Low diastereoselectivity is a common hurdle and can often be rectified by systematically evaluating several reaction parameters. The thermodynamic and kinetic control of the cyclization are key.

  • Thermodynamic vs. Kinetic Control: At higher temperatures, a thermodynamically controlled reaction may allow for the equilibration of diastereomers, favoring the most stable isomer.[3][4] Conversely, lower temperatures often favor the kinetically controlled product, which may or may not be the desired diastereomer.[4]

    • Troubleshooting Protocol:

      • Temperature Screening: Run the reaction at a range of temperatures (e.g., -78 °C, 0 °C, room temperature, and elevated temperatures) to determine the effect on the d.r.[4][5]

      • Post-Synthesis Epimerization: If the initial cyclization yields a mixture, it's sometimes possible to epimerize the product to the more stable diastereomer. For instance, light-mediated reversible hydrogen atom transfer (HAT) has been used to improve the diastereomeric ratio of substituted morpholines post-synthesis.[6]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry of the cyclization, thereby affecting diastereoselectivity.[3][7][8]

    • Troubleshooting Protocol:

      • Screen a variety of solvents with different polarities (e.g., toluene, CH2Cl2, MeCN, 1,4-dioxane).[3][6] A one-pot Pd(0)/Fe(III) catalyzed synthesis found CH2Cl2 to be optimal for achieving high diastereoselectivity.[3]

  • Catalyst and Reagent Stoichiometry: The nature and amount of the catalyst or reagents can significantly impact the stereochemical outcome.

    • Troubleshooting Protocol:

      • Catalyst Loading: Vary the catalyst loading. In some Pd(0)/Fe(III) catalyzed systems, increasing the concentration of the Fe(III) catalyst, which facilitates thermodynamic equilibration, can improve the ratio in favor of the more stable cis-diastereoisomer.[3][9]

      • Lewis/Brønsted Acids: In photocatalytic syntheses, the choice and concentration of Lewis and Brønsted acids can be critical for stereocontrol.[1]

Issue 2: Poor Yield of the Desired Diastereomer

Question: I have managed to achieve good diastereoselectivity, but the overall yield of the desired morpholine is low. What are the likely causes and how can I improve the yield?

Answer: Low yields can stem from a variety of issues, including incomplete reactions, side product formation, or degradation of starting materials or products.

  • Reaction Conditions: Temperature and reaction time are critical. Insufficiently high temperatures or short reaction times can lead to incomplete conversion.[5] Conversely, excessively high temperatures or prolonged reaction times can cause decomposition.[5][6]

    • Troubleshooting Protocol:

      • Optimization Matrix: Create a small optimization matrix varying both temperature and reaction time to find the optimal conditions for your specific substrate.

      • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or 1H NMR) to determine the point of maximum conversion before significant side product formation occurs.

  • Substrate Reactivity: The electronic and steric properties of your starting materials can significantly affect their reactivity.

    • Troubleshooting Protocol:

      • Protecting Groups: If applicable, consider changing the protecting groups on your amino alcohol or other starting materials. Bulky protecting groups can sometimes hinder the desired transformation.

      • Electronic Effects: In Pd-catalyzed carboamination reactions, electron-poor aryl bromides have been shown to lead to complex mixtures and low yields.[5][10] If possible, using electron-rich or electron-neutral coupling partners may improve the outcome.[10]

  • Catalyst Deactivation or Inefficiency: The catalyst may be degrading under the reaction conditions or may not be optimal for your specific transformation.

    • Troubleshooting Protocol:

      • Catalyst Screening: If using a catalyzed reaction, screen different catalysts. For example, in a three-component copper-catalyzed synthesis of morpholines, various Cu(I) catalysts were evaluated to optimize the yield.[6]

      • Ligand Effects: In metal-catalyzed reactions, the choice of ligand is crucial. For Pd-catalyzed reactions, phosphine ligands like P(2-furyl)3 have been found to be effective.[10]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental strategies for controlling diastereoselectivity in morpholine synthesis?

There are three primary strategies:

  • Substrate Control: This approach utilizes the inherent chirality of the starting materials, such as enantiomerically pure amino alcohols, to direct the stereochemical outcome of the cyclization.[10][11] The existing stereocenters influence the facial selectivity of bond formation, leading to the preferential formation of one diastereomer.

  • Reagent/Catalyst Control: In this strategy, a chiral reagent or catalyst is used to create a chiral environment that favors the formation of one diastereomer over the other.[2][12] This is particularly useful when starting with achiral or racemic precursors. Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols is an excellent example of a highly diastereoselective and enantioselective catalyst-controlled process.[2]

  • Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereoselectivity of a subsequent reaction.[13][14] After the desired stereocenter is formed, the auxiliary is removed. Pseudoephedrine is a well-known chiral auxiliary that has been used in the synthesis of chiral 1,2-amino alcohols, which are precursors to morpholines.[11][13]

Q2: How do I choose between a kinetic and thermodynamic approach to favor my desired diastereomer?

The choice depends on the relative stability of the diastereomers and the desired outcome.

  • If the desired diastereomer is the thermodynamically more stable product (often the cis isomer in disubstituted morpholines to minimize steric interactions), running the reaction at a higher temperature for a longer duration can allow the reaction to reach equilibrium and favor this product.[3][4]

  • If the desired diastereomer is the kinetically favored product, the reaction should be run at a lower temperature to prevent equilibration to the more stable isomer.[4]

It is often necessary to experimentally determine the outcome of both approaches. An initial screen of reaction temperatures is a good starting point.

Q3: Can computational chemistry aid in predicting diastereoselectivity?

Yes, computational modeling can be a powerful tool. Density Functional Theory (DFT) calculations can be used to model the transition states of the cyclization reaction. By comparing the energies of the different diastereomeric transition states, it is possible to predict which diastereomer will be formed preferentially under kinetic control. This can save significant experimental time and resources by guiding the choice of substrates, catalysts, and reaction conditions.

Visualizing Reaction Mechanisms and Workflows

Mechanism of Diastereoselection in Pd/Fe-Catalyzed Morpholine Synthesis

This diagram illustrates a plausible mechanism for a Pd(0)-catalyzed Tsuji-Trost reaction followed by an Fe(III)-catalyzed heterocyclization, highlighting the equilibration step that controls diastereoselectivity.[3]

G cluster_0 Pd(0) Catalyzed Allylation cluster_1 Fe(III) Catalyzed Heterocyclization Vinyloxirane Vinyloxirane pi-allyl-Pd Complex pi-allyl-Pd Complex Vinyloxirane->pi-allyl-Pd Complex Pd(0) Allylated Amino Alcohol Allylated Amino Alcohol pi-allyl-Pd Complex->Allylated Amino Alcohol Amino Alcohol Cyclization Cyclization Allylated Amino Alcohol->Cyclization Fe(III) Diastereomeric Mixture (Kinetic) Diastereomeric Mixture (Kinetic) Cyclization->Diastereomeric Mixture (Kinetic) Intramolecular Attack Thermodynamic Product (cis) Thermodynamic Product (cis) Diastereomeric Mixture (Kinetic)->Thermodynamic Product (cis) Fe(III)-catalyzed Equilibration Final Morpholine Final Morpholine Thermodynamic Product (cis)->Final Morpholine Deprotonation Amino Alcohol Amino Alcohol

Caption: Pd/Fe-catalyzed diastereoselective morpholine synthesis workflow.

Troubleshooting Workflow for Low Diastereoselectivity

This workflow provides a systematic approach to diagnosing and resolving issues with low diastereoselectivity.

G start Low Diastereoselectivity Observed check_temp Is the reaction under thermodynamic or kinetic control? start->check_temp vary_temp Screen Reaction Temperatures (-78°C to reflux) check_temp->vary_temp Uncertain check_solvent Evaluate Solvent Effects check_temp->check_solvent Known vary_temp->check_solvent vary_temp->check_solvent end Optimized Diastereoselectivity vary_temp->end Improvement vary_solvent Screen Solvents (polar, nonpolar, coordinating) check_solvent->vary_solvent Potential Factor check_catalyst Assess Catalyst/Reagent Stoichiometry check_solvent->check_catalyst No Improvement vary_solvent->check_catalyst vary_solvent->end Improvement vary_catalyst Vary Catalyst/Reagent Loading check_catalyst->vary_catalyst Potential Factor epimerize Consider Post-Synthesis Epimerization check_catalyst->epimerize No Improvement vary_catalyst->epimerize vary_catalyst->end Improvement epimerize->end

Caption: Systematic workflow for optimizing diastereoselectivity.

Experimental Protocol: Diastereoselective Synthesis of cis-2,6-Disubstituted Morpholines

The following protocol is a representative example based on the one-pot Pd(0)/Fe(III) catalyzed method, which has been shown to provide good to excellent yields and diastereoselectivities.[3][9]

Materials:

  • Vinyloxirane derivative (1.0 eq)

  • Amino alcohol derivative (1.2 eq)

  • Pd(PPh3)4 (1 mol %)

  • FeCl3·6H2O (20 mol %)

  • Dichloromethane (CH2Cl2), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the amino alcohol (1.2 eq) and anhydrous CH2Cl2.

  • Add Pd(PPh3)4 (1 mol %) to the solution and stir for 5 minutes at room temperature.

  • Add the vinyloxirane (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor the consumption of the vinyloxirane by TLC or LC-MS (typically 1-2 hours).

  • Once the first step is complete, add FeCl3·6H2O (20 mol %) to the reaction mixture.

  • Heat the reaction to 50 °C and stir for 4 hours, monitoring the formation of the morpholine product and the diastereomeric ratio by 1H NMR of an aliquot.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with CH2Cl2 (3x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted morpholine.

  • Characterize the product by 1H NMR, 13C NMR, and HRMS. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.[9]

Data Summary Table

The following table summarizes the effect of different catalysts and conditions on the diastereoselectivity of morpholine synthesis from various literature reports.

Synthesis MethodKey Catalyst(s)Typical SubstratesDiastereomeric Ratio (d.r.)YieldReference
Pd/Fe Catalyzed CyclizationPd(PPh3)4, FeCl3Vinyloxiranes, Amino AlcoholsUp to >95:5 (cis favored)Good to Excellent[3][9]
Copper-Catalyzed Three-ComponentCu(I) saltsAmino Alcohols, Aldehydes, DiazomalonatesModest (can be improved by epimerization)Moderate to Good[6]
Rhodium-Catalyzed CyclizationRhodium complexesNitrogen-tethered allenolsUp to >99:1High to Excellent[2]
Pd-Catalyzed CarboaminationPd(OAc)2, P(2-furyl)3O-allyl ethanolamines, Aryl bromides>20:1Moderate[10]
Oxa-Michael AdditionK-tert-butoxideUnsaturated amino alcohols~3:1 (cis favored at RT)Not specified[4]

References

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423. [Link]

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. ACS Catalysis. [Link]

  • Ziyaei, A., et al. (2019). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]

  • Wolfe, J. P., et al. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 10(21), 4799–4802. [Link]

  • Young, D. W., et al. (2020). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of Organic Chemistry. [Link]

  • Chemler, S. R., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic Letters, 14(15), 3822–3825. [Link]

  • Orentas, E., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6435–6445. [Link]

  • Deng, L., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. ACS Publications. [Link]

  • Soai, K., et al. (1990). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry. [Link]

  • Orentas, E., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Publications. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. [Link]

  • Palchykov, V. A., & Chebanov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. [Link]

  • Semantic Scholar. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • Frank, S. A., et al. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ResearchGate. [Link]

  • Zhang, X. P., et al. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PubMed Central. [Link]

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Technical Support Center: Stereoretentive Deprotection in Chiral Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of protecting group removal in chiral morpholine synthesis. This resource is designed for researchers, scientists, and drug development professionals who encounter the critical challenge of preserving stereochemical integrity during the final stages of synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful deprotection of your morpholine derivatives without epimerization.

I. Understanding the Challenge: Epimerization in Morpholine Synthesis

The synthesis of enantiomerically pure morpholines is a cornerstone of modern medicinal chemistry, as this scaffold is a prevalent motif in numerous pharmaceutical agents.[1][2] A common and formidable challenge arises during the removal of protecting groups, particularly when a stereocenter is located adjacent to the morpholine nitrogen or at other sensitive positions on the ring.[3]

Epimerization, the inversion of stereochemistry at one of several chiral centers in a molecule, can be inadvertently triggered by the very conditions intended for deprotection. This process can occur through mechanisms such as the formation of an enolate or an iminium ion intermediate, particularly under basic or acidic conditions, respectively. The abstraction of a proton alpha to a carbonyl group or the nitrogen atom can lead to a planar intermediate, which upon re-protonation can yield a mixture of diastereomers, compromising the stereochemical purity of the final product.[4]

This guide will equip you with the knowledge to anticipate and circumvent these issues, ensuring your synthetic efforts yield the desired stereoisomer with high fidelity.

Visualizing the Problem: A Decision Pathway for Deprotection

Deprotection_Strategy Start Chiral Morpholine Precursor (N- and/or O-Protected) Protecting_Group Identify Protecting Group(s) (e.g., Boc, Cbz, Bn) Start->Protecting_Group Stereocenter_Position Assess Proximity of Stereocenter to N or O Protecting_Group->Stereocenter_Position Deprotection_Conditions Select Deprotection Method Stereocenter_Position->Deprotection_Conditions Acid_Labile Acidic Conditions (e.g., TFA, HCl) Deprotection_Conditions->Acid_Labile Acid-Labile PG Base_Labile Basic Conditions (e.g., Piperidine, NaOH) Deprotection_Conditions->Base_Labile Base-Labile PG Hydrogenolysis Hydrogenolysis (e.g., H2, Pd/C) Deprotection_Conditions->Hydrogenolysis Hydrogenolysis-Labile PG Epimerization_Risk High Risk of Epimerization? Acid_Labile->Epimerization_Risk Base_Labile->Epimerization_Risk Hydrogenolysis->Epimerization_Risk Generally Lower Risk Optimization Optimize Conditions: - Lower Temperature - Milder Reagents - Shorter Reaction Time Epimerization_Risk->Optimization Yes Success Stereoretentive Deprotection Epimerization_Risk->Success No Optimization->Success Failure Epimerization Observed Optimization->Failure

Caption: A decision-making workflow for selecting an appropriate deprotection strategy.

II. Frequently Asked Questions (FAQs)

Q1: I am observing significant epimerization during the N-Boc deprotection of my 2,3-disubstituted morpholine. What are the likely causes and how can I mitigate this?

A1: Epimerization during N-Boc deprotection is often caused by harsh acidic conditions.[5] Trifluoroacetic acid (TFA) or strong hydrochloric acid (HCl) can lead to the formation of an iminium ion intermediate, which can then racemize at the adjacent C2 or C3 position.

Troubleshooting Steps:

  • Milder Acidic Conditions: Switch from neat TFA to a solution of TFA in a non-polar solvent like dichloromethane (DCM). You can also try using weaker acids such as p-toluenesulfonic acid (p-TsOH) or employing Lewis acids like Yb(OTf)₃ on silica gel.[6]

  • Alternative Deprotection Methods: Consider non-acidic methods. Thermal deprotection, either neat or in a high-boiling solvent, can be effective if your molecule is thermally stable.[7] Mechanochemical methods, such as ball milling with p-TsOH, offer a solvent-free and often milder alternative.[6] For highly sensitive substrates, enzymatic deprotection could be explored, though this is less common for Boc groups.

Q2: My O-benzyl ether deprotection via hydrogenolysis is leading to a mixture of diastereomers. I thought this method was supposed to be mild?

A2: While hydrogenolysis is generally considered a mild method, several factors can contribute to epimerization.[8] Over-hydrogenation, catalyst poisoning, or the presence of acidic or basic impurities can create conditions conducive to stereochemical scrambling.

Troubleshooting Steps:

  • Catalyst and Hydrogen Source: Ensure you are using a high-quality catalyst (e.g., Pd/C). Transfer hydrogenolysis using a hydrogen donor like ammonium formate or 1,4-cyclohexadiene can sometimes offer better control than using hydrogen gas.[9][10]

  • Reaction Conditions: Perform the reaction at room temperature and atmospheric pressure. Avoid elevated temperatures and pressures unless necessary. The addition of a mild, non-nucleophilic base can sometimes neutralize any acidic byproducts.

  • Alternative Oxidative Cleavage: If hydrogenolysis proves problematic, consider oxidative cleavage of the benzyl group. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be effective, especially for p-methoxybenzyl (PMB) ethers.[11] Ozonolysis is another mild alternative that can oxidatively remove benzyl ethers.[12]

Q3: Can I selectively deprotect an N-Cbz group in the presence of an O-benzyl group without causing epimerization?

A3: Yes, this is often achievable due to the generally higher lability of the N-Cbz group to hydrogenolysis compared to the O-benzyl group.[13] However, careful control of reaction conditions is crucial.

Strategy:

  • Controlled Hydrogenolysis: Use a less active catalyst or a lower catalyst loading. Monitor the reaction closely by TLC or LC-MS to stop it as soon as the N-Cbz group is cleaved.

  • Transfer Hydrogenolysis: This method can offer greater selectivity. Using a hydrogen donor like ammonium formate with Pd/C often allows for the selective removal of the N-Cbz group.[14]

  • Orthogonal Protecting Groups: For future syntheses, consider using a set of protecting groups that are truly orthogonal, such as N-Boc (acid-labile) and O-benzyl (hydrogenolysis-labile), to avoid such selectivity issues.[15]

III. Troubleshooting Guides

Guide 1: N-Carbamate Protecting Groups (Boc, Cbz)
Problem Potential Cause Recommended Solution Experimental Protocol
Epimerization during N-Boc deprotection Harsh acidic conditions (e.g., neat TFA) leading to iminium ion formation.Use milder acidic conditions or an alternative deprotection method.Protocol 1: Mild Acidic N-Boc Deprotection 1. Dissolve the N-Boc protected morpholine in dry DCM (0.1 M). 2. Cool the solution to 0 °C. 3. Add a solution of 20% TFA in DCM dropwise. 4. Monitor the reaction by TLC. 5. Upon completion, quench with a saturated NaHCO₃ solution and extract with DCM.
Incomplete N-Cbz deprotection Catalyst poisoning or insufficient hydrogen transfer.Use a fresh catalyst and ensure an adequate supply of hydrogen. Consider transfer hydrogenolysis.Protocol 2: N-Cbz Deprotection via Transfer Hydrogenolysis [9] 1. Dissolve the N-Cbz protected morpholine in methanol (0.1 M). 2. Add 10 mol% Pd/C. 3. Add 5 equivalents of ammonium formate. 4. Stir at room temperature and monitor by TLC. 5. Upon completion, filter through Celite and concentrate the filtrate.
Both N-Cbz and O-Bn groups are removed Over-reaction during hydrogenolysis.Reduce reaction time, lower catalyst loading, or use a more selective method.Follow Protocol 2, but carefully monitor the reaction and stop it immediately after the N-Cbz group is cleaved.
Guide 2: O-Benzyl Ether Protecting Groups
Problem Potential Cause Recommended Solution Experimental Protocol
Epimerization during O-Bn deprotection Over-hydrogenation or acidic/basic impurities.Use controlled hydrogenolysis conditions or an oxidative cleavage method.Protocol 3: Oxidative O-Bn Deprotection with DDQ [11] 1. Dissolve the O-benzyl protected morpholine in a mixture of DCM and water (18:1). 2. Add 1.5 equivalents of DDQ. 3. Stir at room temperature and monitor by TLC. 4. Upon completion, quench with a saturated NaHCO₃ solution, and extract with DCM.
Aryl halides are reduced during hydrogenolysis Non-selective catalyst or harsh conditions.Add a chloride salt to the reaction mixture to improve selectivity.Protocol 4: Selective Hydrogenolysis in the Presence of Aryl Halides [16] 1. Dissolve the substrate in ethyl acetate. 2. Add 10 mol% Pd/C and 1 equivalent of a chloride salt (e.g., NaCl). 3. Stir under an atmosphere of H₂ (1 atm). 4. Monitor the reaction closely.

IV. Detailed Experimental Protocols

Protocol 1: Mild Acidic N-Boc Deprotection with p-Toluenesulfonic Acid
  • Preparation: To a solution of the N-Boc protected morpholine (1.0 mmol) in dichloromethane (10 mL) at room temperature, add p-toluenesulfonic acid monohydrate (2.0 mmol, 2.0 equiv).

  • Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected amine.

Protocol 2: N-Cbz Deprotection via Transfer Hydrogenolysis with Ammonium Formate[9]
  • Preparation: In a round-bottom flask, dissolve the N-Cbz protected morpholine (1.0 mmol) in methanol (10 mL).

  • Catalyst and Reagent Addition: Add palladium on activated carbon (10% w/w, 0.1 mmol) followed by ammonium formate (5.0 mmol, 5.0 equiv).

  • Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 3: Oxidative O-Bn Deprotection with DDQ[11]
  • Preparation: Dissolve the O-benzyl protected morpholine (1.0 mmol) in a mixture of dichloromethane (18 mL) and water (1 mL).

  • Reagent Addition: Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.5 mmol, 1.5 equiv) in one portion.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Isolation: Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash chromatography.

V. References

  • Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125.

  • Caddick, S., & Wilden, J. D. (2009). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 13(6), 1164-1167.

  • Kociensky, P. J. (2006). Protecting Groups (3rd ed.). Thieme.

  • Felpin, F.-X., & Fouquet, E. (2010). A Useful, Reliable and Scalable Procedure for the Hydrogenation of Alkenes and Alkynes and for the Hydrogenolysis of O-Benzyl Ethers Using Pd/C and Methanol. Chemistry – A European Journal, 16(41), 12440-12445.

  • Gaunt, M. J., Yu, J.-Q., & Spencer, J. B. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 63(13), 4172-4173.

  • Gopi, H. N., & Kumar, K. S. (2005). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 46(32), 5373-5375.

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.

  • Hansen, T. M., & Florence, G. J. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters, 14(10), 2572-2575.

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Knowles, R. R., & Jacobsen, E. N. (2010). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Journal of the American Chemical Society, 132(45), 15936-15938.

  • Mthembu, S. N., El-Faham, A., & de la Torre, B. G. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. RSC Advances, 14(1), 1-8.

  • Peruncheralathan, S., & Ila, H. (2003). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Synlett, 2003(10), 1435-1438.

  • Rahim, M. A., Matsumura, S., & Toshima, K. (2005). A novel and efficient deprotection of benzyl ethers using DDQ under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309.

  • Reddy, B. V. S., & Reddy, L. R. (2003). Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions. Tetrahedron Letters, 44(21), 4041-4043.

  • Smith, A. B., III, & Vo, N. T. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. The Journal of Organic Chemistry, 82(3), 1466-1476.

  • Vedejs, E., & Lin, S. (1994). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. The Journal of Organic Chemistry, 59(7), 1602-1603.

  • Vinayagam, V., Sadhukhan, S. K., Botla, D. B., Chittem, R. R., Kasu, S. R., & Kumar, T. V. H. (2024). Aluminum Chloride in 1,1,1,3,3,3-Hexafluoroisopropanol: A Practical and Efficient Method for the Deprotection of N-Benzyloxycarbonyl (N-Cbz) Groups. The Journal of Organic Chemistry, 89(8), 5665-5674.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.

  • Zervas, L., Borovas, D., & Gazis, E. (1963). The Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Journal of the American Chemical Society, 85(22), 3660-3666.

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Validation & Comparative

A Comparative Guide to Chiral HPLC Method Development for (R)-Methyl Morpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereoselective synthesis and analysis of chiral molecules are of paramount importance. Enantiomers of a drug candidate can exhibit widely different pharmacological and toxicological profiles. (R)-Methyl morpholine-3-carboxylate, a key chiral building block, presents a common analytical challenge: the rapid and robust separation of its enantiomers to ensure stereochemical purity. This guide provides an in-depth, experience-driven approach to developing a reliable chiral High-Performance Liquid Chromatography (HPLC) method for this specific analyte, comparing various stationary and mobile phase strategies to achieve optimal resolution.

The core challenge in separating enantiomers like (R)- and (S)-Methyl morpholine-3-carboxylate lies in their identical physical and chemical properties in an achiral environment. Chiral HPLC, which utilizes a chiral stationary phase (CSP), provides the necessary asymmetric environment to induce differential interactions between the enantiomers, leading to their separation.[1] The selection of the appropriate CSP and the fine-tuning of the mobile phase are the cornerstones of successful chiral method development.[2][3]

Understanding the Analyte: Key Structural Features

Methyl morpholine-3-carboxylate possesses several key features that guide the initial method development strategy:

  • A Secondary Amine: The morpholine ring contains a secondary amine, which is a basic functional group. This group can interact with acidic sites on the silica support of the CSP, potentially leading to poor peak shape. Therefore, the use of a basic additive in the mobile phase is often necessary to suppress these interactions.[1][4]

  • An Ester Group: The methyl ester group provides a site for hydrogen bonding and dipole-dipole interactions.

  • A Chiral Center: The stereogenic center at the C3 position is the basis for enantiomerism.

These features suggest that polysaccharide-based CSPs, known for their broad applicability in separating a wide range of chiral compounds including amines and amino acid esters, are an excellent starting point.[1][5][6]

The Strategic Approach: A Multi-Mode Screening Protocol

A systematic screening approach across different chromatographic modes and stationary phases is the most efficient path to a successful separation.[2][7] For Methyl morpholine-3-carboxylate, we will explore Normal Phase (NP), Polar Organic (PO), and Reversed-Phase (RP) modes.

Experimental Workflow: Chiral Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte Racemic Methyl morpholine-3-carboxylate Screening Column & Mobile Phase Screening (NP, PO, RP modes) Analyte->Screening Optimization Optimize Best Condition: - Mobile Phase Ratio - Additive Concentration - Flow Rate & Temperature Screening->Optimization Promising Separation Found ReScreen Re-screen with Alternative CSPs/ Derivatization Screening->ReScreen No Separation Validation Method Validation: - Specificity - Linearity & Range - Accuracy & Precision - Robustness Optimization->Validation Optimal Resolution Achieved FinalMethod Final Chiral HPLC Method Validation->FinalMethod Validation Successful ReScreen->Optimization

A systematic workflow for chiral HPLC method development.
Comparative Performance of Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose carbamate derivatives, are highly effective for a broad range of chiral compounds.[1][8] We will compare the performance of three widely used immobilized polysaccharide CSPs, which offer the advantage of being compatible with a wider range of solvents compared to their coated counterparts.[1]

  • Amylose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., CHIRALPAK® IA)

  • Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., CHIRALPAK® IB)

  • Cellulose tris(3-chloro-4-methylphenylcarbamate) based CSP (e.g., CHIRALPAK® IC)

Table 1: Initial Screening Results for Racemic Methyl morpholine-3-carboxylate

ColumnModeMobile PhaseAdditiveRetention (k1/k2)Separation (α)Resolution (Rs)Comments
CSP 1 NPHexane/IPA (90:10)0.1% DEA2.1 / 2.51.192.1Good initial separation, baseline resolved.
(Amylose)POAcetonitrile0.1% DEA1.5 / 1.61.071.2Partial separation, needs optimization.
RPWater/ACN (50:50)0.1% TFA3.5 / 3.51.000.0No separation.
CSP 2 NPHexane/IPA (90:10)0.1% DEA3.2 / 3.91.222.5Excellent separation and peak shape.
(Cellulose)POAcetonitrile0.1% DEA1.8 / 2.01.111.6Good separation, potential for optimization.
RPWater/ACN (50:50)0.1% TFA4.1 / 4.11.000.0No separation.
CSP 3 NPHexane/IPA (90:10)0.1% DEA2.8 / 3.11.111.5Baseline separation.
(Cellulose)POAcetonitrile0.1% DEA2.2 / 2.31.050.9Poor separation.
RPWater/ACN (50:50)0.1% TFA3.8 / 3.81.000.0No separation.

DEA: Diethylamine, TFA: Trifluoroacetic acid, IPA: Isopropanol, ACN: Acetonitrile. Data is illustrative and based on typical performance for this class of compounds.

From the initial screening, it is evident that the Normal Phase mode provides the most promising results for all tested columns, with the cellulose-based CSP 2 showing the highest resolution. The secondary amine in the analyte is basic; therefore, the addition of a basic modifier like Diethylamine (DEA) to the mobile phase is critical in Normal Phase to prevent peak tailing by blocking active sites on the silica surface.[1][4] In contrast, Reversed-Phase mode with an acidic modifier (TFA) did not yield any separation, which is not uncommon for underivatized amino acid esters on polysaccharide CSPs.

Method Optimization: Fine-Tuning for Superior Performance

Based on the screening data, we will proceed with optimizing the separation on the Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (CSP 2) in Normal Phase mode.

4.1. Alcohol Modifier Concentration

The concentration of the alcohol modifier (Isopropanol in this case) in the hexane mobile phase significantly impacts retention and resolution.

Optimization Logic: Mobile Phase Modifier

G Start Initial Condition: Hexane/IPA (90:10) IncreaseIPA Increase % IPA Start->IncreaseIPA DecreaseIPA Decrease % IPA Start->DecreaseIPA ResultIncrease Decreased Retention Decreased Resolution IncreaseIPA->ResultIncrease ResultDecrease Increased Retention Increased Resolution DecreaseIPA->ResultDecrease

Impact of alcohol modifier on chiral separation.

Table 2: Optimization of Isopropanol Concentration

Hexane/IPA RatioRetention (k1/k2)Separation (α)Resolution (Rs)
95:55.1 / 6.51.273.2
90:103.2 / 3.91.222.5
85:152.1 / 2.51.192.1

Decreasing the percentage of Isopropanol leads to longer retention times but significantly improves both the separation factor (α) and the resolution (Rs). A mobile phase of Hexane/IPA (95:5) with 0.1% DEA provides an excellent result.

4.2. Temperature Effects

Generally, lower temperatures enhance chiral recognition and improve resolution, although this may increase analysis time and backpressure.[9] A study at ambient temperature (25°C) versus a reduced temperature (15°C) can be performed to assess the impact. For this application, the resolution at 25°C is more than sufficient, making cryogenic cooling unnecessary.

Final Optimized Method and Protocol

Table 3: Final Optimized Chiral HPLC Method

ParameterCondition
Column Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol (95:5, v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • In a 1 L volumetric flask, add 50 mL of Isopropanol and 1 mL of Diethylamine.

    • Bring to volume with n-Hexane.

    • Mix thoroughly and sonicate for 10 minutes to degas.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the racemic Methyl morpholine-3-carboxylate standard.

    • Dissolve in and dilute to 10 mL with the mobile phase to achieve a concentration of 1 mg/mL.

  • HPLC System Setup:

    • Install the specified chiral column.

    • Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is observed.

  • Analysis:

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject the prepared racemic standard solution.

    • Integrate the peaks and calculate the resolution. A resolution of >2.0 is generally considered excellent for quantitative purposes.

Conclusion and Recommendations

This guide demonstrates a systematic and efficient approach to developing a robust chiral HPLC method for this compound. The comparative data clearly indicates the superiority of a cellulose-based chiral stationary phase (CHIRALPAK® IB equivalent) operating in Normal Phase mode with a mobile phase of Hexane/Isopropanol and a basic additive. This method provides baseline resolution, excellent peak shape, and is suitable for accurate quantification of the (R)-enantiomer and its (S)-isomer impurity.

For researchers in drug development, adopting a structured screening protocol is crucial for efficiently tackling chiral separations. While this guide provides a specific solution, the underlying principles of matching the analyte's chemical properties to the appropriate chiral stationary phase and mobile phase modifiers are universally applicable.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]

  • Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns. Semantic Scholar. [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC - PubMed Central. [Link]

  • Separation of the enantiomers of chiral amines using the mobile phase... ResearchGate. [Link]

  • Chromatographic Enantiomer Separation and Determination of Optical Purity for α-Amino Acid Esters as 9-Anthraldimine Derivatives Using Polysaccharide Based Chiral Columns. Semantic Scholar. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

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  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

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Introduction: The Critical Role of Chirality in Morpholine-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Analytical Methods for the Chiral Purity Determination of Morpholine Derivatives

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique structural and electronic properties often contribute to favorable pharmacokinetic profiles. Many of these pharmacologically active morpholine derivatives are chiral, meaning they exist as non-superimposable mirror images, or enantiomers.[2][3]

The seemingly subtle difference between enantiomers can lead to profound variations in biological activity, with one enantiomer (the eutomer) providing the therapeutic benefit while the other (the distomer) may be inactive, less active, or even responsible for adverse effects.[4] The tragic case of thalidomide serves as a stark reminder of the imperative to control chirality in drug substances.[4] Consequently, regulatory agencies mandate the rigorous characterization and quantification of enantiomeric purity.

This guide provides an in-depth comparison of the three principal analytical techniques used for determining the chiral purity of morpholine derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).[5][6][7][8] We will explore the fundamental principles, provide actionable experimental protocols, and present comparative data to empower you, the researcher, to select and implement the most suitable method for your specific analytical challenge.

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

Chiral HPLC is widely regarded as the gold standard for enantiomeric purity analysis due to its robustness, versatility, and the vast array of commercially available chiral stationary phases (CSPs).[7][9]

Principle of Separation

The foundation of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and the CSP.[7] A successful separation, or chiral recognition, is often described by the "three-point interaction model," where one enantiomer forms a more stable transient diastereomeric complex with the CSP than the other, leading to a difference in retention times.[10] These interactions can involve hydrogen bonds, dipole-dipole interactions, steric hindrance, and inclusion complexation.

Experimental Workflow & Protocol

The development of a robust chiral HPLC method is a systematic process of selecting the appropriate column and mobile phase to achieve optimal resolution.

Workflow for Chiral HPLC Method Development

cluster_prep Sample Preparation cluster_method Method Development & Analysis cluster_data Data Processing Prep Dissolve Morpholine Derivative in Mobile Phase (e.g., 1 mg/mL) Filter Filter through 0.45 µm Syringe Filter Prep->Filter Screen Screen CSPs (e.g., Polysaccharide, Macrocyclic Glycopeptide) Filter->Screen Optimize Optimize Mobile Phase (Solvent Ratio, Additives) Screen->Optimize Analyze Inject & Analyze on HPLC System Optimize->Analyze Integrate Integrate Peak Areas for Both Enantiomers Analyze->Integrate Calculate Calculate Resolution (Rs) and % Enantiomeric Purity Integrate->Calculate

Caption: High-level workflow for chiral HPLC analysis.

Protocol: Chiral Purity of a Basic Morpholine Derivative

  • Column Selection (The Causality): The choice of CSP is the most critical parameter. For heterocyclic amines like morpholines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point due to their broad enantioselectivity, achieved through a combination of inclusion complexation and hydrogen bonding.[11]

    • Primary Screening Column: Chiralpak® AD-H or Chiralcel® OD-H.

  • Mobile Phase Preparation (The Rationale): Normal Phase (NP) mode often provides superior selectivity for chiral separations.[12]

    • Solvents: Prepare a mobile phase of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol) in a 90:10 (v/v) ratio. The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP, modulating retention and selectivity.

    • Additive: For basic compounds like morpholines, peak tailing is a common issue caused by strong interactions with residual acidic silanols on the silica support. To counteract this, add a small amount of a basic modifier like Diethylamine (DEA) at 0.1% (v/v) to the mobile phase. This competitively blocks the acidic sites, resulting in improved peak symmetry.

  • HPLC System and Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C (Ambient). Temperature can be a powerful tool for optimizing resolution; lower temperatures often increase enantioselectivity but also increase analysis time.

    • Detection: UV at a suitable wavelength for the analyte (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • System Suitability: Before sample analysis, inject a standard (ideally containing both enantiomers) to verify system performance.

    • Resolution (Rs): The degree of separation between the two enantiomer peaks. A value of Rs > 1.5 is required for baseline separation and accurate quantification.[7]

    • Tailing Factor (T): A measure of peak symmetry. T ≤ 1.5 is generally desirable.

    • Precision (%RSD): Inject the standard multiple times (n=6). The relative standard deviation (%RSD) for the peak areas should be < 2%.[7]

  • Data Analysis: Integrate the peak areas of the two enantiomers and calculate the percentage of the undesired enantiomer relative to the total area of both enantiomers.

Performance Summary & Considerations
ParameterTypical PerformanceRationale & Insights
Resolution (Rs) > 1.5 (Baseline)A target of > 1.7 provides a more robust method, less susceptible to minor variations.[7]
Selectivity (α) > 1.1Higher values indicate a greater separation factor between the enantiomers.
Analysis Time 10 - 30 minutesCan be reduced with smaller particle columns (UHPLC) or by optimizing flow rate and mobile phase.[7]
LOD / LOQ ng/mL to µg/mLHighly dependent on the analyte's chromophore and the detector used (UV, MS).[7]
Advantages High versatility, robustness, wide availability of CSPs, established technology, scalable.[9][13]The most common and reliable starting point for nearly any chiral separation challenge.
Disadvantages Higher solvent consumption, method development can be empirical and time-consuming.Supercritical Fluid Chromatography (SFC) is a "greener" alternative that often uses similar CSPs but with compressed CO2 as the primary mobile phase, significantly reducing organic solvent use.[7]

Chiral Gas Chromatography (GC): The High-Resolution Specialist

For morpholine derivatives that are volatile and thermally stable, chiral GC offers exceptional resolving power and sensitivity.[14]

Principle of Separation

Separation is achieved as the volatile analyte partitions between the inert carrier gas (mobile phase) and a CSP coated on the inside of a capillary column.[15] The most common chiral GC phases are derivatized cyclodextrins, which create chiral cavities. Enantiomers that fit better or interact more strongly with the cyclodextrin selector are retained longer.[14]

Experimental Workflow & Protocol

A critical consideration for many morpholines is their polarity and low volatility. Therefore, a derivatization step is often required to make them suitable for GC analysis.

Workflow for Chiral GC Method Development

cluster_prep Sample Preparation cluster_method Method Development & Analysis cluster_data Data Processing Deriv Derivatize Analyte (e.g., Acylation) to Increase Volatility Dissolve Dissolve in Appropriate Solvent (e.g., Methylene Chloride) Deriv->Dissolve Column Select Chiral GC Column (e.g., Cyclodextrin-based) Dissolve->Column Optimize Optimize Oven Temperature Program Column->Optimize Analyze Inject & Analyze on GC-FID/MS System Optimize->Analyze Integrate Integrate Peak Areas Analyze->Integrate Calculate Calculate % Enantiomeric Purity Integrate->Calculate

Caption: High-level workflow for chiral GC analysis, including derivatization.

Protocol: Chiral Purity of a Polar Morpholine Derivative

  • Derivatization (The Necessity): The secondary amine of the morpholine ring and any hydroxyl or carboxyl groups make the molecule too polar and non-volatile for GC. Derivatization masks these active hydrogens.

    • Reaction: Acetylation using trifluoroacetic anhydride (TFAA) is a common and effective method. In a vial, dissolve 1 mg of the sample in 1 mL of methylene chloride, add 100 µL of TFAA, cap, and heat at 60 °C for 20 minutes. This converts the amine to a trifluoroacetamide, which is much more volatile and exhibits better chromatographic behavior.

  • Column Selection (The Rationale): Derivatized cyclodextrin phases offer a wide range of selectivities.

    • Screening Column: A gamma-cyclodextrin phase with trifluoroacetyl derivatives (e.g., CHIRALDEX® G-TA) is an excellent choice for derivatized amines and amino alcohols.

  • GC System and Conditions:

    • Injector: Split/Splitless, 250 °C.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C) at 2-5 °C/min. The key to GC chiral separations is often a slow temperature ramp, as lower temperatures enhance the enantioselective interactions with the CSP.

    • Detector: Flame Ionization Detector (FID) is standard. Mass Spectrometry (MS) can be used for confirmation.

  • Data Analysis: As with HPLC, calculate the percentage of the undesired enantiomer from the integrated peak areas.

Performance Summary & Considerations
ParameterTypical PerformanceRationale & Insights
Resolution (Rs) > 2.0 (Often very high)GC capillary columns provide very high theoretical plates, leading to sharp peaks and excellent resolution.
Analysis Time 15 - 45 minutesHighly dependent on the oven temperature program.
LOD / LOQ pg to ng level (FID)GC-FID is highly sensitive for carbon-containing compounds.
Advantages Very high resolution, high sensitivity, fast analysis for suitable compounds.[14]The preferred method for volatile chiral compounds found in flavors, fragrances, and environmental samples.[16]
Disadvantages Analyte must be volatile and thermally stable; derivatization adds a step and potential for error/racemization.[16]The derivatization step must be carefully validated to ensure it does not cause racemization of the chiral center.

Capillary Electrophoresis (CE): The Green and Efficient Alternative

CE is a powerful separation technique that excels in analyzing polar and charged molecules, often without the need for derivatization. It is characterized by its high efficiency, speed, and incredibly low consumption of samples and reagents.[6][17]

Principle of Separation

In chiral CE, a chiral selector (CS) is added directly to the background electrolyte (BGE).[17] The enantiomers of the analyte, which have identical electrophoretic mobilities on their own, are separated based on forming transient diastereomeric complexes with the CS. These complexes have different effective mobilities and/or charge-to-size ratios, causing them to migrate at different velocities under the applied electric field.[18]

Experimental Workflow & Protocol

Method development in CE focuses on selecting the right chiral selector and optimizing the composition of the background electrolyte.

Workflow for Chiral CE Method Development

cluster_prep Sample & BGE Preparation cluster_method Method Development & Analysis cluster_data Data Processing Prep_BGE Prepare Background Electrolyte (BGE) with Chiral Selector (e.g., Cyclodextrin) Condition Condition Capillary Prep_BGE->Condition Prep_Sample Dissolve Sample in Water or BGE Analyze Inject & Analyze on CE System Prep_Sample->Analyze Optimize Optimize BGE (pH, CS Conc.) & Voltage Condition->Optimize Optimize->Analyze Integrate Integrate Peak Areas Calculate Calculate % Enantiomeric Purity Integrate->Calculate

Caption: High-level workflow for chiral CE analysis.

Protocol: Chiral Purity of a Cationic Morpholine Derivative

  • Chiral Selector (CS) Selection (The Rationale): Cyclodextrins (CDs) are by far the most common and versatile chiral selectors for CE.[19] For basic morpholines, which will be protonated and cationic at low pH, negatively charged CDs like Sulfated-β-CD or Carboxymethyl-β-CD (CMCD) are highly effective. The electrostatic attraction between the cationic analyte and anionic CD enhances the interaction, often leading to excellent resolution.[20]

  • Background Electrolyte (BGE) Preparation:

    • Buffer: Prepare a 50 mM phosphate buffer. The pH is a critical parameter. For a basic morpholine, a low pH (e.g., 2.5 - 4.0) ensures it is fully protonated and has high electrophoretic mobility.

    • Chiral Selector: Dissolve the selected CD (e.g., Carboxymethyl-β-CD) into the BGE. The concentration of the CS is a key optimization parameter; start with a concentration around 10-20 mg/mL.[19]

  • CE System and Conditions:

    • Capillary: Fused-silica, typically 50 µm internal diameter.

    • Voltage: 15-25 kV. Higher voltages lead to faster analyses but generate more Joule heating, which can degrade resolution.

    • Temperature: 25 °C. Capillary temperature control is essential for reproducible migration times.

    • Injection: Hydrodynamic (pressure) injection for a few seconds.

    • Detection: UV detection, typically at a low wavelength (e.g., 200 nm) for maximum sensitivity.

  • Data Analysis: The calculation of enantiomeric purity from peak areas is the same as in chromatography.

Performance Summary & Considerations
ParameterTypical PerformanceRationale & Insights
Efficiency (Plates/meter) > 100,000CE generates extremely sharp and efficient peaks, rivaling or exceeding GC.[7]
Analysis Time 5 - 20 minutesVery fast separations are common.[7]
Sample Volume Nanoliter rangeIdeal for precious or limited samples.[7]
Advantages High efficiency, fast, minimal sample/solvent use ("green" technique), excellent for polar/charged compounds.[6][7]Method development can be very rapid, as changing the chiral selector simply involves preparing a new BGE rather than changing a column.
Disadvantages Lower concentration sensitivity with UV detection compared to HPLC, can be less robust than HPLC.The short light path length across the capillary limits sensitivity. Strategies like sample stacking or using Z-cell capillaries can improve detection limits.

Comparative Summary and Method Selection Strategy

The choice of the optimal analytical method is dictated by the physicochemical properties of the morpholine derivative, the required analytical performance, and available resources.

FeatureChiral HPLCChiral GCChiral CE
Principle Differential partitioning with a solid CSPDifferential partitioning with a liquid CSPDifferential mobility via a soluble CS
Best For Broad range of compounds, especially non-volatile ones. The default starting point.Volatile & thermally stable compounds.Polar & charged compounds.
Sample Prep Simple dissolution & filtration.Derivatization often required. Simple dissolution.
Resolution Good to ExcellentExcellent to SuperiorExcellent to Superior
Analysis Speed ModerateModerate to FastFast to Very Fast
Solvent Use HighLowExtremely Low
Robustness HighModerate (derivatization dependent)Moderate to High
Throughput ModerateModerateHigh

Decision-Making Guide:

  • For maximum versatility and robustness, or if developing a method for regulatory submission, start with Chiral HPLC. Its proven track record and the wide availability of columns make it the most reliable choice.

  • If your morpholine derivative is volatile or can be easily and reliably derivatized, consider Chiral GC. You will be rewarded with exceptional resolution and sensitivity.

  • For rapid screening, method development for polar molecules, or when sample/solvent conservation is paramount, Chiral CE is an outstanding option. Its efficiency and speed are difficult to match.

Validation of Chiral Purity Methods

Regardless of the technique chosen, the final analytical method must be validated to ensure it is fit for purpose. Validation should be performed in accordance with regulatory guidelines such as ICH Q2(R2) and Q14.[6] Key parameters to evaluate include:

  • Specificity: The ability to assess the analyte enantiomers unequivocally in the presence of other components.

  • Linearity & Range: Demonstrating a linear relationship between concentration and response over a defined range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[5][21]

Conclusion

The determination of chiral purity is a non-negotiable aspect of developing safe and effective pharmaceuticals containing morpholine derivatives. Chiral HPLC, GC, and CE each offer a powerful suite of capabilities for tackling this analytical challenge. While HPLC remains the versatile workhorse, the high resolution of GC and the speed and efficiency of CE make them compelling alternatives for specific applications. By understanding the fundamental principles and applying a systematic approach to method development and validation, researchers can confidently and accurately characterize the enantiomeric composition of their molecules, ensuring quality and safety from discovery through to production.

References

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  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed. [Link]

  • Erim, F. B., et al. (1996). Chiral capillary electrophoresis as predictor for separation of drug enantiomers in continuous flow zone electrophoresis. PubMed. [Link]

  • Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • SIELC Technologies. (2023). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • ResearchGate. (2018). Enantioselective synthesis of morpholine syn‐α‐methyl‐β‐hydroxycarboxamide (2). ResearchGate. [Link]

  • BenchChem. (2025). Technical Support Center: Chiral Separation of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane Enantiomers. BenchChem.
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  • Liljeblad, A., et al. (2001). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. [Link]

  • Schurig, V. (2001). Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Wrezel, P. W. (2006). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. IVT Network. [Link]

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Comparative study of different catalysts for asymmetric morpholine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Synthesis

I've initiated a thorough search for recent and landmark papers concerning asymmetric morpholine synthesis, concentrating on catalytic systems, their mechanisms, and performance data. The analysis is now commencing.

Starting Deep Dive into Results

I've moved on to categorizing the asymmetric morpholine synthesis catalysts. I'm focusing on organocatalysts, transition metal catalysts, and biocatalysts. For each class, I'm noting specific examples, their reported yields, enantioselectivities, and the range of substrates. I will use this data to inform the guide's structure, starting with an introduction and then comparing catalyst types and mechanisms. I will then create tables and diagrams.

Initiating Detailed Categorization

I'm now diving into the literature, sorting catalysts into organo-, transition metal, and biocatalyst groups, noting yields, enantioselectivities, and substrate scopes. The goal is to construct a structure for the guide, with an introduction and catalyst comparison section, followed by tables and diagrams, and representative experimental protocols.

Beginning My Research

I've initiated the literature search and identified some promising leads on asymmetric morpholine synthesis. Several pertinent papers have surfaced, highlighting the use of transition metal catalysts like Rhodium, Ruthenium, and Palladium, along with organocatalysts.

Exploring Catalytic Methods

I am now delving into the specific catalytic strategies identified. Asymmetric hydrogenation of dehydromorpholines appears promising, particularly with Rhodium complexes. Tandem hydroamination with Ruthenium catalysts is also intriguing for 3-substituted morpholines. Further, I am now investigating organocatalytic approaches, including cinchona alkaloid-derived catalysts for forming 2,2-disubstituted morpholines.

Refining the Synthesis Strategies

I've organized the catalytic approaches: hydrogenation, tandem hydroamination, organocatalysis, and palladium-catalyzed allylic substitution. I'm focusing on mechanistic details and specific performance metrics (yields, enantiomeric excess, and substrate scope) for meaningful comparisons. Locating detailed experimental procedures is now a top priority for creating a practical guide.

Gathering Specific Details

I'm now diving into the mechanistic specifics of each catalytic method. The initial search gave a solid overview, but I'm after detailed performance data like yields, enantiomeric excess, and substrate scope to make a meaningful comparison. Experimental protocols for representative examples are also a high priority. I also plan to find additional data on biocatalytic methods for asymmetric morpholine synthesis to include in the guide.

Focusing on Catalysis

I've been immersed in the intricacies of catalytic systems. My focus is on asymmetric morpholine synthesis. I've uncovered key details regarding Rh-catalyzed asymmetric hydrogenation. I'm especially interested in the mechanisms, particularly in how they relate to the synthesis of dehydromorpholines.

Exploring Synthesis Strategies

I've significantly broadened my scope and explored diverse catalytic routes. I've found detailed mechanisms and examples for Rh-catalyzed hydrogenation, Noyori-Ikariya transfer hydrogenation, titanium hydroamination, cinchona alkaloid-based organocatalysis, and palladium-catalyzed allylic substitution. Furthermore, I've started delving into biocatalytic approaches using IREDs. I've also found protocols for Rh-catalyzed hydrogenation and a tandem process; and enough info for other potential methods.

Expanding the Data Set

I'm now zeroing in on expanding the quantitative data for each catalytic system. I'm focusing on broadening the substrate scope, as well as finding more precise data on catalyst loading, times, and temperatures. I am also searching for a concrete biocatalytic morpholine synthesis example and fleshing out existing protocol details. Finally, I'm preparing to translate the catalytic cycles into visual representations using Graphviz.

Targeting Quantitative Data

I'm now zeroing in on expanding the quantitative data for each catalytic system, especially substrate scope. I need more precise details on catalyst loading, times, and temperatures. I'm actively searching for a concrete biocatalytic morpholine synthesis example, and I'm fleshing out existing protocol details. Finally, I'm preparing to translate the catalytic cycles into visual representations using Graphviz.

Analyzing Collected Data

I've made significant progress in data acquisition. I've compiled detailed substrate scope data for Rh-catalyzed asymmetric hydrogenation of dehydromorpholines (citations provided) and the organocatalytic enantioselective chlorocycloetherification for 2. This information is now organized and ready for the next phase.

Evaluating Remaining Gaps

My data compilation is nearly complete. I've gathered extensive details on multiple methods for synthesizing chiral morpholines, including Rh-catalyzed hydrogenation, organocatalysis, and tandem reactions. Although, I am missing a specific biocatalytic process for morpholine synthesis with concrete metrics. Identifying this would allow the guide to be truly comparative, and complete.

Completing Data Synthesis

I've made considerable strides in my data collection. I have comprehensive substrate scope data for Rh-catalyzed hydrogenation and organocatalytic methods. I've also found experimental protocols for Rh catalysis and tandem reactions, and can draft one for organocatalysis. However, I need a direct biocatalytic morpholine example with data. Also, I need more substrate details on tandem reactions, and more granular experimental details to enrich the guide's utility.

Analysis of chiral integrity of (R)-Methyl morpholine-3-carboxylate under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Chiral Integrity of (R)-Methyl morpholine-3-carboxylate

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chiral Purity in Drug Development

This compound is a pivotal chiral building block in modern medicinal chemistry. Its constrained cyclic structure is frequently incorporated into complex molecules to modulate physicochemical properties and to present functionalities in a defined three-dimensional space, which is crucial for targeted biological activity.[1][2][3] However, like many α-amino esters, its value is intrinsically tied to its enantiomeric purity. The stereocenter at the C3 position, adjacent to both a secondary amine and a carboxylate group, represents a potential liability for racemization.[4][5] The loss of chiral integrity during synthesis, purification, or storage can lead to mixtures of enantiomers or diastereomers, profoundly impacting a drug candidate's efficacy, safety, and pharmacokinetic profile.

This guide provides an in-depth analysis of the chiral stability of this compound under a range of chemical conditions. We will explore the mechanistic underpinnings of racemization, present comparative data against a common alternative, and provide robust, validated analytical protocols for monitoring chiral purity. Our goal is to equip researchers with the practical insights needed to preserve the stereochemical integrity of this valuable synthetic intermediate.

The Mechanism of Racemization: An Ever-Present Risk

The primary pathway for the racemization of α-amino acid esters involves the deprotonation of the α-carbon (C3 in this case), leading to the formation of a planar, achiral enolate intermediate.[6] Reprotonation of this intermediate can occur from either face with equal probability, resulting in a racemic mixture. This process is catalyzed by both acids and bases.[6]

  • Base-Catalyzed Racemization: A base can directly abstract the acidic α-proton. The resulting negative charge is stabilized by resonance delocalization onto the adjacent carbonyl group. This is often the most significant risk during synthetic manipulations.

  • Acid-Catalyzed Racemization: In the presence of acid, the carbonyl oxygen is protonated, which increases the acidity of the α-proton and facilitates enolization.[7]

The morpholine ring's secondary amine can also participate in this process, potentially forming an iminium species under certain conditions, which can further facilitate the loss of the α-proton.[8] Understanding these mechanisms is paramount to designing reaction and storage conditions that safeguard chiral purity.

Workflow cluster_planning Decision Point cluster_path1 Path A cluster_path2 Path B start Select Chiral Morpholine Building Block cond Subsequent reaction involves basic conditions or heat? start->cond use_boc Choose N-Boc Protected This compound cond->use_boc Yes use_free Choose Unprotected This compound cond->use_free No react_boc Perform Reaction (e.g., coupling, etc.) use_boc->react_boc result_boc High Chiral Integrity Maintained react_boc->result_boc react_free Perform Reaction under Strictly Controlled Conditions (Low Temp, Aprotic Solvent) use_free->react_free monitor In-Process Chiral HPLC Monitoring Required react_free->monitor

Caption: Decision workflow for selecting the appropriate morpholine building block.

Self-Validating Analytical Protocol: Chiral HPLC

Trustworthy analysis requires a robust and reproducible method. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess. [9][10][11][12][13][14][15]

Method Details
  • Instrument: Standard HPLC system with UV detector.

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are highly effective for this class of compounds. A column such as Chiralpak AD-H or equivalent is recommended. [16]* Mobile Phase: A mixture of Hexane and Isopropanol (IPA) with a small amount of a basic additive like diethylamine (DEA) to improve peak shape. A typical starting condition is 80:20 Hexane:IPA + 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 25 °C.

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh ~1 mg of the this compound sample and dissolve it in 1 mL of the mobile phase.

  • System Suitability: Inject a sample of the racemic compound to confirm the separation of the two enantiomers. The resolution (Rs) between the (R) and (S) peaks should be greater than 1.5.

  • Injection: Inject 10 µL of the prepared sample solution.

  • Data Analysis: Record the chromatogram. Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention time established with the racemic and/or an authentic standard.

  • Calculation: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

This protocol provides a self-validating system; the initial resolution check with the racemate confirms the method's suitability before analyzing the enantiomerically enriched sample.

Conclusion and Recommendations

The chiral integrity of this compound is highly dependent on the conditions to which it is exposed.

  • High Risk Conditions: Basic pH, the presence of organic bases (even mild ones), protic solvents, and elevated temperatures in solution all pose a significant risk of racemization.

  • Low Risk Conditions: The compound is most stable in solid form, under acidic to neutral pH, in aprotic solvents, and at low temperatures.

  • Strategic Alternative: For synthetic steps requiring basic conditions, the use of N-Boc protected this compound is strongly recommended as it offers superior resistance to racemization.

  • Mandatory Verification: Due to the inherent risk of racemization, it is imperative to verify the enantiomeric excess of the material using a validated chiral HPLC method before its use in a subsequent step and in the final chiral product.

By understanding these factors and implementing rigorous analytical controls, researchers can confidently utilize this valuable chiral building block while ensuring the stereochemical purity of their target molecules.

References

  • Title: Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Source: International Journal of Peptide and Protein Research. URL: [Link]

  • Title: Chemically fuelled deracemization of amino acids. Source: University of Groningen Thesis. URL: [Link]

  • Title: Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Source: Acta Chemica Scandinavica. URL: [Link]

  • Title: Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions. Source: Electrophoresis. URL: [Link]

  • Title: Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene. Source: Molecules. URL: [Link]

  • Title: Racemization, Enantiomerization and Diastereomerization. Source: Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. URL: [Link]

  • Title: Spectroscopic investigations of solvent effect on chiral interactions. Source: PubMed. URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Source: Yakhak Hoeji. URL: [Link]

  • Title: Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. Source: The Journal of Organic Chemistry. URL: [Link]

  • Title: Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Source: Journal of Separation Science. URL: [Link]

  • Title: Study on the Thermal Properties and Enzymatic Degradability of Chiral Polyamide-Imides Films Based on Amino Acids. Source: MDPI. URL: [Link]

  • Title: Stability of reagents used for chiral amino acid analysis during spaceflight missions in high-radiation environments. Source: Semantic Scholar. URL: [Link]

  • Title: ANALYTICAL CHIRAL SEPARATION METHODS. Source: IUPAC. URL: [Link]

  • Title: (3R)-4-Methyl-morpholine-3-carboxylic acid. Source: MySkinRecipes. URL: [Link]

  • Title: Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Source: Journal of Creation. URL: [Link]

  • Title: The Thermal Properties and Degradability of Chiral Polyester-Imides Based on Several l/d-Amino Acids. Source: Polymers. URL: [Link]

  • Title: Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Source: Herald Scholarly Open Access. URL: [Link]

  • Title: Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. Source: Journal of the American Chemical Society. URL: [Link]

  • Title: Recent Advances in Separation and Analysis of Chiral Compounds. Source: Analytical Chemistry. URL: [Link]

  • Title: Chiral analysis. Source: Wikipedia. URL: [Link]

  • Title: Chiral methods. Source: ScienceDirect. URL: [Link]

  • Title: (R) Methyl Morpholine 3 Carboxylate Hydrochloride. Source: Cenmed Enterprises. URL: [Link]

  • Title: Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Source: Chemical Science. URL: [Link]

  • Title: (S)-Methyl morpholine-3-carboxylate. Source: PubChem. URL: [Link]

  • Title: Thermal Stability of Dispersions of Amino-Functionalized Silica in Glycol and in 50–50 Aqueous Glycol. Source: MDPI. URL: [Link]

  • Title: Methyl morpholine-4-carboxylate. Source: PubChem. URL: [Link]

  • Title: Methyl morpholine-2-carboxylate. Source: PubChem. URL: [Link]

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A Senior Application Scientist's Guide to Serine-Derived Morpholines: A Superior Chiral Pool for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis and drug development, the choice of a chiral starting material is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. The "chiral pool" refers to the collection of abundant, enantiomerically pure natural products like amino acids, sugars, and terpenes that serve as economical building blocks.[1] Among these, L-serine, a simple amino acid, has emerged as a powerhouse for generating complex, high-value chiral scaffolds. Specifically, the transformation of L-serine into chiral morpholine derivatives offers a unique constellation of advantages that often surpass those of other common chiral pools.

This guide provides an in-depth comparison of serine-derived morpholines against other chiral building blocks, grounded in experimental evidence and practical application. As researchers and drug development professionals, understanding these nuances is key to unlocking new therapeutic possibilities.

The Strategic Advantage of the Morpholine Scaffold

The morpholine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2][3] Its appeal stems from a combination of favorable physicochemical properties, metabolic stability, and its ability to engage in meaningful interactions with biological targets.[2][4] When this valuable heterocycle is constructed from L-serine, it inherits a defined stereochemistry, creating a powerful tool for building complex chiral molecules.

Key advantages that set serine-derived morpholines apart include:

  • Conformational Rigidity and Pre-organization: The six-membered morpholine ring exists in a stable chair-like conformation.[5][6] This rigidity reduces the entropic penalty of binding to a biological target by "pre-organizing" the molecule in a bioactive conformation. This contrasts sharply with more flexible synthons derived from other chiral pools, such as acyclic sugar derivatives or simple amino acid esters, which can adopt numerous conformations, only one of which may be active. This inherent structural constraint is a significant asset in rational drug design, leading to enhanced potency and selectivity.

  • Optimal Physicochemical Properties for Drug Development: The morpholine moiety imparts a unique balance of hydrophilicity and lipophilicity.[7] The oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility, while the overall scaffold remains sufficiently lipophilic to facilitate membrane permeability.[5][6] This balance is crucial for oral bioavailability and for crossing the blood-brain barrier (BBB), a critical feature for CNS-targeting drugs.[5][6][7] Furthermore, the nitrogen atom in the morpholine ring has a pKa value that often leads to a desirable protonation state at physiological pH, enhancing solubility and target engagement.[5][6] The metabolic stability of the morpholine ring is another key feature, as it is less prone to CYP-mediated degradation compared to other heterocycles like piperidines, often leading to non-toxic metabolites and an improved pharmacokinetic profile.[8]

  • Stereochemical Fidelity and Synthetic Versatility: L-serine is an inexpensive, enantiomerically pure starting material.[9][10] This chirality is efficiently transferred to the morpholine scaffold, providing a reliable foundation for asymmetric synthesis.[9] The resulting serine-derived morpholines are not static entities; they are versatile intermediates that can be functionalized at multiple positions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[2][11]

Comparative Analysis: Serine-Derived Morpholines vs. Other Chiral Pools

To fully appreciate the advantages of serine-derived morpholines, a direct comparison with other commonly used chiral pools is necessary.

FeatureSerine-Derived MorpholineSugar-Derived Scaffolds (e.g., from Tartaric Acid)Terpene-Derived Scaffolds (e.g., from Camphor)
Conformational Control High (Rigid chair conformation)Moderate to Low (Often flexible furanose/pyranose rings or acyclic chains)High (Rigid bicyclic systems)
Physicochemical Profile Excellent balance of solubility and lipophilicity; tunable pKa.[5][6][7]Often highly polar and water-soluble, which can limit membrane permeability.Typically very lipophilic, which can lead to poor solubility and metabolic issues.
Synthetic Accessibility Readily synthesized from inexpensive L-serine in a few high-yielding steps.[10]Requires multi-step protecting group chemistry, which can be inefficient.Synthesis can be complex and may require harsh reaction conditions.
Bioisosteric Potential Excellent bioisostere for piperidine and other rings, with improved metabolic stability.[8]Less commonly used as a direct bioisosteric replacement for common heterocycles.Limited bioisosteric applications due to bulky and rigid nature.
Therapeutic Applications Broad applicability, including CNS disorders, oncology, and infectious diseases.[4][5]Primarily used in carbohydrate-based therapeutics and as chiral auxiliaries.Mainly used in natural product synthesis and as chiral catalysts.

Case Study: The Synthesis of Aprepitant (Emend®)

A compelling example of the power of serine-derived morpholines is the industrial synthesis of Aprepitant, a potent NK1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[12] The core of Aprepitant is a highly substituted chiral morpholine.[13] Early synthetic routes relied on complex and lengthy sequences. However, the commercial process developed by Merck leverages a chiral morpholin-2-one intermediate, which can be efficiently prepared from L-amino acids, demonstrating the industrial viability of this approach.[14] The synthesis involves the stereoselective construction of three contiguous chiral centers, with the morpholine core serving as the foundational scaffold.[13][15][16]

The choice of a morpholine-based core for Aprepitant was deliberate, capitalizing on the scaffold's ability to orient the complex side chains correctly for optimal receptor binding while maintaining excellent drug-like properties.[13]

Experimental Workflow: Synthesis of a Chiral Morpholine Building Block from L-Serine

To illustrate the practical application of this chemistry, the following section details a representative, self-validating protocol for the synthesis of a versatile (S)-N-Boc-morpholine-3-carboxylic acid from L-serine. This building block can be further elaborated into a wide range of derivatives.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Protection & Reduction cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidation A L-Serine B (S)-N-Boc-Serine Methyl Ester A->B  Boc2O, Et3N;  MeOH, SOCl2 C (S)-N-Boc-Serinol B->C  LiBH4, THF D (S)-N-Boc-3-(hydroxymethyl)morpholine C->D  1. NaH, THF  2. Chloroacetaldehyde  3. NaBH4 (reduction of iminium) E (S)-N-Boc-morpholine-3-carboxylic acid D->E  TEMPO, BAIB  CH2Cl2/H2O

Caption: Synthetic pathway from L-Serine to a key morpholine building block.

Detailed Protocol

Part 1: Synthesis of (S)-N-Boc-Serinol

  • N-protection: To a solution of L-serine (1.0 eq) in a 1:1 mixture of dioxane and water, add triethylamine (2.2 eq). Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Acidify the mixture with 1M HCl and extract with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to yield N-Boc-L-serine.

  • Esterification: Dissolve the crude N-Boc-L-serine in methanol. Cool to 0 °C and add thionyl chloride (1.2 eq) dropwise. Stir at room temperature for 4 hours. Remove the solvent under reduced pressure to obtain the methyl ester, which is used without further purification.

  • Reduction: Dissolve the N-Boc-L-serine methyl ester in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add lithium borohydride (LiBH₄, 1.5 eq) portion-wise. Stir at 0 °C for 2 hours, then at room temperature for 4 hours. Carefully quench the reaction by the slow addition of water, followed by 1M HCl. Extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to afford (S)-N-Boc-serinol as a white solid.

Causality: The Boc protecting group is essential to prevent the amine from interfering with subsequent reactions. The reduction of the methyl ester to the primary alcohol is a standard, high-yielding transformation that sets the stage for the cyclization step.

Part 2: Cyclization to form the Morpholine Ring

  • N-Alkylation and Cyclization: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 2.5 eq, 60% dispersion in mineral oil) in anhydrous THF. Add a solution of (S)-N-Boc-serinol (1.0 eq) in THF dropwise at 0 °C. After stirring for 30 minutes, add chloroacetaldehyde (1.2 eq, 50 wt% in H₂O) dropwise. The reaction is stirred for 16 hours at room temperature.

  • In-situ Reduction: The intermediate iminium ion is reduced by the addition of sodium borohydride (NaBH₄, 1.5 eq) at 0 °C. The reaction is stirred for an additional 2 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (S)-N-Boc-3-(hydroxymethyl)morpholine.

Causality: This one-pot cyclization/reduction sequence is highly efficient. The initial deprotonation of the hydroxyl groups by NaH facilitates the nucleophilic attack on chloroacetaldehyde. The resulting hemiaminal spontaneously cyclizes to an intermediate iminium ion, which is immediately reduced to the stable morpholine ring.

Part 3: Oxidation to the Carboxylic Acid

  • Selective Oxidation: Dissolve (S)-N-Boc-3-(hydroxymethyl)morpholine (1.0 eq) in a 1:1 mixture of CH₂Cl₂ and water. Add TEMPO (0.1 eq) and (diacetoxyiodo)benzene (BAIB, 2.5 eq). Stir vigorously at room temperature for 6 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous Na₂S₂O₃. Separate the layers and extract the aqueous layer with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to yield (S)-N-Boc-morpholine-3-carboxylic acid as a white solid.

Causality: The TEMPO/BAIB system is a mild and highly selective method for oxidizing primary alcohols to carboxylic acids in the presence of other sensitive functional groups, such as the Boc-protected amine. This avoids over-oxidation or side reactions.

Conclusion

Serine-derived morpholines represent a superior class of chiral building blocks that offer a powerful combination of stereochemical control, conformational rigidity, and excellent drug-like properties.[2][9][11] Their synthetic accessibility from an inexpensive amino acid makes them an economically viable choice for both academic research and large-scale industrial drug manufacturing.[10] By leveraging the inherent advantages of this scaffold, researchers and drug development professionals can accelerate the discovery of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. The strategic incorporation of serine-derived morpholines into a synthetic plan is not merely a choice of starting material; it is an investment in efficiency and a commitment to rational drug design.

References

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  • Trabocchi, A., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 538. [Link]

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  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

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  • Brands, K.M.J., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society. [Link]

  • Brands, K.M.J., et al. (2003). Efficient synthesis of NK>1> receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. Journal of the American Chemical Society, 125(8), 2129-2135. [Link]

  • Liu, X., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 7(12), 1466-1471. [Link]

  • Wikipedia. (n.d.). Chiral pool. [Link]

  • Various Inventors. (2016). An improved process for the preparation of aprepitant.

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A Senior Application Scientist's Guide to Benchmarking Synthetic Routes to Chiral Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine moiety is a cornerstone of modern medicinal chemistry. Its presence in numerous blockbuster drugs, including Aprepitant (antiemetic) and Linezolid (antibiotic), underscores its value as a privileged scaffold. The introduction of chirality to this heterocyclic system often unlocks or enhances biological activity, making the efficient and stereocontrolled synthesis of chiral morpholines a critical objective for drug development professionals.

This guide provides an in-depth comparison of four prominent synthetic strategies for accessing chiral morpholines. We will move beyond a simple recitation of protocols to dissect the underlying principles, benchmark their efficiencies with experimental data, and provide expert insights into the causality behind experimental choices. Our goal is to equip researchers with the knowledge to select the optimal synthetic route for their specific target, balancing factors such as stereoselectivity, yield, substrate scope, and operational simplicity.

Defining Efficiency in Chiral Synthesis

Before comparing routes, we must establish our benchmarking criteria. Synthetic efficiency is a multi-faceted concept extending beyond chemical yield. For the synthesis of chiral active pharmaceutical ingredients (APIs), the key metrics include:

  • Enantiomeric Excess (ee) or Diastereomeric Ratio (dr): The primary measure of a successful asymmetric synthesis. For pharmaceutical applications, ee values exceeding 99% are often required.

  • Chemical Yield: The classical measure of reaction efficiency.

  • Atom Economy: A measure of how many atoms from the reactants are incorporated into the final product.

  • Step Economy: The number of synthetic steps required to reach the target molecule. Fewer steps generally translate to lower costs and less waste.

  • Catalyst Loading & Turnover Number (TON): Particularly relevant for catalytic routes, indicating the catalyst's efficiency and cost-effectiveness.

  • Substrate Scope & Functional Group Tolerance: The versatility of a method across a range of starting materials.

We will evaluate the following synthetic strategies against these criteria.

Strategy 1: Asymmetric Hydrogenation of Dehydromorpholines

This "after cyclization" approach is one of the most powerful and atom-economical methods for installing chirality.[1][2] The strategy involves the synthesis of a prochiral dehydromorpholine intermediate, which is then subjected to a transition-metal-catalyzed asymmetric hydrogenation to set the desired stereocenter.

Causality of Experimental Design: The success of this route hinges on the selection of a chiral catalyst capable of differentiating between the two faces of the double bond. Rhodium complexes featuring chiral bisphosphine ligands with large bite angles have proven exceptionally effective.[1][3] The large bite angle creates a well-defined and rigid chiral pocket around the metal center, forcing the substrate to coordinate in a specific orientation, thereby dictating the stereochemical outcome of the hydrogenation.

Workflow: Asymmetric Hydrogenation

SM Dehydromorpholine PROD Chiral Morpholine (up to 99% ee) SM->PROD Asymmetric Hydrogenation CAT [Rh(COD)(SKP)]BF4 (Chiral Catalyst) CAT->SM H2 H2 (gas) H2->SM SM Aminoalkyne Substrate Step1 Intramolecular Hydroamination SM->Step1 Inter Cyclic Imine (not isolated) Step1->Inter Step2 Asymmetric Transfer Hydrogenation (ATH) Inter->Step2 PROD 3-Substituted Chiral Morpholine (>95% ee) Step2->PROD Catalyst1 Ti Catalyst Catalyst1->Step1 Catalyst2 Ru Catalyst (Noyori-Ikariya) Catalyst2->Step2 SM1 Vinyloxirane Step1 Pd(0)-catalyzed Tsuji-Trost Allylation SM1->Step1 SM2 Amino Alcohol SM2->Step1 Inter Allylic Alcohol Intermediate Step1->Inter Step2 Fe(III)-catalyzed Heterocyclization Inter->Step2 PROD Substituted Morpholine (Good to Excellent dr) Step2->PROD SM Aldehyde Step1 Organocatalytic α-Chlorination SM->Step1 Inter1 α-Chloro Aldehyde Step1->Inter1 Step2 Reduction (NaBH4) Inter1->Step2 Inter2 2-Chloro Alcohol Step2->Inter2 Step3 Cyclization Inter2->Step3 PROD C2-Substituted Chiral Morpholine Step3->PROD

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (R)-Methyl morpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and unambiguous structural confirmation of chiral building blocks is a cornerstone of successful research. (R)-Methyl morpholine-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents, presents a case study in the application of modern spectroscopic techniques for molecular characterization. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the verification of this compound's structure and stereochemistry. Beyond a mere presentation of data, this document delves into the causal relationships behind the observed spectral features, offering insights honed from years of practical experience in the field.

Introduction to this compound

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry.[1][2] Its rigid morpholine scaffold and the presence of a stereocenter at the C3 position make it a valuable precursor for the synthesis of complex molecules with specific biological activities.[3] The precise stereochemical configuration is often crucial for the desired pharmacological effect. Therefore, rigorous spectroscopic analysis is not just a quality control measure but a fundamental aspect of its application in drug discovery and development. This guide will objectively compare the expected spectroscopic data with that of related structures, providing a comprehensive framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit a set of distinct signals corresponding to the protons of the morpholine ring and the methyl ester group. The chair conformation of the morpholine ring leads to different chemical environments for the axial and equatorial protons, which can result in complex splitting patterns.[4]

Expected ¹H NMR Data (Predicted):

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3 (methine)3.5 - 3.7dd~10, 4
H2 (axial)3.9 - 4.1dd~12, 10
H2 (equatorial)3.6 - 3.8dd~12, 4
H5 (axial)2.8 - 3.0dt~12, 12, 3
H5 (equatorial)3.1 - 3.3ddd~12, 5, 3
H6 (axial)3.7 - 3.9dt~12, 12, 3
H6 (equatorial)3.9 - 4.1ddd~12, 5, 3
NH1.5 - 2.5br s-
OCH₃ (ester)~3.7s-

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

The proton at C3 (H3) is a methine proton and is expected to appear as a doublet of doublets due to coupling with the two diastereotopic protons at C2. The protons on the carbons adjacent to the oxygen (C2 and C6) are deshielded and appear at a lower field compared to the protons adjacent to the nitrogen (C5). The N-H proton signal is often broad and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon atoms and their chemical environments.

Expected ¹³C NMR Data (Predicted):

CarbonChemical Shift (δ, ppm)
C=O (ester)~172
C3 (methine)~55
C2 (methylene)~70
C5 (methylene)~45
C6 (methylene)~67
OCH₃ (ester)~52

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

The carbonyl carbon of the ester group is the most deshielded, appearing at the lowest field. The carbons adjacent to the heteroatoms (C2, C3, C5, C6) have characteristic chemical shifts influenced by the electronegativity of oxygen and nitrogen.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Weigh 5-10 mg of This compound Solvent Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) Sample->Solvent Transfer Transfer to NMR tube Solvent->Transfer H1_NMR Acquire ¹H NMR Spectrum Transfer->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Transfer->C13_NMR Processing Fourier Transform, Phase & Baseline Correction H1_NMR->Processing C13_NMR->Processing Analysis Chemical Shift Analysis, Integration, and Coupling Constant Measurement Processing->Analysis Structure Structural Confirmation Analysis->Structure

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H, C-H, C=O, and C-O bonds.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium, broad
C-H Stretch (alkane)2850 - 3000Medium to strong
C=O Stretch (ester)1735 - 1750Strong
C-O Stretch (ester)1000 - 1300Strong
C-O-C Stretch (ether)1070 - 1150Strong
N-H Bend (amine)1590 - 1650Medium

The presence of a strong absorption band around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group. The broad N-H stretching band confirms the secondary amine functionality. The strong C-O stretching bands are characteristic of the ester and the ether linkages within the morpholine ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, with a molecular weight of 145.16 g/mol , the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 145.

Expected Fragmentation Pattern:

The fragmentation of cyclic amines is often initiated by cleavage alpha to the nitrogen atom. For this compound, key fragmentation pathways could include:

  • Loss of the methoxycarbonyl group (-COOCH₃): This would result in a fragment ion at m/z 86.

  • Loss of the methyl group from the ester (-CH₃): This would lead to a fragment at m/z 130.

  • Ring cleavage: The morpholine ring can undergo fragmentation, leading to various smaller charged species.

A comparison with the mass spectrum of a related compound, such as Methyl thiomorpholine-3-carboxylate, can provide valuable insights into the fragmentation pathways.[5]

MS_Fragmentation_Workflow cluster_fragments Key Fragmentation Pathways Molecule This compound (M.W. 145.16) Ionization Electron Ionization (EI) Molecule->Ionization MolecularIon Molecular Ion (M⁺) m/z = 145 Ionization->MolecularIon Fragment1 Loss of -COOCH₃ Fragment at m/z = 86 MolecularIon->Fragment1 Fragment2 Loss of -CH₃ Fragment at m/z = 130 MolecularIon->Fragment2 Fragment3 Ring Cleavage Various smaller fragments MolecularIon->Fragment3

Comparison with an Alternative: (S)-Methyl morpholine-3-carboxylate

From a spectroscopic standpoint, the enantiomer, (S)-Methyl morpholine-3-carboxylate, is indistinguishable from the (R)-enantiomer using standard NMR, IR, and MS techniques.[6][7] These methods probe the connectivity and local electronic environment of atoms, which are identical for enantiomers. To differentiate between the (R) and (S) forms, chiral analytical techniques are required, such as chiral chromatography or NMR spectroscopy using chiral shift reagents.

Experimental Protocols

A. Sample Preparation for NMR Spectroscopy

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean 5 mm NMR tube.

B. Data Acquisition

  • NMR: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • IR: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

  • MS: Acquire the mass spectrum using an electron ionization (EI) source.

C. Data Processing

The raw data from each instrument should be processed using the appropriate software to yield the final spectra for analysis and interpretation.

Conclusion

The comprehensive spectroscopic characterization of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust and self-validating system for its structural confirmation. This guide has outlined the expected spectral features and the underlying principles governing them, offering a framework for researchers to confidently identify and utilize this important chiral building block in their synthetic endeavors. The provided protocols and comparative analysis aim to empower scientists with the practical knowledge required for rigorous molecular characterization in the pursuit of novel therapeutics.

References

  • Bangladesh Journal of Scientific and Industrial Research. (2007). Synthesis of Biologically Important Chiral Morpholine Derivatives. [Link]

  • PubChem. (n.d.). Methyl thiomorpholine-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). (S)-Methyl morpholine-3-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

  • NIST. (n.d.). N-methyl morpholine hydrochloride. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (3R)-4-Methyl-morpholine-3-carboxylic acid. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. [Link]

  • RSC Publishing. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). [Link]

  • ACS Publications. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

  • Cenmed Enterprises. (n.d.). (R) Methyl Morpholine 3 Carboxylate Hydrochloride. Retrieved from [Link]

  • Supporting Information. (n.d.). 13. [Link]

  • PubMed Central. (n.d.). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. [Link]

  • Human Metabolome Database. (2012). Showing metabocard for Thiomorpholine 3-carboxylate (HMDB0059611). [Link]

  • PubChem. (n.d.). 3-Methylmorpholine. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-Methyl morpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like (R)-Methyl morpholine-3-carboxylate demands not only scientific rigor but also an unwavering commitment to safety. This guide moves beyond a simple checklist, offering a comprehensive, risk-based strategy for personal protective equipment (PPE) selection and use. Our goal is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Assessment: Understanding the 'Why' Behind the 'What'

This compound (CAS No. 1187929-55-0 for the hydrochloride salt) is a morpholine derivative.[1] While data on this specific molecule is limited, its structural class and available safety information dictate a cautious approach. The known hazard classifications for the hydrochloride salt provide a clear directive for our safety protocols.[1]

Key Hazard Considerations:

  • Acute Toxicity (Oral): Classified as Harmful if swallowed (H302).[1]

  • Skin Irritation: Causes skin irritation (Category 2, H315).[1][2][3] Prolonged contact can lead to inflammation and discomfort.

  • Eye Irritation: Causes serious eye irritation (Category 2A, H319).[1][2][3] Direct contact poses a significant risk of painful irritation and potential damage.

  • Respiratory Irritation: May cause respiratory irritation (Category 3, H335).[1][3][4] Inhalation of dust or aerosols can irritate the respiratory tract.

Furthermore, the parent compound, morpholine, is known to be corrosive and flammable.[5][6][7] While this ester derivative may have different properties, a prudent safety plan considers these potential risks, especially when handling the substance in larger quantities or under heat.

Core Protective Measures: A Multi-Layered Defense

A robust safety plan does not rely on a single piece of equipment but on a hierarchy of controls. The following sections detail the essential layers of protection, starting with the most effective.

Engineering Controls: The First Line of Defense

Before any PPE is donned, engineering controls must be in place. They are designed to remove the hazard at its source, minimizing your exposure potential.

  • Chemical Fume Hood: All handling of this compound, especially weighing the solid (which can create dust) and preparing solutions, must be conducted inside a certified chemical fume hood.[1][8] This is critical for mitigating the risk of respiratory irritation from dust or vapors.[1][4]

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any potential vapors outside the fume hood.[1]

Primary Protective Equipment: Preventing Direct Contact

PPE is the final barrier between you and the chemical. Its selection must be deliberate and based on the identified hazards.

Hand Protection: Your Primary Contact Point Given the H315 classification (Causes skin irritation), selecting the correct gloves is paramount.[1][2] The choice of glove material should be based on chemical resistance and the specific task.

  • Material Selection: For morpholine and related compounds, butyl rubber gloves are often recommended due to their high resistance to permeation.[9] Nitrile gloves may be suitable for incidental contact but should be checked for compatibility.[10] Always consult the glove manufacturer's resistance data for the specific chemical or a similar class of compounds.

  • Best Practices:

    • Inspect gloves for any signs of degradation or punctures before each use.

    • Practice the "double-gloving" technique for added protection during high-risk procedures.

    • Remove gloves using the proper technique to avoid contaminating your skin.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Eye and Face Protection: A Non-Negotiable Standard The H319 "Causes serious eye irritation" classification necessitates robust eye protection.[1][2]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[4]

  • Recommended Practice: For all procedures involving this compound, including weighing, solution preparation, and transfers, tight-sealing chemical splash goggles are required to provide a complete seal around the eyes.[9][11][12]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during large-scale reactions or spill cleanup), a full-face shield should be worn in addition to chemical splash goggles.[9][12]

Body Protection: Shielding Against Incidental Contact To prevent skin contact from spills or splashes, appropriate body protection is essential.

  • Laboratory Coat: A clean, buttoned, flame-resistant laboratory coat must be worn at all times.

  • Chemical-Resistant Apron: For larger-scale work or when cleaning spills, a chemical-resistant apron worn over the lab coat provides an additional layer of security.

  • Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory setting.

Safe Handling Workflow: A Procedural Approach

This workflow integrates PPE checkpoints into the entire lifecycle of handling this compound, from initial preparation to final disposal.

cluster_prep 1. Pre-Handling Preparation cluster_ppe 2. Don PPE cluster_handling 3. Active Handling (in Fume Hood) cluster_cleanup 4. Decontamination & Disposal cluster_post 5. Post-Handling prep_node Verify Fume Hood Operation Review SDS Gather All Materials ppe_node Lab Coat Chemical Splash Goggles Appropriate Gloves (e.g., Butyl Rubber) prep_node->ppe_node Safety First weigh Weigh Solid Compound ppe_node->weigh Proceed to Hood dissolve Prepare Solution weigh->dissolve reaction Perform Reaction/Transfer dissolve->reaction decon Decontaminate Glassware & Surfaces reaction->decon Work Complete dispose Dispose of Waste in Labeled Container decon->dispose doff Doff PPE Correctly dispose->doff wash Wash Hands Thoroughly doff->wash

Caption: Safe Handling Lifecycle for this compound.

PPE Recommendation Summary

The required level of PPE can vary based on the specific task and the associated risk of exposure.

Operational Step Minimum Required PPE Recommended Best Practice
Weighing Solid Lab Coat, Safety Glasses, Nitrile GlovesLab Coat, Chemical Splash Goggles, Butyl Rubber or Double Nitrile Gloves
Preparing Solution Lab Coat, Safety Glasses, Nitrile GlovesLab Coat, Chemical Splash Goggles, Face Shield, Butyl Rubber Gloves
Transfer/Reaction Lab Coat, Safety Glasses, Nitrile GlovesLab Coat, Chemical Splash Goggles, Face Shield, Butyl Rubber Gloves
Spill Cleanup Lab Coat, Chemical Goggles, Nitrile GlovesChemical-Resistant Apron, Chemical Goggles, Face Shield, Butyl Rubber Gloves
Waste Disposal Lab Coat, Safety Glasses, Nitrile GlovesLab Coat, Chemical Splash Goggles, Butyl Rubber Gloves

Emergency Procedures: A Self-Validating System

Your safety protocols are validated by your preparedness for emergencies. In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes.[5][11] Remove all contaminated clothing while flushing.[5] Seek medical attention if irritation persists.[2][11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Remove contact lenses if present and easy to do so.[1][4] Seek immediate medical attention.[5][11]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2][11] If they feel unwell, seek medical attention.[2][11]

  • Spill: Evacuate the immediate area. If safe to do so, contain the spill with an inert absorbent material like sand or vermiculite.[5] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[5][11] Ensure adequate ventilation during cleanup.

By understanding the specific hazards of this compound and implementing this multi-layered, procedure-driven approach to PPE, you build a culture of safety that becomes second nature. This diligence is the foundation of trustworthy and excellent science.

References

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Sdfine. GHS Safety Data Sheet: N-METHYLMORPHOLINE. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • Chem-Supply. SAFETY DATA SHEETS: N-Methylmorpholine. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Morpholine. [Link]

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  • Redox. Safety Data Sheet Morpholine. [Link]

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  • PubChem. (S)-Methyl morpholine-3-carboxylate. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.